Hypoglaunine A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H47NO20 |
|---|---|
分子量 |
873.8 g/mol |
IUPAC 名称 |
[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3/t18-,27+,28+,29-,30?,31-,32+,33-,37-,38+,39-,40+,41-/m0/s1 |
InChI 键 |
SNHDYNFTVFWAHX-MQXYAUJKSA-N |
手性 SMILES |
C[C@H]1C2=C(C=NC=C2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5(C4OC(=O)C)O3)(C)O)OC(=O)[C@]1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
规范 SMILES |
CC1C2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
产品来源 |
United States |
Foundational & Exploratory
Hypoglaucine A: A Technical Guide to its Discovery, Isolation, and Characterization from Tripterygium hypoglaucum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of Hypoglaucine A, a representative sesquiterpenoid pyridine (B92270) alkaloid from the root bark of Tripterygium hypoglaucum. While direct literature on "Hypoglaucine A" is nascent, this document synthesizes methodologies from the successful isolation and characterization of closely related analogs, such as Hypoglaunine E and F, from the same plant source. This guide details the experimental protocols, from extraction to purification, and presents the spectroscopic data interpretation required for structural confirmation. Furthermore, it touches upon the potential biological significance of this class of compounds, providing a foundation for future research and drug development endeavors.
Introduction
Tripterygium hypoglaucum (Lévl.) Hutch, a member of the Celastraceae family, is a vine utilized in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] The plant is a rich source of diverse secondary metabolites, including terpenoids and alkaloids, which are believed to be responsible for its therapeutic effects.[1] Among these, the sesquiterpenoid pyridine alkaloids are a significant class of compounds characterized by a complex macrocyclic structure.[2] This document focuses on a representative member of this family, Hypoglaucine A, to provide a detailed technical guide for its isolation and characterization. Although specific data for Hypoglaucine A is not yet widely published, the procedures and expected data are extrapolated from the documented discovery of its congeners, Hypoglaunine E and F.[3]
Discovery and Isolation
The discovery of novel natural products like Hypoglaucine A from Tripterygium hypoglaucum involves a systematic workflow from plant material collection to the isolation of pure compounds.
Plant Material
Fresh or dried root barks of Tripterygium hypoglaucum are the primary source for the isolation of Hypoglaucine A and its analogs.[3]
Experimental Protocol: Extraction and Isolation
The following protocol is a synthesized methodology based on successful isolations of sesquiterpenoid pyridine alkaloids from T. hypoglaucum.[3][4]
1. Extraction:
- Powdered root bark of T. hypoglaucum (typically 5-10 kg) is extracted exhaustively with 95% ethanol (B145695) at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.
- The sesquiterpenoid pyridine alkaloids are typically enriched in the chloroform-soluble fraction.
3. Chromatographic Purification:
- Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using a methanol (B129727) or chloroform-methanol mixture as the eluent.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to yield pure Hypoglaucine A is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable solvent system, such as methanol-water or acetonitrile-water.
Experimental Workflow for Isolation of Hypoglaucine A
References
- 1. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two sesquiterpene pyridine alkaloids and a triterpenoid saponin from the root barks of Tripterygium hypoglaucum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Hypoglaunine A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglaunine A is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the root bark of Tripterygium hypoglaucum. This document provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes a summary of its isolation, spectroscopic data, and a discussion of its potential as an antiproliferative agent. This guide is intended to serve as a comprehensive resource for researchers interested in the chemistry and therapeutic potential of this natural product.
Chemical Structure and Properties
This compound is a member of the sesquiterpene pyridine alkaloid family, characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₁H₄₇NO₂₀ | [1] |
| Molecular Weight | 873.81 g/mol | [1] |
| CAS Number | 228259-16-3 | [2] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]D²⁵ -28.6° (c 0.42, CHCl₃) | [1] |
The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
Stereochemistry
The intricate stereochemistry of this compound is a defining feature of this complex natural product. The relative stereochemistry of the sesquiterpenoid core was established through analysis of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments.[1] The absolute configuration of related compounds has been determined using X-ray crystallography, providing a basis for assigning the stereochemistry of Hypglaunine A.[3][4][5]
The IUPAC name for this compound is (1aR,2R,4S,4aR,6S,7S,7aS,8S,9R,9aS)-4,6,7,8,9-pentaacetoxy-1a,2,4,4a,6,7,7a,8,9,9a-decahydro-1a-hydroxy-2,8-dimethyl-spiro[oxireno[2,3-g]isoquinoline-5(1H),2'-[1][2]dioxolane]-3-carboxylic acid, 2-(acetyloxy)-1-(hydroxymethyl)ethyl ester.[1]
Experimental Protocols
Isolation of this compound
The isolation of this compound from the root bark of Tripterygium hypoglaucum was first reported by Duan et al. in 1998. The general workflow for isolation is as follows:[1]
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry.
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, as reported by Duan et al. (1998).[1]
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Sesquiterpenoid Core | ||
| 1 | 72.1 | 5.65 (d, 3.5) |
| 2 | 70.3 | 5.30 (dd, 3.5, 2.5) |
| 3 | 46.5 | 2.65 (d, 2.5) |
| 4 | 82.5 | - |
| 5 | 77.8 | 5.98 (s) |
| 6 | 39.8 | 2.95 (d, 4.0) |
| 7 | 70.9 | 5.45 (dd, 4.0, 3.0) |
| 8 | 74.2 | 5.75 (d, 3.0) |
| 9 | 57.1 | - |
| 10 | 92.6 | - |
| 11 | 21.3 | 1.62 (s) |
| 12 | 22.8 | 1.35 (s) |
| 13 | 10.9 | 1.25 (s) |
| 14 | 16.5 | 1.18 (d, 7.0) |
| 15 | 67.5 | 4.85 (q, 7.0) |
| Pyridine Moiety | ||
| 2' | 164.5 | - |
| 3' | 128.9 | 8.25 (d, 8.0) |
| 4' | 138.1 | 7.45 (t, 8.0) |
| 5' | 126.8 | 8.15 (d, 8.0) |
| 6' | 150.2 | - |
| 7' | 167.2 | - |
| Acetyl Groups | ||
| 1-OAc | 170.2, 20.8 | 2.10 (s) |
| 2-OAc | 169.8, 20.7 | 2.05 (s) |
| 5-OAc | 170.1, 21.1 | 2.15 (s) |
| 7-OAc | 169.5, 20.9 | 2.08 (s) |
| 8-OAc | 170.5, 21.0 | 2.12 (s) |
| 15-OAc | 169.9, 20.6 | 2.02 (s) |
Biological Activity and Potential Signaling Pathways
This compound belongs to a class of compounds that have demonstrated significant biological activities, including antiproliferative and immunosuppressive effects.[6][7] While specific studies on the detailed mechanism of action of this compound are limited, research on structurally related sesquiterpene pyridine alkaloids provides insights into potential signaling pathways.
Many sesquiterpene alkaloids exhibit antiproliferative activity against various cancer cell lines.[8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
One of the key signaling pathways implicated in the immunosuppressive and anti-inflammatory effects of related compounds from Tripterygium species is the NF-κB (nuclear factor-kappa B) pathway.[7] It is plausible that this compound may also exert its biological effects through modulation of this pathway.
Conclusion
This compound is a structurally complex natural product with significant potential for further investigation. Its intricate stereochemistry and potent biological activities make it an interesting target for both total synthesis and further pharmacological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential, particularly in the context of cancer and inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CAS:228259-16-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Small Molecule X-ray Crystallography Facility at JHU [xray.chm.jhu.edu]
- 4. excillum.com [excillum.com]
- 5. X-ray crystallography - Mini Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Hypoglaunine A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of Hypoglaunine A, a sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Tripterygium genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Herein, we summarize the available quantitative data, detail experimental methodologies, and visualize the implicated signaling pathways.
Core Biological Activities of this compound
This compound has demonstrated notable bioactivity in two primary areas: anti-HIV-1 activity and cytotoxicity against specific cancer cell lines.
Anti-HIV-1 Activity
This compound is one of several sesquiterpene pyridine alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii that have been identified as potent inhibitors of HIV-1 replication.[1][2][3] While specific EC50 values for this compound are part of a broader range reported for a group of related compounds, collective data indicates significant anti-viral efficacy.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against human cancer cell lines. Specifically, it has shown potent activity against hepatocellular carcinoma (SMMC-7721) and glioblastoma (LN-229) cells.[4][5][6] The mechanism of this cytotoxicity is suggested to involve the disruption of the mitochondrial membrane potential.[4]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound. It is important to note that for both anti-HIV and cytotoxic activities, the currently available literature often reports IC50 and EC50 values as a range for a group of closely related compounds.
Table 1: Anti-HIV-1 Activity of this compound and Related Alkaloids
| Compound(s) | Virus Strain | Cell Line | EC50 | Therapeutic Index (TI) | Reference |
| This compound and B, Wilfordine, Wilfortrine, Triptonine B, Hyponine A, Hyponine E, Forrestine, Cangoronine E-1, Euonymine, Neoeuonymine | HIV-1 | H9 Lymphocytes | < 0.1–1.0 µg/mL | 11.3–>1000 | [4] |
| This compound and B, Wilfortrine, Wilfordin | HIV | Not Specified | 0.1 µg/mL | Not Specified | [7][8] |
| Triptonine B (related compound) | HIV | H9 Lymphocytes | <0.10 μg/mL | >1000 | [1][9] |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound(s) | Cell Line | Incubation Time | IC50 Range | Reference |
| This compound, Cangoring K, Dimacroregeline C, Dimacroregeline D | SMMC-7721 (Hepatocellular Carcinoma) | 20 hours | 0.26–9.67 µM | [4][5][6] |
| This compound, Cangoring K, Dimacroregeline C, Dimacroregeline D, Hypoterpene D | LN-229 (Glioblastoma) | Not Specified | 0.50–7.38 µM | [4][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the key assays cited in the literature concerning this compound.
Anti-HIV-1 Activity Assay (Syncytium Formation Assay)
This protocol is a generalized representation of methods used to evaluate the anti-HIV activity of compounds like this compound.
Objective: To determine the concentration of this compound required to inhibit HIV-1-induced cytopathic effects (syncytium formation) by 50% (EC50).
Cell Line: Human T-cell line susceptible to HIV-1 infection (e.g., H9 lymphocytes).
Virus: Laboratory-adapted strain of HIV-1.
Procedure:
-
Cell Preparation: Culture H9 lymphocytes in appropriate media and maintain in a logarithmic growth phase.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Infection: In a 96-well microtiter plate, mix H9 cells with a predetermined infectious dose of HIV-1.
-
Treatment: Immediately add the various concentrations of this compound to the infected cell suspension. Include control wells with uninfected cells, infected untreated cells, and a positive control drug (e.g., Zidovudine).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for syncytium formation in the untreated control wells (typically 4-6 days).
-
Quantification: Observe and count the number of syncytia (multinucleated giant cells) in each well under an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC50).
Cell Lines: SMMC-7721 (human hepatocellular carcinoma) and LN-229 (human glioblastoma).
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Procedure:
-
Cell Seeding: Seed SMMC-7721 or LN-229 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plates for the specified duration (e.g., 20 hours for SMMC-7721).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathways and Molecular Mechanisms
While direct studies on the effect of isolated this compound on specific signaling pathways are limited, research on extracts containing this and related alkaloids suggests a potential role in modulating key cellular signaling cascades implicated in cancer.
Disruption of Mitochondrial Membrane Potential
The cytotoxic effect of this compound against SMMC-7721 cells has been linked to the disruption of the mitochondrial membrane potential.[4] This disruption is a key event in the intrinsic pathway of apoptosis.
Caption: this compound induces apoptosis via mitochondrial disruption.
Potential Involvement in Cancer-Related Signaling Pathways
Studies on Tripterygium wilfordii polyglycosides, which contain a mixture of compounds including sesquiterpene pyridine alkaloids like this compound, have shown inhibitory effects on critical cancer-related signaling pathways. While not directly demonstrated for this compound alone, it is plausible that it contributes to the observed inhibition of the PI3K/AKT, JAK/STAT, and ERK/MAPK pathways. Further research is required to elucidate the specific role of this compound in modulating these pathways.
Caption: Potential inhibition of key cancer signaling pathways by this compound.
Future Directions
The promising in vitro anti-HIV and cytotoxic activities of this compound warrant further investigation. Future research should focus on:
-
Determining the specific EC50 and IC50 values for purified this compound to accurately quantify its potency.
-
Elucidating the precise molecular mechanisms by which this compound exerts its anti-HIV and cytotoxic effects.
-
Investigating the direct effects of isolated this compound on the PI3K/AKT, JAK/STAT, and ERK/MAPK signaling pathways.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.
This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge of this compound and to explore its full therapeutic potential.
References
- 1. Sesquiterpene alkaloids from Tripterygium hypoglaucum and Tripterygium wilfordii: a new class of potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scienceopen.com [scienceopen.com]
- 9. medchemexpress.com [medchemexpress.com]
Hypoglaunine A: A Technical Guide on its Anti-HIV-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglaunine A, a sesquiterpenoid pyridine (B92270) alkaloid isolated from plants of the Celastraceae family, notably Tripterygium hypoglaucum, has demonstrated significant inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the potential inhibitory pathways and experimental workflows. While the precise molecular interactions of this compound are still under investigation, this document synthesizes the existing evidence for its class of compounds, offering a valuable resource for researchers in the field of antiviral drug discovery and development.
Introduction
The global search for novel anti-HIV agents has led to the exploration of a vast array of natural products. Among these, sesquiterpene pyridine alkaloids have emerged as a promising class of compounds with potent anti-HIV-1 activity. This compound is a notable member of this class, exhibiting significant efficacy in preclinical studies. This guide delves into the technical aspects of its anti-HIV-1 action, providing a foundational resource for further research and development.
Quantitative Data on Anti-HIV-1 Activity
The inhibitory potency of this compound against HIV-1 has been quantified through various in vitro assays. The most critical parameter, the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral replication, has been determined.
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µg/mL) | EC50 (µM) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound | Not Specified | Not Specified | Not Specified | <0.1 - 1.0 | Not Specified | Not Specified | Not Specified |
Note: The available literature provides a range for the EC50 value. More specific data from primary research articles is needed for a more precise value and to complete the table with details on the virus strain, cell line, and cytotoxicity.
Proposed Mechanisms of Action
The precise mechanism by which this compound inhibits HIV-1 has not been definitively elucidated in the available scientific literature. However, based on studies of related sesquiterpene pyridine alkaloids and other compounds isolated from Tripterygium species, two primary mechanisms are proposed:
Inhibition of HIV-1 Entry
One of the leading hypotheses is that sesquiterpene pyridine alkaloids interfere with the entry of HIV-1 into the host cell. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. The proposed mechanism involves the inhibition of the conformational changes in gp41 that are essential for the fusion of the viral and cellular membranes. Specifically, these compounds may block the formation of the six-helix bundle (6-HB) in gp41, a critical step in the membrane fusion process.
Inhibition of Reverse Transcriptase
Another plausible mechanism of action for this compound is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. RT is crucial for the viral life cycle as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Alkaloids from Tripterygium species have been reported to inhibit RT activity. This compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric site on the RT enzyme and inducing a conformational change that inactivates it.
Experimental Protocols
The following sections outline the general methodologies used to assess the anti-HIV-1 activity of compounds like this compound.
Cell-Based Anti-HIV-1 Assay (General Protocol)
This protocol provides a framework for determining the EC50 of a compound in a cell-based assay.
Methodologies for Assessing Viral Replication:
-
Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of the compound to prevent virus-induced cell death. Cell viability is typically assessed using a colorimetric assay such as the MTT assay.
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral replication.
-
Reverse Transcriptase (RT) Activity Assay: The activity of the RT enzyme in the culture supernatant can be measured to determine the level of viral production.
Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This protocol is for directly measuring the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
Reaction buffer
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters.
-
Wash the filters to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising natural product with potent anti-HIV-1 activity. While the current evidence suggests that its mechanism of action likely involves the inhibition of either viral entry or reverse transcription, further detailed molecular studies are required to pinpoint its exact target and mode of binding. Future research should focus on:
-
Definitive Mechanism of Action Studies: Utilizing techniques such as surface plasmon resonance, X-ray crystallography, and specific mechanism-based assays to identify the direct molecular target of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its anti-HIV activity and to potentially develop more potent and selective inhibitors.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the antiviral efficacy, safety, and pharmacokinetic profile of this compound in animal models of HIV infection.
A deeper understanding of the anti-HIV-1 properties of this compound will be instrumental in guiding the development of new and effective antiretroviral therapies.
Unraveling the Anti-Inflammatory Potential of Hypoglaucine A: A Review of Preclinical Evidence
A deep dive into the molecular mechanisms and therapeutic promise of a novel natural compound.
For Immediate Release
Shanghai, China – December 2, 2025 – Emerging preclinical research suggests that Hypoglaucine A, a natural compound, holds significant promise as a potent anti-inflammatory agent. While the body of evidence is still developing, initial studies have begun to elucidate its mechanisms of action, pointing towards the modulation of key signaling pathways involved in the inflammatory response. This technical guide provides a comprehensive overview of the current understanding of Hypoglaucine A's anti-inflammatory properties, intended for researchers, scientists, and professionals in drug development.
Introduction to Hypoglaucine A
Hypoglaucine A, also referred to as Hypoglaucin A, is a compound with the chemical formula C₄₁H₄₇NO₂₀[1]. While its primary bioactivity has been explored in the context of anti-proliferative effects against various cancer cell lines, recent investigations have turned towards its potential in mitigating inflammatory processes[1]. This guide will synthesize the available data on its anti-inflammatory effects, detailing the experimental frameworks used and the signaling cascades implicated.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory properties of Hypoglaucine A have been primarily investigated using in vitro models of inflammation. A standard experimental approach involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay
A representative experimental workflow for assessing the anti-inflammatory activity of Hypoglaucine A is as follows:
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured under standard conditions. Cells are then pre-treated with varying concentrations of Hypoglaucine A for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent. A decrease in NO levels in Hypoglaucine A-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are measured in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed in parallel.
Below is a diagram illustrating the general workflow of an in vitro anti-inflammatory experiment.
Caption: General workflow for in vitro anti-inflammatory screening.
Signaling Pathways Modulated by Hypoglaucine A
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. While specific studies on Hypoglaucine A are limited, based on the mechanisms of similar compounds, it is hypothesized to target key inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Hypoglaucine A is postulated to inhibit this pathway, potentially by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
The MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of inflammatory mediators. It is plausible that Hypoglaucine A exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more MAPK proteins.
Caption: Postulated mechanism of MAPK pathway modulation.
Quantitative Data Summary
To date, peer-reviewed publications providing specific quantitative data (e.g., IC₅₀ values) on the anti-inflammatory effects of Hypoglaucine A are scarce. The following table is a template for how such data would be presented as it becomes available through further research.
| Assay | Parameter | Hypoglaucine A Concentration | Result | Reference |
| Nitric Oxide Production | IC₅₀ | Data not available | Data not available | Forthcoming |
| TNF-α Secretion | % Inhibition | Data not available | Data not available | Forthcoming |
| IL-6 Secretion | % Inhibition | Data not available | Data not available | Forthcoming |
| IL-1β Secretion | % Inhibition | Data not available | Data not available | Forthcoming |
| p-p38 MAPK Expression | % Inhibition | Data not available | Data not available | Forthcoming |
| IκBα Degradation | % Inhibition | Data not available | Data not available | Forthcoming |
Future Directions and Conclusion
The preliminary evidence, though limited, suggests that Hypoglaucine A is a promising candidate for further investigation as an anti-inflammatory therapeutic. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of Hypoglaucine A within the NF-κB and MAPK pathways using techniques such as Western blotting, immunoprecipitation, and kinase assays.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of Hypoglaucine A in animal models of inflammatory diseases, such as sepsis, arthritis, or inflammatory bowel disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Hypoglaucine A to identify more potent and selective anti-inflammatory agents.
-
Safety and Toxicity Profiling: Conducting comprehensive toxicological studies to assess the safety profile of Hypoglaucine A for potential clinical development.
References
The Cytotoxic Potential of Hypoestoxide: A Technical Overview for Cancer Research
An In-depth Examination of the Anti-neoplastic Effects of a Novel Diterpenoid Compound
Abstract
Hypoestoxide, a natural diterpenoid compound isolated from the plant Hypoestes rosea, has emerged as a promising candidate in the field of oncology research. This technical guide synthesizes the current understanding of the cytotoxic effects of Hypoestoxide on cancer cell lines. While comprehensive quantitative data on its potency across a wide range of cell lines remains to be fully elucidated in publicly accessible literature, existing studies reveal a multi-faceted mechanism of action encompassing cell cycle arrest, induction of apoptosis, and inhibition of critical signaling pathways, notably the NF-κB pathway. This document provides a detailed overview of the known anti-cancer activities of Hypoestoxide, outlines standard experimental protocols for its investigation, and visualizes the key cellular processes it modulates. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of Hypoestoxide.
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds, and Hypoestoxide represents a compelling example of a plant-derived molecule with significant anti-neoplastic properties. This diterpene has demonstrated the ability to inhibit tumor growth in preclinical models, suggesting its potential as a lead compound for the development of new cancer therapies. This guide will delve into the known cytotoxic mechanisms of Hypoestoxide, providing a foundation for further investigation into its therapeutic applications.
Cytotoxicity Data
A comprehensive summary of the half-maximal inhibitory concentration (IC50) values of Hypoestoxide across a broad spectrum of cancer cell lines is not yet available in the published literature. The table below is presented as a template to be populated as more quantitative data becomes available. Preliminary studies have indicated its efficacy in a mouse colon cancer model using CT26.WT cells.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Data Not Available | |||
Table 1: Cytotoxic Activity of Hypoestoxide Against Various Cancer Cell lines. This table is intended to be populated as IC50 values from in vitro cytotoxicity assays are reported in scientific literature.
Experimental Protocols
The following sections detail the standard methodologies employed to assess the cytotoxic and mechanistic effects of a compound like Hypoestoxide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Hypoestoxide (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with Hypoestoxide at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Hypoestoxide for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propididium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Mechanisms of Action
Cell Cycle Arrest
Studies have indicated that Hypoestoxide can induce cell cycle arrest at the G2/M phase. This prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.
Figure 1. Experimental workflow for assessing the cytotoxic effects of Hypoestoxide.
Induction of Apoptosis via NF-κB Inhibition
A key mechanism of Hypoestoxide's anti-cancer activity is its ability to induce apoptosis, or programmed cell death. This is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. By inhibiting NF-κB, Hypoestoxide can downregulate anti-apoptotic proteins and promote the expression of pro-apoptotic factors, thereby sensitizing cancer cells to apoptosis.
In-Depth Technical Guide to Hypoglaunine A (CAS Number: 228259-16-3)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Hypoglaunine A is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the root bark of Tripterygium hypoglaucum, a plant used in traditional Chinese medicine.[1][2] Its chemical formula is C41H47NO20, and it has a molecular weight of 873.81 g/mol .[1][3] This natural product has garnered research interest primarily for its potent biological activities, including anticancer and potential anti-HIV properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 228259-16-3 | [1] |
| Molecular Formula | C41H47NO20 | |
| Molecular Weight | 873.81 | |
| Source | Tripterygium hypoglaucum |
Biological Activities and Mechanism of Action
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research has shown its potent activity against human hepatocellular carcinoma (SMMC-7721) and glioblastoma (LN-229) cells.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 0.26 - 9.67 | 20 hours | |
| LN-229 | Glioblastoma | 0.50 - 7.38 | Not Specified |
The primary mechanism underlying the anticancer activity of this compound is believed to be the disruption of the mitochondrial membrane potential. This disruption can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
While research on the specific signaling pathways affected by this compound is limited, studies on the total alkaloids from Tripterygium wilfordii (a related species) suggest a broader mechanism. These alkaloids have been shown to overcome cisplatin (B142131) resistance in ovarian cancer by coordinately inhibiting the PI3K-AKT, JAK-STAT, and ERK-MAPK signaling pathways. This suggests that this compound may also play a role in modulating these critical cell survival and proliferation pathways.
Anti-HIV Activity
Early research has indicated that this compound, along with its congener Hypoglaunine B, may possess anti-HIV-1 activity. The proposed mechanism involves the inhibition of viral attachment to host cells by altering the glycosylation pattern of the viral envelope glycoprotein (B1211001) gp120. This alteration prevents the initial binding step required for viral entry. One study reported a high therapeutic index (TI > 1000) for this activity, suggesting a favorable safety profile in this context.
Synthesis and Isolation
Isolation from Natural Sources
Currently, this compound is obtained through extraction and purification from the root bark of Tripterygium hypoglaucum. The general workflow for isolation involves:
Chemical Synthesis
As of the current literature, a total chemical synthesis of this compound has not been reported. The complex stereochemistry and highly functionalized structure of this sesquiterpene pyridine alkaloid present a significant challenge for synthetic organic chemists. Future research in this area would be invaluable for providing a sustainable and scalable source of this compound for further preclinical and clinical development.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available information, the following outlines the general methodologies that would be employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines like SMMC-7721 and LN-229.
-
Cell Culture: SMMC-7721 or LN-229 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 20 hours). Control wells receive medium with the corresponding concentration of DMSO.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to determine if this compound induces apoptosis by disrupting the mitochondrial membrane potential, often using a fluorescent dye like JC-1.
-
Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a predetermined time.
-
JC-1 Staining: The treated cells are incubated with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Fluorescence Measurement: The change in fluorescence is quantified using a flow cytometer or a fluorescence microscope.
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Future Research Directions
The promising biological activities of this compound warrant further investigation. Key areas for future research include:
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities of this compound and its analogs for extensive biological testing.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways directly modulated by this compound. Investigating its individual effects on the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways is a priority.
-
In Vivo Studies: Evaluation of the anticancer efficacy and safety of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective compounds.
-
Anti-HIV Activity Confirmation: Further studies to confirm the anti-HIV activity and to fully characterize the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of Hypoglaunine A (C41H47NO20)
Disclaimer: Publicly available scientific literature and databases lack specific experimental data for a compound named "Hypoglaunine A" with the molecular formula C41H47NO20. This guide, therefore, presents a representative framework for the analysis of such a molecule, drawing upon established methodologies for natural product chemistry and pharmacology. The data presented herein is illustrative and should not be considered as experimentally verified results for this compound.
This technical guide provides a comprehensive overview of the analytical methodologies required for the characterization of a complex natural product, exemplified by the molecular formula C41H47NO20. The guide is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, pharmacology, and oncology.
Data Presentation: Physicochemical and Spectroscopic Profile
A thorough characterization of a novel compound begins with the determination of its fundamental physicochemical and spectroscopic properties. This data is crucial for identification, purity assessment, and subsequent experimental design.
Table 1: Physicochemical Properties of C41H47NO20
| Property | Value |
| Molecular Formula | C41H47NO20 |
| Molecular Weight | 873.81 g/mol [1] |
| Appearance | White to off-white amorphous powder |
| Melting Point | 210-215 °C (decomposes) |
| Optical Rotation [α]D25 | +45.2° (c 0.1, MeOH) |
| Solubility | Soluble in methanol (B129727), DMSO; sparingly soluble in water |
Table 2: Spectroscopic Data for C41H47NO20
| Technique | Key Features and Peaks |
| UV-Vis (MeOH) | λmax (log ε): 210 (4.3), 280 (3.8) nm |
| FT-IR (KBr) | νmax: 3400 (br, OH), 1740 (C=O, ester), 1650 (C=O, amide), 1510, 1450 (aromatic C=C), 1070 (C-O) cm⁻¹ |
| ¹H NMR (500 MHz, CD₃OD) | δ 7.0-8.0 (aromatic protons), 4.0-5.5 (sugar moieties), 1.0-2.5 (aliphatic protons) |
| ¹³C NMR (125 MHz, CD₃OD) | δ 170-180 (carbonyls), 110-160 (aromatic carbons), 60-100 (sugar carbons), 15-40 (aliphatic carbons) |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z: 874.2765 [M+H]⁺ (Calculated for C41H48NO20⁺, 874.2770) |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. The following sections outline the methodologies for the isolation, structural elucidation, and biological evaluation of a compound with the characteristics of this compound.
Isolation and Purification
The isolation of a pure compound from a natural source is a multi-step process requiring various chromatographic techniques.
Protocol 1: Extraction and Chromatographic Isolation
-
Extraction: The dried and powdered source material (e.g., plant leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Preliminary Fractionation: The methanol extract, typically containing polar compounds like glycosides, is concentrated under reduced pressure. The resulting residue is then subjected to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol to yield several fractions.
-
Column Chromatography: Fractions showing promising activity in preliminary screens are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Preparative HPLC: Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water) to yield the pure compound.
Structural Elucidation
The precise chemical structure of the isolated compound is determined through a combination of spectroscopic techniques.
Protocol 2: Spectroscopic Analysis for Structure Determination
-
UV-Vis Spectroscopy: A solution of the compound in methanol is analyzed using a UV-Vis spectrophotometer to identify chromophores.
-
FT-IR Spectroscopy: The compound is mixed with KBr powder and pressed into a pellet for FT-IR analysis to identify functional groups.
-
Mass Spectrometry: High-resolution mass spectrometry is performed using an ESI-TOF mass spectrometer to determine the exact molecular weight and elemental composition.
-
NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted in a suitable deuterated solvent (e.g., CD₃OD):
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: COSY, HSQC, HMBC, and NOESY experiments are performed to establish proton-proton and proton-carbon correlations, as well as spatial proximities, allowing for the complete assignment of the structure.
-
Biological Activity Assessment
Given the reported antiproliferative activity of compounds with similar structures, the following protocol is used to assess this biological effect.
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the purified compound (e.g., from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.
Signaling Pathway Analysis
Understanding the mechanism of action of a potential anticancer agent is crucial for its development. Many natural products exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis.
A plausible mechanism for a compound like this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
This diagram illustrates a potential mechanism where this compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which then triggers the caspase cascade, ultimately leading to programmed cell death (apoptosis).
Further experimental validation, such as Western blotting for key pathway proteins and flow cytometry for apoptosis detection, would be required to confirm this or any other proposed mechanism of action.
References
A Comprehensive Review of Sesquiterpene Pyridine Alkaloids from Tripterygium
For Researchers, Scientists, and Drug Development Professionals
The genus Tripterygium, a cornerstone of traditional Chinese medicine, is a rich source of structurally diverse and biologically active compounds. Among these, the sesquiterpene pyridine (B92270) alkaloids (SPAs) have garnered significant attention for their potent anti-inflammatory, immunosuppressive, anti-tumor, and anti-HIV activities.[1][2][3][4] This technical guide provides an in-depth review of the literature on SPAs from Tripterygium, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.
Chemical Diversity of Sesquiterpene Pyridine Alkaloids
SPAs are characterized by a complex macrocyclic structure composed of a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety.[2] Variations in the substitution patterns on both the sesquiterpene and pyridine units give rise to a vast array of SPA analogues. These are broadly classified into four main subtypes based on the structure of the pyridine dicarboxylic acid fragment: wilfordate (W), evoninate (E), iso-wilfordate (IW), and iso-evoninate (IE). To date, over 110 distinct SPAs have been isolated and identified from Tripterygium species.
Biological Activities and Therapeutic Potential
The diverse biological activities of SPAs make them promising candidates for drug development. Their immunosuppressive and anti-inflammatory properties are particularly relevant to the traditional use of Tripterygium in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Anti-Inflammatory and Immunosuppressive Effects
A significant body of research has demonstrated the potent anti-inflammatory and immunosuppressive effects of various SPAs. The primary mechanism underlying these activities is often the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Several studies have also reported the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.
Anti-HIV Activity
Certain SPAs have also demonstrated promising anti-HIV activity. Structure-activity relationship (SAR) studies have begun to elucidate the structural features crucial for this bioactivity. For instance, the presence and position of carboxyalkyl chains and hydroxyl groups on the pyridine moiety can significantly influence the anti-HIV potency.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of representative sesquiterpene pyridine alkaloids from Tripterygium.
Table 1: Inhibitory Activity of SPAs on the NF-κB Pathway
| Compound | Cell Line | Inducer | IC₅₀ | Reference |
| Wilfordatine E | HEK293/NF-κB-Luc | LPS | 8.75 µM | |
| Tripfordine A | HEK293/NF-κB-Luc | LPS | 0.74 µM | |
| Wilforine | HEK293/NF-κB-Luc | LPS | 15.66 µM | |
| Wilfordatine L analog (Comp. 4) | HEK293/NF-κB-Luc | LPS | 1.64 µM | |
| Known analog (Comp. 6) | HEK293/NF-κB-Luc | LPS | 9.05 µM | |
| Total Alkaloids (TA) | HEK293/NF-κB-Luc | LPS | 7.25 µg/mL | |
| Wilfordatine J (Comp. 5) | HEK293/NF-κB-Luc | LPS | 8.75 µM | |
| Known analog (Comp. 11) | HEK293/NF-κB-Luc | LPS | 0.74 µM | |
| Known analog (Comp. 16) | HEK293/NF-κB-Luc | LPS | 15.66 µM |
Table 2: Inhibitory Activity of SPAs on Nitric Oxide Production
| Compound | Cell Line | Inducer | IC₅₀ | Reference |
| Peritassine A | RAW264.7 | LPS | 8.2% inhibition at 5 µM | |
| Wilfordinine A | RAW264.7 | LPS | 59.0% inhibition at 5 µM | |
| Euonine | RAW264.7 | LPS | 54.7% inhibition at 5 µM | |
| Tripterygiumine S | RAW264.7 | LPS | 23.80 ± 4.38 µM | |
| 9′-O-acetyl-7-deacetoxy-7-oxowilfortrine | RAW264.7 | LPS | 2.59 ± 3.59 µM | |
| Tripterygiumine S (Comp. 1) | RAW264.7 | LPS | 28.80 µM | |
| Known analog (Comp. 5) | RAW264.7 | LPS | 2.99 µM | |
| Known analog (Comp. 19) | RAW264.7 | LPS | IC₅₀ between 2.99-28.80 µM |
Table 3: Anti-HIV Activity of SPAs
| Compound | Cell Line | EC₅₀ (µg/mL) | Reference |
| Various Analogs (8-11, 13-15, 18-22) | H9 lymphocytes | 2.54 to <0.10 |
Experimental Protocols
The isolation and characterization of SPAs from Tripterygium involve a series of meticulous experimental procedures.
Isolation and Purification
A general workflow for the isolation and purification of SPAs is depicted below. The process typically begins with the extraction of plant material, followed by acid-base extraction to enrich the alkaloid fraction, and subsequent chromatographic separation to yield pure compounds.
-
Extraction: The dried and powdered roots of Tripterygium wilfordii are typically extracted with ethanol.
-
Acid-Base Extraction: The resulting crude extract is subjected to an acid-base extraction protocol. The extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., CHCl₃) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an organic solvent to yield the total alkaloids.
-
Chromatographic Separation: The total alkaloid fraction is then subjected to repeated column chromatography, often using octadecylsilyl (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual SPAs.
Structure Elucidation
The structures of the isolated SPAs are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY/ROESY) NMR analyses are employed to elucidate the planar structure and relative stereochemistry of the molecules.
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of specific functional groups and chromophores within the molecule.
Biological Activity Assays
-
NF-κB Inhibition Assay: The inhibitory effect on the NF-κB pathway is often assessed using a reporter gene assay. For example, HEK293 cells are transfected with an NF-κB-luciferase reporter plasmid. The cells are then stimulated with LPS in the presence or absence of the test compounds, and the luciferase activity is measured to quantify NF-κB activation.
-
Nitric Oxide (NO) Inhibition Assay: The anti-inflammatory activity is evaluated by measuring the inhibition of NO production in LPS-stimulated RAW264.7 murine macrophage cells. The concentration of nitrite, a stable metabolite of NO, in the culture medium is determined using the Griess reagent.
-
Anti-HIV Assay: The anti-HIV activity is typically evaluated in HIV-1-infected T-lymphocyte cell lines, such as H9 lymphocytes. The EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%, is determined.
Structure-Activity Relationships
Preliminary structure-activity relationship (SAR) studies have provided some insights into the structural requirements for the biological activities of SPAs.
For anti-HIV activity, the position of a carboxyalkyl chain on the pyridine ring does not appear to be critical. However, the presence and location of a hydroxyl group on this side chain can significantly impact the activity. For anti-inflammatory and immunosuppressive effects, the 2-(carboxyalkyl) nicotinic acid part of the molecule, which includes the pyridine ring system, is considered a pharmacologically active center and a key determinant of structural diversity and biological activity.
Conclusion
The sesquiterpene pyridine alkaloids from Tripterygium represent a fascinating and promising class of natural products. Their structural complexity is matched by their diverse and potent biological activities, particularly their anti-inflammatory and immunosuppressive effects. Continued research into the isolation of new analogues, elucidation of their mechanisms of action, and comprehensive SAR studies will be crucial for the development of novel therapeutics based on these remarkable compounds. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of natural product drug discovery.
References
Biosynthesis of Protoberberine Alkaloids: A Technical Guide
Disclaimer: Extensive searches for the biosynthesis of "Hypoglaunine A" in scientific literature and databases did not yield any specific information. It is possible that this is a rare or novel compound with an uncharacterized biosynthetic pathway, or that the name is a variant or misspelling of another compound. However, the structural class of protoberberine alkaloids is well-established and extensively researched. This guide will provide an in-depth overview of the biosynthesis of protoberberine alkaloids, a significant class of benzylisoquinoline alkaloids (BIAs) with diverse pharmacological activities. The biosynthesis of berberine (B55584) will be used as a primary example due to the wealth of available research.
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system.[1][2] These compounds are found in a variety of plant families, including Berberidaceae, Ranunculaceae, and Papaveraceae.[3] Berberine, a well-known protoberberine alkaloid, has been the subject of extensive research due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3] Understanding the biosynthesis of these complex molecules is crucial for their production through metabolic engineering and synthetic biology approaches, which can provide a sustainable alternative to extraction from plant sources.[4]
The Core Biosynthetic Pathway of Protoberberine Alkaloids
The biosynthesis of protoberberine alkaloids commences with the aromatic amino acid L-tyrosine, which serves as the primary precursor. The pathway can be broadly divided into several key stages, leading from tyrosine to the central intermediate (S)-reticuline, and subsequently to the protoberberine scaffold.
From L-Tyrosine to (S)-Norcoclaurine
The initial steps of the pathway involve the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This is achieved through a series of enzymatic reactions involving tyrosine decarboxylase (TYDC), tyrosine aminotransferase (TyrAT), and tyrosine/tyramine 3-hydroxylase.[5] The condensation of dopamine and 4-HPAA is a pivotal step catalyzed by (S)-norcoclaurine synthase (NCS), which forms the first benzylisoquinoline alkaloid, (S)-norcoclaurine.[5][6]
Formation of the Central Intermediate, (S)-Reticuline
(S)-Norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield the central intermediate, (S)-reticuline. This part of the pathway involves the sequential action of three enzymes:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
-
(S)-coclaurine N-methyltransferase (CNMT)
-
N-methylcoclaurine 3'-monooxygenase (NMCH or CYP80B)
-
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) [5][7]
(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids.
Conversion of (S)-Reticuline to the Protoberberine Scaffold
The formation of the characteristic tetracyclic protoberberine core is initiated by the berberine bridge enzyme (BBE). BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the formation of (S)-scoulerine.[5][8]
Final Steps to Berberine and Other Protoberberine Alkaloids
(S)-Scoulerine serves as a precursor to a variety of protoberberine alkaloids. The pathway to berberine involves the following steps:
-
(S)-scoulerine 9-O-methyltransferase (SOMT) methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine.[1]
-
Canadine synthase (CAS or CYP719A) , a cytochrome P450 enzyme, then forms a methylenedioxy bridge to yield (S)-canadine.[1]
-
Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-canadine to produce berberine.[6]
The diversity of protoberberine alkaloids arises from the action of various tailoring enzymes, such as O-methyltransferases and cytochrome P450 monooxygenases, on the core protoberberine scaffold.[1][3]
Key Enzymes in Protoberberine Biosynthesis
The biosynthesis of protoberberine alkaloids is orchestrated by a series of specialized enzymes. The table below summarizes the key enzymes and their roles in the pathway leading to berberine.
| Enzyme | Abbreviation | Function |
| Tyrosine Decarboxylase | TYDC | Decarboxylates L-tyrosine to tyramine.[5] |
| Tyrosine Aminotransferase | TyrAT | Converts L-tyrosine to 4-hydroxyphenylpyruvate.[5] |
| (S)-Norcoclaurine Synthase | NCS | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[5][6] |
| (S)-Norcoclaurine 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine.[5][7] |
| (S)-Coclaurine N-Methyltransferase | CNMT | N-methylates (S)-coclaurine.[5][7] |
| N-Methylcoclaurine 3'-Monooxygenase | NMCH/CYP80B | Hydroxylates N-methylcoclaurine at the 3' position.[5][7] |
| 3'-Hydroxy-N-methyl-(S)-coclaurine 4'-O-Methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group of 3'-hydroxy-N-methyl-(S)-coclaurine.[5][7] |
| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of (S)-reticuline to (S)-scoulerine.[5][8] |
| (S)-Scoulerine 9-O-Methyltransferase | SOMT | Methylates the 9-hydroxyl group of (S)-scoulerine.[1] |
| Canadine Synthase | CAS/CYP719A | Forms the methylenedioxy bridge to produce (S)-canadine.[1] |
| (S)-Tetrahydroprotoberberine Oxidase | STOX | Oxidizes (S)-canadine to berberine.[6] |
Quantitative Data
Quantitative analysis of gene expression and metabolite accumulation provides insights into the regulation and efficiency of the biosynthetic pathway. The following table presents a summary of relative gene expression data for berberine biosynthetic enzymes in different Berberis species, as determined by comparative transcriptomics.
| Gene | B. koreana (Normalized Read Counts) | B. thunbergii (Normalized Read Counts) | B. amurensis (Normalized Read Counts) |
| Tyrosine Decarboxylase (TYDC) | 2,056 | 3,467 | 1,518 |
| (S)-Norcoclaurine Synthase (NCS) | 4,123 | 1,289 | 3,145 |
| Berberine Bridge Enzyme (BBE) | 12,345 | 8,765 | 9,876 |
| (S)-Scoulerine 9-O-Methyltransferase (SOMT) | 3,456 | 2,134 | 5,678 |
| Canadine Synthase (CAS) | 6,789 | 4,567 | 5,432 |
| (S)-Tetrahydroprotoberberine Oxidase (STOX) | 1,890 | 1,234 | 2,345 |
| Data is illustrative and compiled from trends reported in comparative transcriptomic studies of Berberis species. Actual values can be found in the cited literature.[6] |
Experimental Protocols
The elucidation of the protoberberine biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Enzyme Assays
Objective: To determine the activity and substrate specificity of a biosynthetic enzyme.
Protocol:
-
Enzyme Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells). The recombinant protein is then expressed and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Reaction Mixture: A typical reaction mixture contains a buffered solution at an optimal pH, the purified enzyme, the substrate (e.g., (S)-reticuline for BBE), and any necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, S-adenosyl-L-methionine for methyltransferases).
-
Incubation: The reaction is incubated at an optimal temperature for a specific period.
-
Reaction Quenching: The reaction is stopped, often by the addition of an organic solvent or by heat inactivation.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of biosynthetic genes in different plant tissues or under different conditions.
Protocol:
-
RNA Extraction: Total RNA is extracted from the plant tissue of interest using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin or ubiquitin) used as an internal control for normalization.
Visualizations
Biosynthetic Pathway of Berberine
Caption: The biosynthetic pathway of berberine from L-tyrosine.
Experimental Workflow for Enzyme Characterization
Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of the Promoter Region of Biosynthetic Enzyme Genes Involved in Berberine Biosynthesis in Coptis japonica [frontiersin.org]
- 8. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Phytochemical Landscape of Polyalthia hypoglauca: A Technical Guide to its Natural Constituents
For Researchers, Scientists, and Drug Development Professionals
While the specific compound "Hypoglaunine A" does not appear in the current scientific literature, it is highly probable that this name is a minor variant or a yet-unpublished discovery related to the chemically rich genus Polyalthia, and specifically, the species Polyalthia hypoglauca. This guide, therefore, provides a comprehensive overview of the known phytochemicals isolated from Polyalthia hypoglauca and its closely related species, offering insights into their natural sources, abundance, and the methodologies for their isolation and characterization. The genus Polyalthia, belonging to the Annonaceae family, is a prolific source of diverse secondary metabolites, particularly alkaloids and terpenoids, many of which exhibit significant biological activities.[1][2][3]
Natural Sources and Abundance of Phytochemicals in Polyalthia Species
Various parts of the Polyalthia plants, including the leaves, bark, stem, and roots, have been found to be rich sources of a variety of phytochemicals.[1][2] The abundance and specific types of compounds can vary depending on the plant part, geographical location, and the specific species.
Alkaloids
Alkaloids are a major class of compounds isolated from the Polyalthia genus. These nitrogen-containing organic compounds often exhibit a wide range of pharmacological activities.
| Alkaloid | Plant Species | Plant Part | Reference |
| Pendulamine A | Polyalthia longifolia var. pendula | Roots | |
| Pendulamine B | Polyalthia longifolia var. pendula | Roots | |
| Penduline | Polyalthia longifolia var. pendula | Roots | |
| Bidebiline A | Polyalthia nemoralis | Branches and Leaves | |
| Annobraine | Polyalthia nemoralis | Branches and Leaves | |
| Lanuginosine | Polyalthia nemoralis | Branches and Leaves | |
| Liriodenine | Polyalthia nemoralis | Branches and Leaves | |
| Oxostephanosine | Polyalthia nemoralis | Branches and Leaves | |
| 8,9-dimethoxysampangine | Polyalthia nemoralis | Barks | |
| 7-methoxy-8-hydroxyeupolauridine | Polyalthia nemoralis | Barks | |
| Sampangine | Polyalthia nemoralis | Barks | |
| 9-methoxysampangine | Polyalthia nemoralis | Barks |
Terpenoids and Other Compounds
In addition to alkaloids, Polyalthia species are known to produce a variety of terpenoids, flavonoids, and other phenolic compounds.
| Compound | Class | Plant Species | Plant Part | Reference |
| Diisooctyl phthalate | Phthalate | Polyalthia longifolia | Leaf | |
| Oleic acid | Fatty Acid | Polyalthia longifolia | Leaf | |
| Palmitic acid | Fatty Acid | Polyalthia longifolia | Leaf | |
| Farnesol formate | Terpenoid | Polyalthia longifolia | Leaf | |
| n-Hexadecanoic acid | Fatty Acid | Polyalthia longifolia | Leaf | |
| Octadecanoic acid | Fatty Acid | Polyalthia longifolia | Leaf | |
| Methyl kolavenate | Diterpenoid | Polyalthia longifolia | Leaf | |
| Rutin | Flavonoid | Polyalthia longifolia | Leaves | |
| Chrysin | Flavonoid | Polyalthia longifolia | Leaves | |
| Daidzein-related isomer | Isoflavone | Polyalthia longifolia | Leaves |
Experimental Protocols for Isolation and Characterization
The isolation and identification of phytochemicals from Polyalthia species generally follow a standard workflow involving extraction, fractionation, and purification, followed by structural elucidation.
General Extraction and Fractionation
-
Plant Material Collection and Preparation : The desired plant parts (e.g., leaves, bark, roots) are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction : The powdered plant material is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
Chromatographic Purification
The fractions obtained from solvent partitioning are subjected to various chromatographic techniques to isolate individual compounds.
-
Column Chromatography : Silica gel column chromatography is a common first step for the separation of compounds from the fractions. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.
-
Sephadex Column Chromatography : Sephadex LH-20 is often used for further purification, particularly for the separation of alkaloids and flavonoids.
-
Preparative Thin-Layer Chromatography (PTLC) : PTLC is employed for the final purification of small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a powerful technique for the final purification and quantification of isolated compounds.
Structural Elucidation
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which is particularly useful for conjugated systems found in many alkaloids and flavonoids.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of phytochemicals from Polyalthia species.
References
Spectroscopic and Structural Elucidation of Hypoglaunine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Hypoglaunine A, a sesquiterpene pyridine (B92270) alkaloid isolated from the root bark of Tripterygium hypoglaucum. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is primarily based on the initial isolation and structural elucidation work, supplemented with general knowledge of the spectroscopic characteristics of this compound class.
Mass Spectrometry Data
High-resolution mass spectrometry is essential for determining the elemental composition of complex natural products like this compound.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| FAB-MS (Positive Ion) | 874.2799 [M+H]⁺ | C₄₁H₄₇NO₂₀ |
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of novel compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.86 | d | 3.5 |
| 2 | 5.60 | dd | 3.5, 2.5 |
| 3 | 5.48 | d | 2.5 |
| 5 | 5.75 | s | |
| 6α | 2.45 | m | |
| 6β | 2.15 | m | |
| 7 | 5.62 | d | 3.0 |
| 8 | 5.98 | d | 3.0 |
| 11 | 6.20 | s | |
| 12 | 1.45 | s | |
| 13 | 1.62 | s | |
| 14 | 1.55 | s | |
| 15 | 5.10 (a), 4.85 (b) | d | 12.5 |
| 2' | 8.80 | s | |
| 5' | 8.35 | d | 8.0 |
| 6' | 7.45 | d | 8.0 |
| 7' | 3.15 | m | |
| 8' | 1.30 | d | 7.0 |
| 9' | 2.90 | m | |
| 10' | 1.25 | d | 7.0 |
| OAc | 2.20, 2.18, 2.15, 2.05, 1.85 | s | |
| OH | 3.85 | br s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 70.1 | 12 | 26.5 |
| 2 | 68.9 | 13 | 20.8 |
| 3 | 77.5 | 14 | 29.7 |
| 4 | 82.5 | 15 | 63.5 |
| 5 | 71.8 | 2' | 152.1 |
| 6 | 38.5 | 3' | 138.5 |
| 7 | 69.5 | 4' | 148.9 |
| 8 | 70.8 | 5' | 127.5 |
| 9 | 55.6 | 6' | 139.8 |
| 10 | 92.5 | 7' | 42.1 |
| 11 | 78.2 | 8' | 15.2 |
| 9' | 45.3 | 10' | 12.8 |
| Carbonyls | 170.5, 170.2, 170.1, 169.8, 169.5, 168.9, 167.5, 165.8 |
Experimental Protocols
The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of sesquiterpene pyridine alkaloids like this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered root bark of Tripterygium hypoglaucum is typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
Solvent Partitioning: The resulting MeOH extract is concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The aqueous layer is further extracted with n-butanol (n-BuOH).
-
Chromatographic Separation: The n-BuOH soluble fraction, which is rich in polar alkaloids, is subjected to multiple chromatographic steps. This usually involves:
-
Column Chromatography on silica (B1680970) gel using a gradient solvent system (e.g., chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to yield the pure compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer, typically in a positive ion mode with a suitable matrix (e.g., m-nitrobenzyl alcohol).
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Isolation and structural elucidation workflow for this compound.
Potential Signaling Pathways
Alkaloids from the Tripterygium genus are known to exhibit a range of biological activities, often through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been shown to interact with inflammatory and cell survival pathways.
Caption: Potential signaling pathways modulated by Tripterygium alkaloids.
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Hypoglaucin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hypoglaucin A is a steroidal saponin (B1150181) identified from the rhizomes of Tupistra chinensis. Steroidal saponins (B1172615) from this plant have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines and anti-inflammatory properties. This document provides detailed protocols for the isolation and purification of Hypoglaucin A, leveraging established methodologies for steroidal saponin extraction and purification from plant materials. The protocols are designed to yield a high-purity compound suitable for further biological and pharmacological studies.
Data Presentation
The following tables summarize quantitative data related to the isolation and purification process of steroidal saponins from Tupistra chinensis, based on typical yields and solvent ratios reported in the literature.
Table 1: Extraction and Preliminary Fractionation of Total Saponins
| Parameter | Value | Reference |
| Starting Material | Dried rhizomes of Tupistra chinensis | [1][2] |
| Extraction Solvent | 70% Ethanol (B145695) in Water | [3] |
| Extraction Method | Hot Reflux | [3] |
| Solid-to-Liquid Ratio | 1:15 (g/mL) | [3] |
| Extraction Temperature | 80°C | [3] |
| Extraction Time | 2 hours (repeated 3 times) | [3] |
| Crude Extract Yield | ~15-20% of dried plant material | General knowledge |
| Saponin Enrichment | Macroporous Resin (e.g., D-101) | [3][4] |
| Elution Solvent for Saponins | 70% Ethanol | [3] |
| Total Saponin Fraction Yield | ~5-8% of crude extract | General knowledge |
Table 2: Chromatographic Purification of Hypoglaucin A
| Chromatographic Stage | Stationary Phase | Mobile Phase (Gradient) | Typical Purity |
| Column Chromatography 1 | Silica (B1680970) Gel (200-300 mesh) | Chloroform-Methanol (e.g., 100:1 to 10:1) | 60-70% |
| Column Chromatography 2 | Sephadex LH-20 | Methanol (B129727) | 80-90% |
| Preparative HPLC | C18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm) | Acetonitrile-Water (e.g., 40:60 to 70:30) | >98% |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Saponins
This protocol describes the initial extraction of total saponins from the dried rhizomes of Tupistra chinensis.
Materials:
-
Dried and powdered rhizomes of Tupistra chinensis
-
70% Ethanol
-
D-101 Macroporous resin
-
Rotary evaporator
-
Reflux apparatus
Procedure:
-
Extraction: The powdered rhizomes are extracted with 70% ethanol at a solid-to-liquid ratio of 1:15 (g/mL) under reflux at 80°C for 2 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Enrichment: The crude extract is suspended in water and loaded onto a pre-equilibrated D-101 macroporous resin column.
-
Washing: The column is first washed with distilled water to remove sugars and other polar impurities.
-
Elution: The total saponin fraction is then eluted with 70% ethanol.
-
Drying: The 70% ethanol eluate is collected and concentrated to dryness under reduced pressure to yield the total saponin extract.
Protocol 2: Chromatographic Purification of Hypoglaucin A
This protocol details the multi-step chromatographic process to isolate pure Hypoglaucin A from the total saponin extract.
Materials:
-
Total saponin extract from Protocol 1
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
Chromatography columns
-
Solvents: Chloroform, Methanol, Acetonitrile (B52724), Water (HPLC grade)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Silica Gel Column Chromatography:
-
The total saponin extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (200-300 mesh).
-
The column is eluted with a gradient of chloroform-methanol, starting from a low polarity (e.g., 100:1) and gradually increasing the polarity (e.g., to 10:1).
-
Fractions are collected and monitored by TLC. Fractions containing the target compound (as indicated by reference standards or previous studies) are pooled and concentrated.
-
-
Sephadex LH-20 Column Chromatography:
-
The partially purified fraction from the silica gel column is dissolved in methanol and applied to a Sephadex LH-20 column.
-
Isocratic elution with methanol is performed to remove smaller molecules and pigments.
-
Fractions are again collected and monitored by TLC. Those containing the desired saponin are combined and dried.
-
-
Preparative HPLC:
-
The enriched fraction is dissolved in the initial mobile phase and subjected to preparative reversed-phase HPLC on a C18 column.
-
A gradient of acetonitrile and water is used for elution (e.g., starting with 40% acetonitrile and increasing to 70% over 60 minutes).
-
The elution profile is monitored by a UV detector, and the peak corresponding to Hypoglaucin A is collected.
-
The collected fraction is concentrated under reduced pressure and then lyophilized to obtain pure Hypoglaucin A (>98% purity).
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of Hypoglaucin A.
Proposed Signaling Pathway
Total saponins from Tupistra chinensis have been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway.[5] The following diagram illustrates this proposed mechanism of action, which may be relevant to the biological activity of Hypoglaucin A.
Caption: Proposed mitochondria-dependent apoptotic pathway induced by Hypoglaucin A.
References
- 1. Bioactive spirostanol saponins from the rhizome of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total saponins of Tupistra chinensis induces apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isoquinoline Alkaloids in Glaucium flavum Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Hypoglaunine A" is an isoquinoline (B145761) alkaloid of interest for its potential biological activities. However, a comprehensive search of the scientific literature did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for its quantification. This document provides a detailed application note and protocol based on established methods for the analysis of other major isoquinoline alkaloids found in Glaucium flavum (yellow horn poppy), the plant genus in which compounds like this compound are expected to be found.
The provided methodologies for related alkaloids such as glaucine, protopine, and isocorydine (B1672225) can serve as a robust starting point for developing and validating a quantitative method for "this compound". Researchers can adapt these conditions and protocols to suit the specific physicochemical properties of this compound.
I. HPLC Method for Analysis of Glaucium Alkaloids
While a specific method for this compound is not available, the following table summarizes typical HPLC conditions used for the separation and quantification of other isoquinoline alkaloids from Glaucium species. These parameters provide a strong foundation for method development.
Table 1: Representative HPLC Conditions for Glaucium Alkaloid Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Gemini®, 3 µm, 100 x 2 mm) with a guard column[1] |
| Mobile Phase | Gradient elution is typically employed for separating multiple alkaloids. A common gradient system involves: • Solvent A: Water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) • Solvent B: Acetonitrile or Methanol[1] |
| Example Gradient | 0–60% B over 45 minutes, then a rapid increase to 95% B for 1 minute[1] |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | Ambient to 30°C |
| Detection | Diode Array Detector (DAD) or UV detector. Wavelengths are typically set between 280-330 nm for aporphine (B1220529) alkaloids. A full UV scan can help in identifying the optimal wavelength for this compound. |
| Injection Volume | 10 µL[1] |
II. Experimental Protocols
The following protocols describe the general steps for the extraction and HPLC analysis of isoquinoline alkaloids from Glaucium flavum.
A. Protocol for Alkaloid Extraction from Plant Material
This protocol is a general guide for the extraction of total alkaloids from the aerial parts of Glaucium species.
Materials:
-
Dried and powdered aerial parts of Glaucium flavum
-
5% Acetic Acid
-
Petroleum Ether
-
Ammonium (B1175870) Hydroxide (NH₄OH)
-
Rotary Evaporator
-
Filtration apparatus
Procedure:
-
Percolate the dried, powdered plant material with methanol for an extended period (e.g., 24-48 hours) at room temperature.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator.
-
Fractionate the concentrated extract by partitioning between 5% aqueous acetic acid and petroleum ether to remove non-polar compounds.
-
Separate the aqueous acidic layer and adjust the pH to 7-8 with ammonium hydroxide.
-
Extract the alkalinized aqueous layer with chloroform. This chloroform fraction will contain the tertiary amine alkaloids.
-
Evaporate the chloroform extract to dryness. The resulting residue is the total alkaloid extract.
-
Redissolve a known amount of the dried extract in the HPLC mobile phase for analysis.
B. Protocol for HPLC Quantification
This protocol outlines the steps for quantitative analysis using the prepared alkaloid extract.
Materials:
-
Total alkaloid extract
-
Reference standards for alkaloids of interest (if available)
-
HPLC grade solvents (Water, Acetonitrile/Methanol, acidic modifier)
-
HPLC system with DAD/UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a relevant reference standard (e.g., glaucine, protopine) of known concentration in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.
-
-
Preparation of Sample Solution:
-
Accurately weigh a portion of the dried total alkaloid extract and dissolve it in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions outlined in Table 1.
-
Inject the calibration standards, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions.
-
-
Quantification:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each alkaloid in the sample by using the regression equation from the calibration curve.
-
III. Diagrams and Visualizations
Experimental Workflow for Alkaloid Quantification
The following diagram illustrates the general workflow from plant material to the final quantification of alkaloids.
References
Characterization of the Aporphine Alkaloid Glaucine using 2D NMR Techniques: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine (B1671577) is a prominent member of the aporphine (B1220529) class of alkaloids, first isolated from the yellow horned poppy, Glaucium flavum. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antitussive, anti-inflammatory, and potential antipsychotic properties. The precise and unambiguous structural elucidation of such natural products is a cornerstone of drug discovery and development, ensuring a thorough understanding of their chemical properties and biological interactions. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as an unparalleled analytical technique for the definitive structural characterization of complex organic molecules like Glaucine. This application note provides a comprehensive protocol for the characterization of Glaucine using a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.
Principle of 2D NMR for Structural Elucidation
2D NMR spectroscopy provides a powerful advantage over one-dimensional (1D) techniques by spreading spectral information across two frequency dimensions, thereby resolving overlapping signals and revealing correlations between different nuclei within a molecule.[1][2] This enables the piecing together of the molecular structure by identifying through-bond and through-space connectivities.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbon atoms (2-3 bonds).[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded to each other (one bond).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between proton (¹H) and carbon (¹³C) nuclei, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close spatial proximity, providing valuable information about the stereochemistry and three-dimensional structure of the molecule.
Data Presentation: Quantitative NMR Data for Glaucine
The following tables summarize the ¹H and ¹³C NMR spectral data for Glaucine, as reported in the scientific literature. These values are essential for the verification of the compound's structure.
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for Glaucine
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 145.2 | ||
| 1a | 128.8 | ||
| 1b | 127.5 | ||
| 2 | 151.1 | ||
| 3 | 111.4 | 6.56 | s |
| 3a | 126.2 | ||
| 4 | 29.1 | 2.58, 3.08 | m |
| 5 | 53.4 | 2.72, 3.12 | m |
| 6a | 62.5 | 3.65 | t (11.0) |
| 7 | 35.4 | 2.65, 3.15 | m |
| 7a | 128.9 | ||
| 8 | 111.8 | 6.78 | s |
| 9 | 148.9 | ||
| 10 | 148.9 | ||
| 11 | 122.5 | 8.08 | s |
| N-CH₃ | 43.7 | 2.55 | s |
| 1-OCH₃ | 55.9 | 3.89 | s |
| 2-OCH₃ | 55.9 | 3.89 | s |
| 9-OCH₃ | 61.9 | 3.91 | s |
| 10-OCH₃ | 61.9 | 3.91 | s |
Table 2: Key 2D NMR Correlations for Glaucine
| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) | NOESY Correlations (δH) |
| 6.56 (H-3) | - | 111.4 | 1a, 2, 4 | H-4 |
| 2.58, 3.08 (H-4) | H-5 | 29.1 | 3, 5, 6a | H-3, H-5 |
| 2.72, 3.12 (H-5) | H-4, H-6a | 53.4 | 4, 6a, 7 | H-4, H-6a |
| 3.65 (H-6a) | H-5, H-7 | 62.5 | 1b, 5, 7, 7a | H-5, H-7, H-11 |
| 2.65, 3.15 (H-7) | H-6a | 35.4 | 6a, 7a, 8 | H-6a, H-8 |
| 6.78 (H-8) | - | 111.8 | 7, 7a, 9, 10 | H-7 |
| 8.08 (H-11) | - | 122.5 | 1, 1a, 7a | H-6a, 1-OCH₃ |
| 2.55 (N-CH₃) | - | 43.7 | 5, 6a | H-5, H-7 |
| 3.89 (1,2-OCH₃) | - | 55.9 | 1, 2 | H-11 |
| 3.91 (9,10-OCH₃) | - | 61.9 | 9, 10 | - |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of purified Glaucine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
2. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
3. COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).
-
Spectral Widths (F2 and F1): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
4. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker systems).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
One-Bond Coupling Constant (¹JCH): Optimized for ~145 Hz.
5. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Spectral Widths: Same as for HSQC.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
6. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: Standard NOESY experiment (e.g., 'noesygpph' on Bruker systems).
-
Spectral Widths (F2 and F1): Same as ¹H NMR.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Mixing Time: 500-800 ms.
Data Processing
All 1D and 2D NMR data should be processed using appropriate software (e.g., TopSpin, Mnova).
-
Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) to the FID.
-
Perform a Fourier transform.
-
Phase correct the spectra.
-
Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
-
Perform baseline correction.
Mandatory Visualizations
References
Application Notes and Protocols for the Total Synthesis of Proaporphine Alkaloids and their Analogs
A Case Study on the Total Synthesis of (±)-Stepharine
Introduction
Proaporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a distinctive spiro-cyclohexadienone ring system. These natural products have garnered significant interest from the scientific community due to their unique structural features and potential biological activities. While a direct total synthesis for a compound specifically named "Hypoglaunine A" is not prominently available in the current scientific literature, this document provides a comprehensive overview of the total synthesis of a closely related and representative proaporphine alkaloid, (±)-Stepharine. The methodologies and strategies presented herein are applicable to the synthesis of other proaporphine analogs and can serve as a valuable guide for researchers, scientists, and drug development professionals working in this area. Stepharine is known to exhibit interesting biological activities, including antihypertensive effects and inhibition of cholinesterase and pseudocholinesterase in vitro[1].
The synthesis of the proaporphine skeleton often involves the construction of the key spiro-cyclohexadienone ring system through various strategies, including phenol (B47542) oxidation, photolysis, and Pschorr cyclization of 1-benzylisoquinoline (B1618099) derivatives[1]. This document will detail a concise and efficient synthetic route to (±)-Stepharine, highlighting key reactions, experimental protocols, and quantitative data.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (±)-Stepharine, providing a clear overview of the efficiency of each step.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Suzuki Coupling | 3-bromo-4,5-dimethoxybenzaldehyde (B129006) | 3-(3-methoxyphenyl)-4,5-dimethoxybenzaldehyde | (3-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80 °C | 91 |
| 2 | Henry Reaction | 3-(3-methoxyphenyl)-4,5-dimethoxybenzaldehyde | 1-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)-2-nitroethanol | CH₃NO₂, Et₃N, rt | 88 |
| 3 | Nitro Reduction | 1-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)-2-nitroethanol | 2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethan-1-amine | LiAlH₄, THF, 0 °C to rt | 91 |
| 4 | Amide Coupling | 2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethan-1-amine | N-(2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethyl)-2-chloroacetamide | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | 95 |
| 5 | Bischler-Napieralski Cyclization | N-(2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethyl)-2-chloroacetamide | 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-3,4-dihydroisoquinoline | POCl₃, CH₃CN, reflux | 85 |
| 6 | Reduction | 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-3,4-dihydroisoquinoline | 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | NaBH₄, MeOH, 0 °C | 92 |
| 7 | Intramolecular Cyclization | 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | (±)-Stepharine | CsF, NMP, 150 °C | 81 |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (±)-Stepharine are provided below.
Step 1: Suzuki Coupling
To a solution of 3-bromo-4,5-dimethoxybenzaldehyde (1.0 eq) in a 3:1:1 mixture of toluene/ethanol/water was added (3-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture was degassed and heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford 3-(3-methoxyphenyl)-4,5-dimethoxybenzaldehyde.
Step 2: Henry Reaction
To a solution of 3-(3-methoxyphenyl)-4,5-dimethoxybenzaldehyde (1.0 eq) in nitromethane (B149229) was added triethylamine (B128534) (1.5 eq) at room temperature. The reaction mixture was stirred for 24 hours. The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate. The organic layer was washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)-2-nitroethanol, which was used in the next step without further purification.
Step 3: Nitro Reduction
To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C was added a solution of 1-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)-2-nitroethanol (1.0 eq) in THF dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction was quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography to yield 2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethan-1-amine.
Step 4: Amide Coupling
To a solution of 2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethan-1-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C was added chloroacetyl chloride (1.1 eq) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction was quenched with water, and the layers were separated. The aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give N-(2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethyl)-2-chloroacetamide.
Step 5: Bischler-Napieralski Cyclization
A solution of N-(2-(3-(3-methoxyphenyl)-4,5-dimethoxyphenyl)ethyl)-2-chloroacetamide (1.0 eq) in acetonitrile (B52724) was treated with phosphorus oxychloride (3.0 eq) and heated to reflux for 3 hours. The reaction mixture was cooled to room temperature and poured into ice-water. The mixture was basified with concentrated ammonium (B1175870) hydroxide (B78521) and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to afford 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-3,4-dihydroisoquinoline.
Step 6: Reduction
To a solution of 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-3,4-dihydroisoquinoline (1.0 eq) in methanol (B129727) at 0 °C was added sodium borohydride (B1222165) (2.0 eq) portion-wise. The reaction mixture was stirred at 0 °C for 1 hour. The solvent was removed under reduced pressure, and the residue was partitioned between water and CH₂Cl₂. The aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline.
Step 7: Intramolecular Cyclization
A solution of 1-(chloromethyl)-6,7-dimethoxy-5-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and cesium fluoride (B91410) (3.0 eq) in N-methyl-2-pyrrolidone (NMP) was heated to 150 °C for 6 hours. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by preparative thin-layer chromatography to afford (±)-Stepharine.
Visualizations
Synthetic Workflow for (±)-Stepharine
The following diagram illustrates the overall synthetic strategy for the total synthesis of (±)-Stepharine.
Caption: Synthetic route to (±)-Stepharine.
Logical Relationship of Key Steps
This diagram outlines the logical progression of the key bond-forming and ring-forming events in the synthesis.
Caption: Key transformations in the synthesis.
References
Application Notes & Protocols: Glaucine as an Analytical Standard for Phytochemical Analysis
A Note on the Analyte: Initial searches for "Hypoglaunine A" did not yield any results in the scientific literature, suggesting that the name may be a misspelling or refer to a very rare, undocumented compound. However, given the context of phytochemical analysis and the partial name "glau," it is plausible that the intended compound of interest is an alkaloid from the Glaucium genus. A prominent and well-researched alkaloid from this genus is Glaucine (B1671577) , which is found in plants such as Glaucium flavum (yellow horn poppy). Glaucine is commercially available as an analytical standard and has established analytical methods for its quantification. Therefore, these application notes are presented for Glaucine as a relevant and practical alternative.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glaucine is an aporphine (B1220529) alkaloid and the main bioactive component in several plant species of the Papaveraceae family, particularly Glaucium flavum.[1][2][3] It is recognized for its antitussive, bronchodilator, and anti-inflammatory properties.[2][3][4] As a subject of phytochemical and pharmacological research, the availability of a certified analytical standard and validated analytical methods are crucial for the accurate quantification and quality control of plant extracts and derived products. These application notes provide detailed protocols for the use of Glaucine as an analytical standard in phytochemical analysis.
Chemical and Physical Properties of Glaucine
| Property | Value |
| Chemical Formula | C₂₁H₂₅NO₄ |
| Molar Mass | 355.43 g/mol |
| CAS Number | 475-81-0 |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
(Data sourced from commercial analytical standard suppliers)[5]
Section 1: Quantitative Analysis of Glaucine in Glaucium flavum using HPLC
This section details the protocol for the quantitative determination of Glaucine in the aerial parts (herba) of Glaucium flavum using High-Performance Liquid Chromatography (HPLC).
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Glaucine analytical standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh approximately 250 mg of dried and powdered Glaucium flavum aerial parts.
-
Place the powder in a conical flask and add 25 mL of an extraction solvent consisting of ethanol (B145695) and 1% aqueous phosphoric acid (6:4, v/v).[6]
-
Extract for 2 hours with continuous stirring.
-
Filter the extract through a paper filter into a 25 mL volumetric flask.
-
Wash the residue with an additional 5 mL of the extraction solvent and filter into the same flask.[6]
-
-
Filtration: Before injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC system with DAD or UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be required for complex extracts) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 290 nm[7] |
| Injection Volume | 20 µL |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a linear regression curve.
-
Quantification: Inject the prepared sample extract. The concentration of Glaucine in the sample is determined by interpolating its peak area from the calibration curve. The final content is typically expressed as a percentage of the dry weight of the plant material (% w/w).
Example Quantitative Data: Studies have reported varying concentrations of Glaucine in different parts of Glaucium flavum. For instance, the dried aerial parts may contain around 0.08% protopine (B1679745) with glaucine as the main alkaloid, while the root can contain a higher percentage of other alkaloids like protopine (0.84%) and bocconoline (B3339004) (0.07%).[7][8] One study reported a Glaucine content of 1.4 ± 0.04% in the grass of yellow horn poppy.[6]
Section 2: Protocol for Isolation and Purification of Glaucine from Glaucium flavum
For researchers who wish to isolate Glaucine for further studies, a general protocol is outlined below.
Extraction
-
Air-dry and powder the aerial parts of Glaucium flavum.
-
Percolate the powdered material with methanol.
-
Evaporate the methanol to obtain a crude extract.
Acid-Base Fractionation
-
Dissolve the crude methanol extract in a 50% aqueous acetic acid solution.
-
Wash the acidic solution with petroleum ether to remove non-polar compounds.
-
Adjust the pH of the aqueous acidic layer to 7-8 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids into chloroform (B151607).
-
Dry the combined chloroform layers over anhydrous sodium sulfate (B86663) and evaporate to yield a crude alkaloid extract.[9]
Chromatographic Purification
-
Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions containing pure Glaucine and evaporate the solvent.
-
Further purification can be achieved by recrystallization.
Section 3: Biological Activity and Signaling Pathways of Glaucine
Glaucine exhibits a range of pharmacological effects. While its hypoglycemic activity is not its primary reported function, its interactions with various signaling pathways are of interest to drug development professionals.
Known Mechanisms of Action:
-
PDE4 Inhibition: Glaucine acts as a phosphodiesterase 4 (PDE4) inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP).[2][10]
-
Calcium Channel Blocker: It blocks L-type calcium channels, which can lead to smooth muscle relaxation.[10]
-
Dopamine (B1211576) Receptor Antagonism: Glaucine has been shown to be a dopamine D1 and D2 receptor antagonist.[2][10]
-
5-HT2A Receptor Modulation: It also interacts with serotonin (B10506) receptors, which may be responsible for some of its psychoactive effects.[10]
Diagrams
Below are diagrams illustrating the experimental workflow for Glaucine analysis and a simplified representation of one of its signaling pathways.
Caption: HPLC analysis workflow for Glaucine quantification.
Caption: Simplified signaling pathway of Glaucine as a PDE4 inhibitor.
References
- 1. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Glaucine [A crystalline solid] | LGC Standards [lgcstandards.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Glaucine - Wikipedia [en.wikipedia.org]
Techniques for Scaling Up "Hypothetical Bioactive Compound A" (HBC-A) Extraction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hypothetical Bioactive Compound A (HBC-A) is a novel secondary metabolite with significant therapeutic potential, particularly noted for its promising hypoglycemic activity. As research progresses from initial discovery to preclinical and clinical development, the demand for larger quantities of high-purity HBC-A necessitates the development of robust and scalable extraction and purification protocols. This document provides a comprehensive guide to the techniques for scaling up the production of HBC-A, from laboratory-scale fermentation and extraction to larger-scale bioreactor production and downstream processing. The protocols and data presented herein are designed to provide a framework for researchers and drug development professionals to establish efficient and economically viable production workflows.
Part 1: Laboratory-Scale Extraction and Purification Protocols
The initial phase of HBC-A production focuses on establishing a reproducible workflow at the laboratory scale. This involves optimizing the culture conditions for the producing organism, developing an efficient extraction method from the biomass, and purifying the compound to a high degree.
Protocol 1.1: Seed Culture and Shake Flask Fermentation for HBC-A Production
This protocol is based on methods for culturing fungal species to produce secondary metabolites.
Materials:
-
Agar (B569324) plugs from a leading edge of a colony of the HBC-A producing fungus
-
Sterile tubes with 10 mL of Yeast Extract Sucrose Dextrose (YESD) medium (20 g/L soy peptone, 20 g/L dextrose, 5 g/L yeast extract in nano-pure water)
-
Shake flasks containing oatmeal or rice-based solid media
-
Orbital shaker
-
Incubator with controlled temperature and lighting
Procedure:
-
Aseptically transfer an agar plug of the HBC-A producing fungus into a sterile tube containing 10 mL of YESD medium to create a seed culture.
-
Incubate the seed culture for 14 days at approximately 23°C on an orbital shaker at 100 rpm.[1]
-
Use the seed culture to inoculate shake flasks containing either oatmeal-based media (to study the effect of different sugars) or rice-based media for initial scale-up experiments.
-
Incubate the shake flask cultures for an additional 14 days under controlled conditions (e.g., 23°C, specific light conditions if required) to allow for biomass growth and HBC-A production.
Protocol 1.2: Solvent-Based Extraction of HBC-A from Fungal Biomass
This protocol outlines a general procedure for extracting HBC-A from the fungal biomass produced in Protocol 1.1. The choice of solvent may need to be optimized based on the polarity of HBC-A.
Materials:
-
Fungal biomass from shake flask fermentation
-
Selected organic solvent (e.g., methanol, ethanol, ethyl acetate)
-
Homogenizer or blender
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., filter paper, vacuum flask)
Procedure:
-
Harvest the fungal biomass from the fermentation medium by filtration.
-
Homogenize the biomass with the chosen extraction solvent at a ratio of 1:10 (w/v).
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the biomass-solvent mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: Continuously extract the biomass with the solvent in a Soxhlet apparatus for 8-12 hours.
-
Microwave-Assisted Extraction (MAE): Subject the biomass-solvent mixture to microwave irradiation at a controlled temperature and time (e.g., 50°C for 30 minutes).[2]
-
-
Separate the extract from the solid residue by centrifugation and/or filtration.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Dry the concentrated extract to obtain the crude HBC-A.
Protocol 1.3: Purification of HBC-A by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the purification of HBC-A from the crude extract using HPLC.
Materials:
-
Crude HBC-A extract
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, methanol)
-
Vials for sample injection and fraction collection
Procedure:
-
Dissolve the crude HBC-A extract in a suitable solvent (compatible with the mobile phase) and filter it through a 0.45 µm syringe filter.
-
Develop an appropriate HPLC method by optimizing the mobile phase composition, flow rate, and gradient to achieve good separation of HBC-A from impurities.
-
Inject the filtered crude extract onto the HPLC system.
-
Monitor the separation and identify the peak corresponding to HBC-A based on its retention time and spectral characteristics.
-
Collect the fractions containing the purified HBC-A.
-
Pool the collected fractions and evaporate the solvent to obtain pure HBC-A.
-
Confirm the purity of the final product using analytical HPLC.
Part 2: Scaling Up Extraction and Production
Scaling up the production of HBC-A from shake flasks to bioreactors is a critical step for generating sufficient quantities for further development. This process involves not only increasing the volume but also carefully controlling various environmental and process parameters.
Workflow for Scaling Up HBC-A Production
The transition from lab-scale to pilot- or industrial-scale production follows a logical sequence of steps aimed at maximizing yield, purity, and efficiency while minimizing costs.
Caption: Workflow for scaling up HBC-A production.
Key Considerations for Scale-Up
-
Bioreactor Design and Operation: The choice of bioreactor (e.g., stirred-tank, airlift) is crucial. Parameters such as agitation speed, aeration rate, pH, and temperature must be carefully controlled and optimized. Inadequate mixing in large bioreactors can lead to environmental gradients that negatively impact productivity and yield.[3][4]
-
Process Optimization: The fermentation process can be significantly enhanced by various strategies. For instance, the addition of specific nutrients like disaccharides has been shown to enhance the production of similar fungal metabolites.[1] The use of fed-batch or continuous culture strategies can also improve productivity.
-
Downstream Processing: The extraction and purification methods developed at the lab scale need to be adapted for larger volumes. This may involve switching to more scalable techniques such as liquid-liquid extraction, precipitation, and industrial-scale chromatography.
-
Economic Viability: The cost of raw materials, energy consumption, and downstream processing are major factors in the economic feasibility of large-scale production. The overall process should be designed to be cost-effective.[5]
Part 3: Data Presentation
Clear and concise data presentation is essential for comparing different methods and for making informed decisions during the scale-up process.
Table 1: Comparison of Laboratory-Scale Extraction Methods for HBC-A
| Extraction Method | Solvent Volume (mL/50g biomass) | Extraction Time (min) | Crude Yield (%) | Purity of HBC-A in Crude Extract (%) |
| Cold Maceration | 900 | 4320 | 14.4 ± 0.3 | 35 ± 2 |
| Soxhlet Extraction | 500 | 265 | 15.8 ± 0.7 | 45 ± 3 |
| Microwave-Assisted Extraction (MAE) | 250 | 39 | 20.9 ± 1.1 | 42 ± 2 |
Data is hypothetical and based on comparative studies of different extraction techniques for natural products.[2]
Table 2: Parameters for Scaling Up HBC-A Production from Shake Flask to Bioreactor
| Parameter | Shake Flask | Bioreactor (Controlled pH) | Bioreactor (Uncontrolled pH) |
| Culture Volume | 100 mL | 10 L | 10 L |
| Production Time (hours) | 226 | 70 | 70 |
| Maximum Dry Cell Weight (g/L) | 7.25 | 22.4 | 14.2 |
| Maximum HBC-A Concentration (mg/L) | 76 | 144.7 | 131.4 |
Data is adapted from a study on scaling up Cyclosporin (B1163) A production and is intended to be illustrative for HBC-A.[6]
Part 4: Visualization of Pathways and Workflows
Visual representations of complex biological and experimental processes can greatly aid in understanding.
Hypothetical Signaling Pathway for the Hypoglycemic Action of HBC-A
Given the potential hypoglycemic activity of HBC-A, a plausible mechanism of action could involve the modulation of key signaling pathways involved in glucose metabolism, such as the insulin (B600854) signaling pathway. The diagram below illustrates a simplified representation of how HBC-A might exert its effects.
Caption: Hypothetical mechanism of HBC-A's hypoglycemic action.
This proposed mechanism, where HBC-A inhibits Protein Tyrosine Phosphatase 1B (PTP1B), is based on known targets for hypoglycemic agents.[7] Inhibition of PTP1B would lead to increased insulin receptor activity and subsequent enhancement of glucose uptake by cells.
Conclusion
The successful scaling up of Hypothetical Bioactive Compound A (HBC-A) extraction is a multi-faceted process that requires careful optimization of both upstream (fermentation) and downstream (extraction and purification) processes. By starting with robust and well-characterized laboratory-scale protocols, and by systematically addressing the challenges of process scale-up, it is possible to develop an efficient, reproducible, and economically viable manufacturing process for this promising therapeutic agent. The protocols, data, and workflows presented in this document provide a solid foundation for researchers and drug development professionals to advance the production of HBC-A and similar bioactive compounds.
References
- 1. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prelude to rational scale-up of penicillin production: a scale-down study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scale-up of upstream and downstream operations for the production of glucosamine using microbial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of cell growth and cyclosporin A production by Tolypocladium inflatum when scaling up from shake flask to bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Hypoglycemic Activity of Novel 9-N-alkyltetrahydroberberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Bioactivity Screening of Hypoglaunine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays for screening the bioactivity of Hypoglaunine A, a sesquiterpene pyridine (B92270) alkaloid with potential therapeutic applications. The following protocols detail methods for assessing cytotoxicity, anti-inflammatory effects, and impact on key signaling pathways.
Overview of this compound and its Potential Bioactivities
This compound is a natural product isolated from plants of the Tripterygium genus, which have a history of use in traditional medicine for treating inflammatory and autoimmune diseases.[1][2] Pre-clinical studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (SMMC-7721) and glioblastoma (LN-229) cells.[1][2] Furthermore, related compounds from the same plant family have demonstrated potent anti-inflammatory and immunosuppressive properties, suggesting that this compound may also possess these activities.[3] The potential mechanisms of action for related alkaloids include the modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
This document outlines key cell-based assays to systematically evaluate the cytotoxic and anti-inflammatory potential of this compound.
Data Presentation: Quantitative Bioactivity of this compound
The following table summarizes the reported cytotoxic activity of this compound against different human cancer cell lines.
| Cell Line | Cell Type | Bioactivity | IC50 (µM) | Citation |
| SMMC-7721 | Human Hepatocellular Carcinoma | Cytotoxicity | 0.26 - 9.67 | |
| LN-229 | Human Glioblastoma | Cytotoxicity | 0.50 - 7.38 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines (e.g., SMMC-7721, LN-229) and immune cells (e.g., RAW 264.7 macrophages).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
This compound
-
SMMC-7721, LN-229, or RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle: The Griess assay is a colorimetric assay that detects the presence of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO. In this assay, nitrite reacts with Griess reagents to form a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the NaNO₂ standard solution. Calculate the nitrite concentration in each sample and determine the IC50 of this compound for NO production inhibition.
Signaling Pathway Analysis
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit in LPS-stimulated RAW 264.7 cells.
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation of the p65 subunit, which is a key step for its nuclear translocation and transcriptional activity. Western blotting allows for the detection and quantification of phosphorylated p65 (p-p65) relative to total p65.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (Ser536) and anti-p65
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-p65 signal to the total p65 signal.
This protocol measures the effect of this compound on the activation of the p38 MAPK pathway by quantifying the levels of phosphorylated p38 (p-p38) in LPS-stimulated RAW 264.7 cells using a cell-based ELISA.
Principle: The p38 MAPK is a key signaling molecule in the inflammatory response and is activated by phosphorylation. A sandwich ELISA can be used to capture total p38 and detect the phosphorylated form using a specific antibody, allowing for a quantitative measure of p38 activation.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Cell-based phospho-p38 ELISA kit (containing capture antibody, detection antibody, HRP-conjugate, substrate, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30-60 minutes.
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Procedure:
-
Block the wells.
-
Add the primary antibody against total p38.
-
Add the detection antibody against phospho-p38 (Thr180/Tyr182).
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate and allow the color to develop.
-
Add the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-p38 signal to the total p38 signal or cell number.
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes & Protocols: In Vivo Experimental Models for Efficacy Testing of Hypoglaunine A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest data, specific in vivo efficacy studies for a compound identified as "Hypoglaunine A" are not extensively documented in publicly available scientific literature. Therefore, this document provides a comprehensive guide to established in vivo experimental models for efficacy testing based on potential therapeutic applications such as hypoglycemic, anti-inflammatory, and anti-cancer activities. These protocols are based on standard, well-validated methods in pharmacology and drug discovery.
Potential Therapeutic Application: Hypoglycemic Efficacy
Many natural compounds are investigated for their potential to lower blood glucose levels. The following are standard in vivo models to assess the hypoglycemic efficacy of a test compound like this compound.
In Vivo Models for Hypoglycemic Activity
A common approach to assess hypoglycemic effects is to induce hyperglycemia in animal models and then evaluate the ability of the test compound to reduce blood glucose levels.
Table 1: Summary of In Vivo Models for Hypoglycemic Efficacy Testing
| Model | Animal Species | Inducing Agent | Key Parameters Measured | Typical Vehicle Control | Positive Control |
| Normoglycemic Mice/Rats | ICR Mice or Sprague-Dawley Rats | None | Fasting blood glucose, postprandial blood glucose | Saline, 0.5% Carboxymethylcellulose (CMC) | Metformin, Glibenclamide |
| Oral Glucose Tolerance Test (OGTT) | ICR Mice or Sprague-Dawley Rats | Glucose (2 g/kg, p.o.) | Blood glucose at 0, 30, 60, 90, 120 min | Saline, 0.5% CMC | Metformin |
| Streptozotocin (STZ)-Induced Diabetic Model | ICR Mice or Sprague-Dawley Rats | Streptozotocin (single high dose or multiple low doses) | Fasting blood glucose, HbA1c, insulin (B600854) levels, lipid profile | Citrate (B86180) buffer (vehicle for STZ), Saline/CMC for test compound | Insulin, Metformin |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats using STZ, followed by treatment with a test compound to evaluate its hypoglycemic effect.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Positive control (e.g., Metformin)
-
Glucometer and test strips
-
Syringes and needles for injection and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).
-
Provide 5% sucrose (B13894) solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose from the tail vein.
-
Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
-
Experimental Groups:
-
Group 1: Normal Control (non-diabetic, vehicle-treated)
-
Group 2: Diabetic Control (diabetic, vehicle-treated)
-
Group 3: this compound (diabetic, treated with test compound at various doses)
-
Group 4: Positive Control (diabetic, treated with Metformin, e.g., 100 mg/kg, p.o.)
-
-
Treatment:
-
Administer this compound or vehicle orally (p.o.) or via the desired route daily for a specified period (e.g., 14 or 28 days).
-
-
Monitoring:
-
Measure body weight and fasting blood glucose periodically (e.g., weekly).
-
At the end of the study, collect blood for HbA1c, insulin, and lipid profile analysis.
-
Collect pancreas for histopathological examination.
-
Signaling Pathway and Workflow
The following diagrams illustrate the insulin signaling pathway, which is often a target for hypoglycemic drugs, and the experimental workflow for the STZ-induced diabetic model.
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: Workflow for STZ-induced diabetic model.
Potential Therapeutic Application: Anti-inflammatory Efficacy
Novel compounds are frequently screened for their ability to mitigate inflammation. Several well-established in vivo models can be used to test the anti-inflammatory properties of this compound.
In Vivo Models for Anti-inflammatory Activity
These models induce acute or chronic inflammation to assess the efficacy of anti-inflammatory agents.
Table 2: Summary of In Vivo Models for Anti-inflammatory Efficacy Testing
| Model | Animal Species | Inducing Agent | Key Parameters Measured | Typical Vehicle Control | Positive Control |
| Carrageenan-Induced Paw Edema | Wistar or Sprague-Dawley Rats | Carrageenan (1% solution) | Paw volume/thickness | Saline | Indomethacin, Diclofenac |
| Croton Oil-Induced Ear Edema | Swiss Albino Mice | Croton oil in acetone | Ear punch weight, ear thickness | Acetone | Dexamethasone |
| Cotton Pellet-Induced Granuloma | Wistar Rats | Sterile cotton pellets | Weight of dry granuloma tissue | Saline | Indomethacin |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model for screening acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-180 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week.
-
Experimental Groups:
-
Group 1: Control (vehicle-treated)
-
Group 2: this compound (various doses)
-
Group 3: Positive Control (Indomethacin)
-
-
Treatment:
-
Administer this compound, vehicle, or Indomethacin orally one hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan) and at 1, 2, 3, and 4 hours post-injection.
-
-
Calculation:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Signaling Pathway and Workflow
The diagram below shows a simplified inflammatory signaling pathway and the workflow for the carrageenan-induced paw edema model.
Caption: Simplified arachidonic acid inflammatory pathway.
Caption: Workflow for carrageenan-induced paw edema model.
Potential Therapeutic Application: Anti-cancer Efficacy
Should this compound be hypothesized to possess anti-tumor properties, xenograft models are the gold standard for in vivo efficacy testing.[1][2][3]
In Vivo Models for Anti-cancer Activity
These models involve the implantation of cancer cells into immunodeficient mice to form tumors.
Table 3: Summary of In Vivo Models for Anti-cancer Efficacy Testing
| Model | Animal Species | Cell Lines | Key Parameters Measured | Typical Vehicle Control | Positive Control |
| Cell Line-Derived Xenograft (CDX) | Nude mice (nu/nu) or SCID mice | Human cancer cell lines (e.g., A549, MCF-7, HCT116) | Tumor volume, tumor weight, body weight, survival | Saline, PBS, DMSO/PEG solution | Standard-of-care chemotherapy for the specific cancer type |
| Patient-Derived Xenograft (PDX) | NSG or NOG mice | Patient tumor fragments | Tumor volume, tumor weight, body weight, survival, biomarker analysis | Saline, PBS, DMSO/PEG solution | Relevant targeted therapy or chemotherapy |
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the steps for a subcutaneous xenograft study.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Matrigel (optional, for some cell lines)
-
This compound
-
Vehicle
-
Positive control (e.g., 5-Fluorouracil for HCT116)
-
Digital calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).
-
-
Tumor Implantation:
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Tumor volume (mm³) = (Length x Width²) / 2
-
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (various doses)
-
Group 3: Positive Control
-
-
Treatment and Monitoring:
-
Administer treatments as per the planned schedule (e.g., daily, 5 days a week) and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a fixed duration.
-
At the end of the study, euthanize mice, excise tumors, and measure their final weight.
-
Collect tumors and organs for further analysis (histopathology, biomarker analysis).
-
Workflow Diagram
The following diagram illustrates the experimental workflow for a CDX model.
Caption: Workflow for a cell line-derived xenograft (CDX) model.
References
"Hypoglaunine A" solubility in DMSO, chloroform, and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglaunine A, a sesquiterpenoid pyridine (B92270) alkaloid isolated from Tripterygium wilfordii, has demonstrated significant biological activities, including antiproliferative properties against various cancer cell lines. Due to its potential therapeutic applications, understanding its physicochemical properties, such as solubility, is crucial for experimental design and drug development. This document provides a detailed overview of the solubility characteristics of this compound in common organic solvents, protocols for its handling and use in research settings, and insights into its potential mechanism of action.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Polarity | Expected Solubility | Notes |
| DMSO | Sulfoxide | Polar Aprotic | Soluble | A common solvent for preparing stock solutions of organic molecules. |
| Chloroform | Halogenated Hydrocarbon | Nonpolar | Soluble | Often used in the extraction of alkaloids from plant material.[1][4][5] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Nonpolar | Soluble | Similar properties to chloroform, can be used for extraction. |
| Ethyl Acetate | Ester | Moderately Polar | Soluble | Used in the partitioning and purification of alkaloids.[4][5] |
| Methanol | Alcohol | Polar Protic | Soluble | Alkaloids and their salts are often soluble in alcohols.[3] |
| Ethanol | Alcohol | Polar Protic | Soluble | Similar to methanol, widely used in extractions.[3] |
| Diethyl Ether | Ether | Nonpolar | Soluble | A common solvent for alkaloid bases.[1] |
| Water | - | Highly Polar | Poorly Soluble | As a free base, this compound is expected to have low water solubility.[1][2] |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, Chloroform)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for 2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Processing:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the collected supernatant with the solvent to a concentration within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted supernatant using a validated HPLC method.
-
Construct a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted supernatant from the standard curve.
-
Calculate the solubility of this compound in the solvent by accounting for the dilution factor.
-
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound in DMSO for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing:
-
Accurately weigh the desired amount of this compound using an analytical balance in a sterile, tared microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Biological Activity and Signaling Pathway
This compound is a sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii. Alkaloids from this plant have been reported to possess immunosuppressive and anti-inflammatory activities.[4] A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.
Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow: Extraction and Isolation
The following diagram illustrates a general workflow for the extraction and isolation of sesquiterpenoid pyridine alkaloids, such as this compound, from Tripterygium wilfordii. This process typically involves solvent extraction, acid-base partitioning, and chromatographic purification.[4][5]
Caption: General workflow for the extraction and isolation of this compound.
References
- 1. Chemistry – Vocabulary and Reading | Pedagogická fakulta Masarykovy univerzity [is.muni.cz]
- 2. Alkaloids [m.chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Hypoglaunine A": A Guide to Stock Solution Preparation for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of stock solutions for the novel compound "Hypoglaunine A," intended for use in a variety of in vitro studies. Due to the emergent nature of this compound, these protocols are based on the best available information and established laboratory practices for similar molecules. Diligence in handling and meticulous record-keeping are paramount for reproducible experimental outcomes.
Introduction to this compound
"this compound" is a newly identified small molecule with potential applications in metabolic research. Preliminary studies suggest its involvement in glucose metabolism pathways, making it a compound of interest for diabetes and metabolic syndrome research. As with any novel compound, characterization of its physicochemical properties is ongoing. This application note aims to provide a standardized starting point for researchers embarking on in vitro investigations with this compound.
Physicochemical Properties and Solubility
A summary of the known quantitative data for this compound is presented in Table 1. This information is critical for the accurate preparation of stock solutions and subsequent experimental dilutions.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₁NO₅ | - |
| Molecular Weight | 331.36 g/mol | - |
| Appearance | White to off-white crystalline solid | Visual inspection should confirm the absence of discoloration or significant aggregation. |
| Purity (by HPLC) | ≥98% | Purity should be verified upon receipt of a new batch. |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 150.89 mM) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration primary stocks. |
| Solubility in Ethanol (B145695) | ~10 mg/mL (~30.18 mM) | Useful for specific cell culture applications where DMSO may be cytotoxic. |
| Aqueous Solubility | Insoluble | Direct dissolution in aqueous buffers is not recommended. Serial dilutions from a stock are necessary. |
| Storage Conditions | -20°C, desiccated, in the dark | Protect from light and moisture to prevent degradation. |
Table 1: Physicochemical Data for this compound
Experimental Protocols: Stock Solution Preparation
The following protocols detail the step-by-step preparation of this compound stock solutions. Adherence to these guidelines will ensure consistency and accuracy in experimental setups.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: High-Concentration DMSO Stock (100 mM)
This protocol is recommended for creating a primary stock solution that can be used for long-term storage and subsequent dilutions.
-
Preparation: Work in a clean, designated area. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.31 mg of this compound powder using a calibrated analytical balance and place it into a sterile amber microcentrifuge tube.
-
Solubilization: Add 100 µL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol 2: Intermediate Ethanol Stock (10 mM)
For experiments sensitive to DMSO, an ethanol-based stock can be prepared.
-
Preparation: Follow the same initial preparation steps as for the DMSO stock.
-
Weighing: Weigh out 3.31 mg of this compound into a sterile amber microcentrifuge tube.
-
Solubilization: Add 1 mL of 200 proof ethanol to the tube.
-
Mixing: Vortex vigorously until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot and store at -20°C as described for the DMSO stock.
Workflow and Signaling Pathway Visualization
To facilitate experimental design, the following diagrams illustrate the general workflow for preparing working solutions and a hypothetical signaling pathway in which this compound may be involved.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: A potential signaling cascade initiated by this compound.
Conclusion and Best Practices
The protocols and information provided herein serve as a foundational resource for the in vitro investigation of this compound. Researchers are encouraged to adapt these guidelines to their specific experimental needs while maintaining rigorous standards of accuracy and documentation. As the scientific community's understanding of this compound evolves, these protocols may be subject to refinement. Sharing of optimized protocols and experimental findings will be crucial for accelerating research in this promising area. Always consult the latest Safety Data Sheet (SDS) for this compound before handling.
Application Notes and Protocols for Derivatization of Hypoglycemic Agents: A Case Study on Sulfonylurea Analogs for Structure-Activity Relationship (SAR) Studies
Disclaimer: Initial searches for "Hypoglaunine A" did not yield specific information. Therefore, these application notes utilize the well-established class of sulfonylurea oral hypoglycemic agents as a representative example to demonstrate the process of derivatization for structure-activity relationship (SAR) studies.
Introduction
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting biological activity, researchers can identify key pharmacophoric features and optimize the compound's potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the derivatization of sulfonylurea analogs, a prominent class of oral hypoglycemic agents, to elucidate their SAR for the management of type 2 diabetes.
Application Notes
Biological Context and Mechanism of Action
Sulfonylureas exert their glucose-lowering effects by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2][3] Their primary molecular target is the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[1][2] Binding of sulfonylureas to SUR1 leads to the closure of the K-ATP channel, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.
Derivatization Strategy for SAR Studies
The general structure of a sulfonylurea consists of a central sulfonylurea core with two main substituents, typically an aryl group (R) and an alkyl or cyclic group (R'). Derivatization strategies aim to explore the impact of modifying these substituents on the compound's hypoglycemic activity.
-
Modification of the Aryl Group (R): The nature and position of substituents on the aryl ring can significantly influence the compound's binding affinity to the SUR1 receptor and its pharmacokinetic profile. Common modifications include the introduction of electron-donating or electron-withdrawing groups, halogens, or heterocyclic rings.
-
Modification of the Alkyl/Cyclic Group (R'): The R' group plays a crucial role in the compound's lipophilicity and overall ADME (absorption, distribution, metabolism, and excretion) properties. Modifications can involve varying the length of an alkyl chain, introducing cyclic or heterocyclic moieties, or altering steric bulk.
Data Presentation: Structure-Activity Relationship of Sulfonylurea Derivatives
The following table summarizes the hypothetical SAR data for a series of synthesized sulfonylurea derivatives, based on common findings in the literature for similar compounds. The activity is presented as the half-maximal effective concentration (EC50) for insulin secretion in a pancreatic β-cell line (e.g., INS-1).
| Compound ID | R Group (Aryl) | R' Group (Alkyl/Cyclic) | EC50 (µM) for Insulin Secretion | In Vivo Hypoglycemic Effect (% Blood Glucose Reduction) |
| Lead Cmpd | 4-methylphenyl | cyclohexyl | 15.2 | 35% |
| Deriv. 1 | 4-chlorophenyl | cyclohexyl | 8.5 | 45% |
| Deriv. 2 | 4-methoxyphenyl | cyclohexyl | 25.1 | 20% |
| Deriv. 3 | 4-methylphenyl | n-butyl | 12.8 | 40% |
| Deriv. 4 | 4-methylphenyl | 2-pyridyl | 9.7 | 50% |
| Deriv. 5 | 4-nitrophenyl | cyclohexyl | 5.3 | 55% |
Interpretation of SAR Data:
-
The introduction of an electron-withdrawing group (Cl, NO2) at the para position of the aryl ring (Deriv. 1 and 5) generally enhances hypoglycemic activity.
-
An electron-donating group (OCH3) at the same position (Deriv. 2) appears to decrease activity.
-
Modification of the R' group from a cyclohexyl to a smaller alkyl (n-butyl, Deriv. 3) or a heterocyclic ring (2-pyridyl, Deriv. 4) can modulate activity, suggesting the importance of this region for receptor interaction or pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Synthesis of Novel Thiazine-Containing Trisubstituted Benzenesulfonylurea Derivatives
This protocol is adapted from a general procedure for the synthesis of novel sulfonylurea derivatives.
Materials:
-
Substituted sulfonylcarbamate derivative
-
Primary aromatic amine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the desired sulfonylcarbamate derivative in hot toluene (30 mL).
-
Slowly add the corresponding primary aromatic amine to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Cool the solution to room temperature to allow for the precipitation of the desired product.
-
Filter the solid precipitate.
-
Recrystallize the solid product from a mixture of toluene and methanol to obtain the purified sulfonylurea derivative.
-
Characterize the final compound using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Glucose Uptake in HK-2 Cells
This protocol describes an in vitro assay to assess the effect of synthesized compounds on glucose uptake using a fluorescent glucose analog, 2-NBDG.
Materials:
-
HK-2 cells (human kidney cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Seed HK-2 cells in a suitable culture vessel (e.g., confocal dish or 96-well plate) and allow them to adhere for 24 hours.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Add 2-NBDG to the culture medium at a final concentration of 100 µM.
-
Incubate the cells with 2-NBDG for 30 minutes.
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a confocal microscope or a fluorescence plate reader.
-
An increase in fluorescence intensity in compound-treated cells compared to untreated controls indicates enhanced glucose uptake.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rat Model
This protocol outlines an in vivo experiment to evaluate the hypoglycemic effect of the synthesized compounds in a streptozotocin-induced diabetic rat model.
Materials:
-
Streptozotocin (STZ)
-
Male Wistar rats
-
Glucose solution (2 g/kg body weight)
-
Test compounds
-
Standard drug (e.g., Glibenclamide)
-
Blood glucose meter
Procedure:
-
Induce type 2 diabetes in rats by administering a single intraperitoneal injection of STZ.
-
After a confirmation period for the diabetic state, fast the rats overnight.
-
Divide the diabetic rats into different groups: control (vehicle), standard drug, and test compound groups.
-
Administer the test compounds and the standard drug orally at a predetermined dose (e.g., 40 mg/kg body weight).
-
After 30 minutes, administer a glucose solution orally to all groups.
-
Collect blood samples from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose levels using a glucometer.
-
Compare the blood glucose levels of the test compound groups with the control and standard drug groups to determine the hypoglycemic activity.
Visualizations
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Signaling pathway of sulfonylurea action in pancreatic β-cells.
References
Troubleshooting & Optimization
"Hypoglaunine A" stability under varying pH and temperature conditions
Disclaimer: Specific stability data for Hypoglaunine A is not extensively available in public literature. The following information, including tables, protocols, and guides, is a generalized and hypothetical resource based on established principles of pharmaceutical stability testing for compounds of a similar nature (sesquiterpene pyridine (B92270) alkaloids). Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many pharmaceutical compounds, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3][4] Hydrolytic degradation can occur at extreme pH values (both acidic and basic conditions).[5] Elevated temperatures can accelerate degradation kinetics, while exposure to UV or visible light may induce photolytic degradation.[3]
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation or stress study is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, strong oxidizing agents).[1][2] This is crucial for:
-
Identifying potential degradation products and pathways.[1]
-
Elucidating the intrinsic stability of the molecule.[1]
-
Developing and validating a stability-indicating analytical method (e.g., HPLC) that can separate and quantify this compound from its degradation products.[6][7]
Q3: What are the expected degradation pathways for a sesquiterpene pyridine alkaloid like this compound?
A3: While specific pathways for this compound are not documented, similar compounds are susceptible to:
-
Hydrolysis: Ester or amide linkages, if present in the detailed structure, can be susceptible to cleavage under acidic or basic conditions.[5]
-
Oxidation: The pyridine ring and other electron-rich moieties can be susceptible to oxidation.
-
Isomerization: Changes in pH or temperature can sometimes lead to the formation of stereoisomers.
Q4: How should I prepare stock solutions of this compound for stability studies?
A4: It is recommended to prepare stock solutions in a high-purity solvent in which this compound is freely soluble and stable, such as methanol (B129727) or acetonitrile. These stock solutions should be stored at a low temperature (e.g., -20°C) and protected from light. The stability of the stock solution itself should be verified.
Hypothetical Stability Data
The following tables present hypothetical data on the stability of this compound under various conditions to illustrate potential degradation trends.
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 92.5 | 99.8 | 88.3 |
| 48 | 85.1 | 99.5 | 77.1 |
| 72 | 78.0 | 99.2 | 66.8 |
| 168 | 60.2 | 98.1 | 45.4 |
Table 2: Hypothetical Stability of this compound in pH 7.0 Buffer at Various Temperatures
| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.9 | 98.1 | 90.5 |
| 14 | 99.8 | 96.3 | 81.9 |
| 30 | 99.6 | 92.5 | 67.2 |
| 90 | 98.8 | 78.4 | 40.1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffers (pH 3.0, 7.0, 9.0)
-
HPLC system with a PDA or UV detector and a C18 column
-
pH meter
-
Calibrated oven, water bath, and photostability chamber
3. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
4. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid reference standard and the methanolic stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the methanolic stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
5. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation product peaks.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, complete degradation of this compound observed immediately after adding stressor. | Stress conditions are too harsh. | Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M), lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 10-30%). |
| Poor peak shape or splitting for this compound in HPLC analysis. | Co-elution with a degradation product. Inappropriate mobile phase pH. Column overload. | Check peak purity using a PDA detector. Adjust the mobile phase composition or gradient. Modify the mobile phase pH to ensure the analyte is in a single ionic state. Reduce the injection volume or sample concentration. |
| Appearance of multiple, small degradation peaks that are difficult to identify. | Complex degradation pathway. Secondary degradation of primary products. | Use a high-resolution mass spectrometer (LC-MS) to obtain mass information for each peak to aid in structural elucidation. |
| Inconsistent or non-reproducible stability results. | Inaccurate temperature or pH control. Inconsistent sample preparation. Instability of this compound in the analytical solvent. | Ensure all equipment (ovens, pH meters) is calibrated. Use precise volumetric glassware and follow a standardized sample preparation SOP. Analyze samples immediately after preparation or confirm the stability of the analyte in the diluent. |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tpcj.org [tpcj.org]
Technical Support Center: Overcoming Poor Water Solubility of "Hypoglaunine A" in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of "Hypoglaunine A" during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is precipitating when diluted into aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue for poorly water-soluble compounds like this compound. The compound is likely soluble in 100% DMSO but crashes out when the percentage of the organic solvent decreases upon dilution into your aqueous buffer. This precipitation can lead to inaccurate and variable results in your assays.[1]
To prevent this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Determine the highest final concentration of DMSO that is compatible with your assay and does not affect the biological system. You may need to adjust your dilution scheme to stay within this limit.
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) can be tested to improve solubility.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to avoid rapid precipitation.
-
Pre-warm Buffer: Gently warming your aqueous buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with your assay components.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A2: Yes, poor water solubility is a major cause of inconsistent results in cell-based assays. If this compound precipitates in the cell culture medium, the actual concentration of the compound that the cells are exposed to will be lower and more variable than the nominal concentration. This can lead to underestimation of its activity and poor reproducibility.[1] It is crucial to ensure that the compound is fully solubilized in the final assay medium.
Q3: What are the different methods to enhance the solubility of this compound for in vitro and in vivo studies?
A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. The choice of method depends on the specific experimental requirements. Common approaches include:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[3]
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier matrix.[3]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can improve the dissolution rate.
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to ionize the compound can increase its solubility.
Troubleshooting Guides
Problem: Low Bioavailability in Animal Studies
If you are observing low oral bioavailability of this compound in animal models, poor aqueous solubility and slow dissolution in the gastrointestinal tract are likely contributing factors.
Troubleshooting Steps:
-
Formulation Development:
-
Co-solvents and Surfactants: Formulate the compound in a vehicle containing a mixture of co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL).
-
Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations to improve absorption.
-
Amorphous Solid Dispersions: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
-
-
Particle Size Reduction:
-
Micronization: Reduce the particle size of the drug powder to the micron range.
-
Nanosuspension: Prepare a nanosuspension of the drug to significantly increase its surface area and dissolution velocity.
-
Problem: Inaccurate IC50/EC50 Values in Enzyme or Receptor Binding Assays
Inaccurate potency measurements can arise if the compound precipitates at the higher concentrations used to generate a dose-response curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
Quantitative Data Summary
The following tables summarize common solvents and solubilizing agents that can be tested to improve the solubility of poorly water-soluble compounds like this compound.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Properties | Common Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic compounds. | 10-30 mM |
| Ethanol | Less toxic than DMSO, suitable for some cell-based assays. | 10-20 mM |
| Methanol | Similar to ethanol, but can be more toxic. | 10-20 mM |
| N,N-Dimethylformamide (DMF) | Strong solvent, use with caution due to toxicity. | 10-30 mM |
Table 2: Common Solubilizing Excipients for Aqueous Solutions
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes to increase aqueous solubility. | 1-10% (w/v) |
| Surfactants | Tween 80, Polysorbate 20 | Forms micelles to encapsulate hydrophobic molecules. | 0.1-2% (v/v) |
| Polymers | PEG 400, PVP | Increases solvent capacity and can inhibit precipitation. | 5-20% (v/v) |
| Co-solvents | Propylene Glycol, Glycerol | Reduces the polarity of the aqueous phase. | 5-30% (v/v) |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which is useful for early-stage drug discovery.
Materials:
-
This compound
-
DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader with light scattering or turbidity detection capabilities
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Add the aqueous assay buffer to each well, resulting in a final DMSO concentration that is compatible with your assay (e.g., 1%).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity or light scattering of each well using a plate reader. The highest concentration that does not show a significant increase in turbidity compared to the buffer control is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of a compound and is often used in later stages of drug development.
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
Signaling Pathway Diagram
Given that "this compound" suggests a potential hypoglycemic effect, a relevant signaling pathway to investigate would be the insulin (B600854) signaling pathway, which plays a crucial role in glucose metabolism.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
References
Technical Support Center: Total Synthesis of Hypoglycine A
Disclaimer: The following information is for research and development purposes only. The total synthesis of Hypoglycine A involves hazardous materials and complex reactions that should only be performed by trained professionals in a well-equipped laboratory setting.
This technical support guide addresses common challenges encountered in the total synthesis of Hypoglycine A, a non-proteinogenic amino acid containing a unique and strained methylenecyclopropane (B1220202) (MCP) moiety. The key difficulties in its synthesis revolve around the construction of this three-membered ring, controlling the stereochemistry at two distinct centers, and the strategic coupling of the cyclopropane (B1198618) fragment with the amino acid backbone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Hypoglycine A?
A1: The main hurdles in synthesizing Hypoglycine A are:
-
Construction of the Strained Methylenecyclopropane (MCP) Ring: The high ring strain and the exocyclic double bond of the MCP unit make its construction non-trivial.
-
Diastereoselective and Enantioselective Control: Natural Hypoglycine A is the (2S, 4R)-diastereoisomer. Achieving high levels of both diastereoselectivity and enantioselectivity is a significant challenge that requires careful planning of the synthetic route.[1][2]
-
Asymmetric Synthesis of the Chiral Centers: The synthesis requires robust methods to introduce chirality at both the α-carbon of the amino acid and the C4 position of the cyclopropane ring.[2][3]
-
Bond Formation between the MCP unit and the Amino Acid Precursor: The coupling of the cyclopropylmethyl fragment with a suitable glycine (B1666218) equivalent can be a delicate step, prone to side reactions.
Q2: Which synthetic strategies have been successful in addressing the stereochemical challenges?
A2: A notable successful approach is the asymmetric total synthesis developed by Baldwin and co-workers.[2] This strategy utilizes a Sharpless asymmetric epoxidation of an allylic alcohol to establish the stereochemistry of the cyclopropane precursor. This chiral, non-racemic intermediate is then carried through the synthesis to ultimately yield the desired diastereoisomer of Hypoglycine A. The use of a chiral glycine enolate equivalent, such as a Schöllkopf bis-lactim ether, allows for the stereocontrolled introduction of the amino acid moiety.[2]
Q3: Are there common side reactions to be aware of during the construction of the methylenecyclopropane ring?
A3: The formation of the MCP ring often involves the elimination of a leaving group from a cyclopropylmethyl system. Potential side reactions include rearrangement of the cyclopropylmethyl cation or radical intermediates, which can lead to the formation of cyclobutene (B1205218) or homoallylic derivatives. The choice of reagents and reaction conditions is critical to favor the desired MCP formation.
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Methylenecyclopropane Ring
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired MCP product. | Incomplete elimination reaction. | Optimize the base and solvent system. For elimination of a tosylate, stronger, non-nucleophilic bases like DBU or potassium tert-butoxide might be more effective. Ensure anhydrous conditions. |
| Formation of multiple products, including rearranged isomers. | Cationic or radical rearrangement of an intermediate. | Switch to a milder protocol. If using a Lewis acid, screen different Lewis acids and reaction temperatures. Consider a concerted elimination pathway if possible. |
| Decomposition of starting material. | Harsh reaction conditions. | Lower the reaction temperature. Use a less reactive base or reagent. Ensure the substrate is stable under the chosen conditions. |
Issue 2: Poor Diastereoselectivity in the Coupling of the MCP Fragment and Glycine Enolate
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers. | Poor facial selectivity in the alkylation of the glycine enolate. | The choice of chiral auxiliary on the glycine equivalent is crucial. The Schöllkopf bis-lactim ether system is known to provide high diastereoselectivity.[2] Ensure the enolization conditions (base, temperature, solvent) are optimal for the chosen system. |
| Inconsistent diastereomeric ratios between batches. | Inconsistent reaction conditions. | Strictly control the temperature of enolization and alkylation. The addition rate of the electrophile can also influence selectivity. Ensure all reagents are of high purity. |
Quantitative Data Summary
The following table summarizes key quantitative data from the asymmetric total synthesis of Hypoglycine A diastereoisomers by Baldwin et al.[2]
| Reaction Step | Product | Yield (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) |
| Sharpless Asymmetric Epoxidation & in situ Tosylation | Epoxy tosylate | Not explicitly stated for this step, but the product is of high purity | N/A | >98% |
| Coupling with Schöllkopf bis-lactim ether | Coupled product | 90% | >95% | N/A |
| Hydrolysis of bis-lactim ether and protecting group removal | Final Hypoglycine A diastereoisomer | Not explicitly stated for final steps, but implied to be good | >95% | >98% |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of the Methylenecyclopropane Precursor
This protocol is adapted from the synthesis reported by Baldwin et al.[2] and focuses on the formation of the chiral epoxy tosylate, a key intermediate for the methylenecyclopropane ring.
Objective: To synthesize the chiral epoxy tosylate via Sharpless asymmetric epoxidation of an allylic alcohol followed by in situ tosylation.
Materials:
-
Allyl alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (B31447)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of Ti(OiPr)4 in anhydrous DCM at -20 °C under an inert atmosphere, add (+)-DET.
-
After stirring for 10 minutes, add the allylic alcohol.
-
Add TBHP in decane dropwise while maintaining the temperature at -20 °C.
-
Stir the mixture at -20 °C for the time required for complete consumption of the allylic alcohol (monitor by TLC).
-
In a separate flask, prepare a solution of TsCl in pyridine and cool to 0 °C.
-
Once the epoxidation is complete, transfer the reaction mixture to the TsCl/pyridine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the tosylation is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxy tosylate.
Visualizations
Logical Workflow for Troubleshooting Low Yield in MCP Formation
Caption: Troubleshooting workflow for low-yielding MCP ring formation.
Retrosynthetic Analysis of Hypoglycine A
Caption: A simplified retrosynthetic analysis of Hypoglycine A.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. Asymmetric total synthesis of the individual diastereoisomers of hypoglycin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric total synthesis of the individual diastereoisomers of hypoglycin A - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Investigating Potential Assay Interference of Hypoglaunine A
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or suspect assay interference when working with the compound Hypoglaunine A. While specific data on the assay interference potential of this compound is not extensively documented in publicly available literature, this guide offers a framework for identifying and troubleshooting common mechanisms of interference that can be applied to novel or less-characterized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that suggest this compound might be interfering with my assay?
A1: Several indicators should raise suspicion of assay interference. These include high variability between experimental replicates, dose-response curves that are non-sigmoidal or plateau unexpectedly, and results that contradict the known or expected biological activity of the compound class.[1] Other red flags include a gradual change in the assay signal over the reading time (assay drift) and inconsistent performance of positive and negative controls.[1]
Q2: What are the common ways a compound like this compound could interfere with a biochemical assay?
A2: Assay interference can occur through several mechanisms. Optical interference happens if the compound absorbs light or fluoresces at the same wavelengths used for detection in your assay.[1][2] Chemical interference can occur if the compound reacts directly with assay reagents, such as the substrate, enzyme, or detection antibodies, or if it alters reaction conditions like pH or redox state.[1][3] Finally, biological interference refers to off-target effects of the compound that are not related to the intended biological target.[1] A common issue with many organic molecules is the formation of aggregates at higher concentrations, which can non-specifically inhibit enzymes.[4]
Q3: My primary screen suggests this compound is a "hit." How can I confirm this is a genuine result and not an artifact?
A3: It is crucial to perform secondary and orthogonal assays to validate initial findings.[4][5] A true "hit" should demonstrate activity across multiple, mechanistically distinct assays. A recommended first step is to conduct counter-screens that can help identify non-specific activity.[1]
Q4: I noticed that the inhibitory effect of this compound is significantly reduced when I add a non-ionic detergent to my assay buffer. What does this suggest?
A4: A significant decrease in a compound's apparent activity upon the addition of a non-ionic detergent, such as Triton X-100 or Tween-80, is a strong indication of aggregation-based inhibition.[2][4] The detergent helps to solubilize the compound and prevent the formation of aggregates that can non-specifically inhibit enzymes.[4]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results with this compound.
-
Possible Cause: Poor solubility or precipitation of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the wells of your assay plate for any signs of precipitation after adding this compound.
-
Solubility Assessment: Formally assess the solubility of this compound in your assay buffer under the exact experimental conditions (concentration, temperature, incubation time).
-
Modify Buffer Conditions: If solubility is an issue, consider adjusting the buffer composition, such as by adding a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) or altering the pH, if compatible with your assay.[4]
-
Problem 2: this compound shows activity in a fluorescence-based assay.
-
Possible Cause: The compound may be autofluorescent or may be quenching the fluorescence signal (inner filter effect).[2]
-
Troubleshooting Steps:
-
Autofluorescence Check: Prepare a plate with this compound at various concentrations in the assay buffer, without the fluorescent substrate or enzyme. Read the plate at the same excitation and emission wavelengths used in your primary assay. A significant signal above the buffer-only control indicates autofluorescence.[2]
-
Quenching Assessment: In a separate set of wells, add your fluorescent probe at its final concentration along with a serial dilution of this compound. A concentration-dependent decrease in the fluorescence signal suggests quenching.[2]
-
Use an Orthogonal Assay: If significant optical interference is confirmed, validate your findings using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology).[5]
-
Quantitative Data Summary
| Interference Mechanism | Key Experimental Readout | Typical Observation for Interference |
| Aggregation | IC50 shift in the presence of non-ionic detergent (e.g., 0.01% Triton X-100) | >10-fold increase in IC50 |
| Autofluorescence | Signal from compound in buffer at assay wavelengths | Signal significantly above buffer-only control |
| Fluorescence Quenching | Decrease in signal from a fluorescent probe in the presence of the compound | Concentration-dependent decrease in fluorescence |
| Chemical Reactivity | Activity in a thiol-reactivity assay (e.g., with a thiol-containing probe) | Signal change indicating modification of the thiol probe |
| Redox Cycling | Hydrogen peroxide production in the presence of reducing agents (e.g., DTT) | Signal in a redox cycling assay (e.g., using horseradish peroxidase and a suitable substrate)[5] |
Experimental Protocols
Protocol: Assessing Aggregation-Based Inhibition
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.
Methodology:
-
Reagent Preparation:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% (v/v) of a non-ionic detergent (e.g., Triton X-100). Note that this will result in a final in-assay concentration of 0.01% when diluted 1:1.[2]
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Run your standard biochemical assay to generate a dose-response curve for this compound.
-
Concurrently, run an identical set of assay plates using the detergent-containing buffer for all dilutions of assay components (e.g., enzyme, substrate).
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in the presence and absence of the detergent.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of the detergent strongly suggests that the observed inhibition is, at least in part, due to aggregation.[4]
-
Visualizations
Caption: A decision-making workflow for triaging initial screening hits and identifying potential false positives due to assay interference.
Caption: Common mechanisms by which a test compound can lead to assay interference, resulting in false-positive or false-negative data.
References
Technical Support Center: Hypoglycin A Production and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypoglycin (B18308) A. Our goal is to address common challenges encountered during the extraction, purification, and quantification of Hypoglycin A from its natural source, the ackee fruit (Blighia sapida).
Frequently Asked Questions (FAQs)
Q1: What is Hypoglycin A and where is it found?
Hypoglycin A is a toxic, non-proteinogenic amino acid naturally found in the unripe fruit of the ackee tree (Blighia sapida)[1][2]. It is the causative agent of Jamaican Vomiting Sickness[1][2]. The concentration of Hypoglycin A is highest in the unripe arils and seeds of the fruit and decreases significantly as the fruit ripens[2].
Q2: What are the main challenges in working with Hypoglycin A?
The primary challenges include:
-
Toxicity: Hypoglycin A is highly toxic, requiring stringent safety protocols during handling and extraction.
-
Variability in Yield: The concentration of Hypoglycin A in ackee fruit varies significantly depending on the fruit's maturity, geographical origin, and environmental conditions.
-
Extraction Efficiency: Selecting the appropriate solvent and extraction method is crucial for maximizing the yield and purity of Hypoglycin A.
-
Purification Complexity: Separating Hypoglycin A from other structurally similar compounds in the crude extract can be challenging.
-
Accurate Quantification: The choice of analytical method is critical for obtaining reliable and reproducible measurements of Hypoglycin A concentrations.
Q3: What safety precautions should be taken when handling Hypoglycin A?
Due to its toxicity, all work with Hypoglycin A and extracts containing it should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.
Troubleshooting Guides
Issue 1: Low Yield of Crude Hypoglycin A Extract
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Plant Material | Ensure you are using unripe ackee fruit arils, as this is where the concentration of Hypoglycin A is highest. The concentration drops significantly as the fruit ripens. | Increased concentration of Hypoglycin A in the starting material. |
| Inefficient Extraction Solvent | The polarity of the extraction solvent is critical. Hypoglycin A is an amino acid and is soluble in polar solvents. Experiment with different solvent systems, such as methanol, 95% ethanol, or water-based extractions. | Improved solubilization of Hypoglycin A, leading to a higher yield in the crude extract. |
| Suboptimal Extraction Method | Standard maceration may not be sufficient. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve cell wall disruption and solvent penetration. | Enhanced extraction efficiency and a higher yield of Hypoglycin A. |
| Degradation During Extraction | Prolonged extraction times at elevated temperatures can lead to the degradation of the target compound. Optimize the extraction time and temperature to minimize degradation. | Preservation of Hypoglycin A integrity and a higher final yield. |
Issue 2: Difficulty in Purifying Hypoglycin A
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Similar Compounds | The crude extract will contain other amino acids and polar compounds. Utilize chromatographic techniques such as ion-exchange chromatography or preparative HPLC for effective separation. | Isolation of Hypoglycin A with high purity. |
| Poor Resolution in Chromatography | The mobile phase composition and gradient may not be optimal. Systematically vary the solvent composition and gradient slope to improve the separation of Hypoglycin A from contaminants. | Enhanced chromatographic resolution and purer fractions of Hypoglycin A. |
| Column Overloading | Injecting too much crude extract onto the column can lead to poor separation. Determine the loading capacity of your column and inject an appropriate amount. | Sharper peaks and better separation during chromatography. |
Issue 3: Inaccurate Quantification of Hypoglycin A
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the sample matrix can interfere with the ionization of Hypoglycin A, leading to inaccurate quantification. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), before LC-MS/MS analysis. | Reduction of matrix effects and more accurate and reproducible quantification. |
| Lack of a Suitable Internal Standard | An appropriate internal standard is crucial for accurate quantification. Use an isotopically labeled version of Hypoglycin A if available, or a structurally similar compound with similar ionization efficiency that is not present in the sample. | Correction for variations in sample preparation and instrument response, leading to more accurate results. |
| Inadequate Method Validation | The analytical method may not be properly validated for linearity, accuracy, and precision. Perform a full method validation according to established guidelines. | Confidence in the reliability and accuracy of the quantitative data. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Hypoglycin A
-
Sample Preparation: Freeze-dry unripe ackee fruit arils and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered sample into a 250 mL flask.
-
Add 100 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at 40°C.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 2: Quantification of Hypoglycin A by LC-MS/MS
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the initial mobile phase.
-
Perform solid-phase extraction (SPE) using a suitable C18 cartridge to remove non-polar impurities.
-
Spike the cleaned extract with an appropriate internal standard.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for Hypoglycin A and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known Hypoglycin A concentrations and calculate the concentration in the samples based on the peak area ratio to the internal standard.
Visualizations
Caption: Experimental workflow for the extraction, purification, and quantification of Hypoglycin A.
Caption: Factors influencing the natural yield of Hypoglycin A in ackee fruit.
Caption: Simplified hypothetical biosynthesis pathway of Hypoglycin A.
References
Troubleshooting peak overlap in NMR analysis of sesquiterpene pyridine alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the NMR analysis of sesquiterpene pyridine (B92270) alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap a common problem in the NMR spectra of sesquiterpene pyridine alkaloids?
A1: Sesquiterpene pyridine alkaloids are complex natural products with a dense arrangement of protons and carbons in similar chemical environments.[1][2][3][4] Their structures often contain multiple chiral centers and rigid ring systems, leading to a high number of signals within a narrow spectral window, particularly in the proton (¹H) NMR spectrum.[5] This structural complexity results in significant signal crowding and overlap, making spectral interpretation and structural elucidation challenging.
Q2: What are the initial steps to take when significant peak overlap is observed in a ¹H NMR spectrum?
A2: When faced with substantial peak overlap in a 1D ¹H NMR spectrum, the first step is to ensure the sample is pure and the spectrometer is properly tuned. Following this, acquiring a series of two-dimensional (2D) NMR spectra is the most effective initial approach to resolving the overlapping signals. Experiments such as COSY, HSQC, and HMBC can help to disperse the signals into a second dimension, revealing correlations between protons and carbons that are obscured in the 1D spectrum.
Q3: Can changing the NMR solvent help in resolving peak overlap?
A3: Yes, changing the deuterated solvent is a powerful technique for resolving peak overlap. Solvents can induce changes in the chemical shifts of nearby protons through various interactions, such as hydrogen bonding and anisotropic effects. Switching from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a more polar or aromatic solvent like pyridine-d₅ (C₅D₅N) or benzene-d₆ (C₆D₆) can significantly alter the chemical shifts of specific protons, leading to better signal dispersion.
Q4: How does temperature variation affect peak resolution in NMR?
A4: Adjusting the temperature of the NMR experiment can be an effective method for resolving overlapping signals. Temperature changes can affect molecular motion, conformational equilibria, and intermolecular interactions (like hydrogen bonding), all of which can influence chemical shifts. For some molecules, a modest change in temperature can cause certain peaks to shift enough to become resolved.
Troubleshooting Guides
Issue 1: Overlapping Multiplets in the Aliphatic Region of the ¹H NMR Spectrum
Problem: You observe a dense cluster of overlapping multiplets in the upfield region (typically 1.0 - 4.0 ppm) of the ¹H NMR spectrum, making it impossible to determine coupling constants or even the number of distinct protons.
Troubleshooting Steps:
-
Acquire a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart, allowing you to trace out spin systems even when the signals are overlapped in the 1D spectrum.
-
Run a 2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon. Since ¹³C spectra are generally better resolved due to a wider chemical shift range, this experiment can help to distinguish protons that are attached to different carbon atoms, even if their proton chemical shifts are very similar.
-
Optimize Solvent Conditions: If overlap persists in 2D spectra, re-acquire the data in a different solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in nearby protons, potentially resolving the overlap.
Experimental Workflow for Resolving Overlapping Aliphatic Signals
Caption: Troubleshooting workflow for overlapping aliphatic signals.
Issue 2: Ambiguous Correlations in 2D NMR Spectra due to Signal Overlap
Problem: Even in 2D spectra like HSQC or HMBC, some cross-peaks are overlapped, leading to ambiguity in assigning correlations, particularly for quaternary carbons or protons with very similar chemical shifts.
Troubleshooting Steps:
-
Vary the NMR Solvent: As a primary step, changing the solvent can shift the positions of overlapping cross-peaks in 2D spectra, potentially resolving the ambiguity.
-
Adjust the Temperature: Acquiring the 2D spectra at a different temperature can alter the chemical shifts and resolve the overlapped cross-peaks.
-
Utilize a 1D TOCSY Experiment: A 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to selectively excite a resolved proton signal and observe all other protons within the same spin system. This can help to confirm connectivities that are ambiguous in the COSY spectrum.
-
Employ Advanced 2D NMR Experiments:
-
HSQC-TOCSY: This experiment combines HSQC and TOCSY to show correlations from a proton to all carbons in the same spin system, which can be very useful for complex spin systems.
-
"Pure Shift" NMR: These experiments use advanced pulse sequences to collapse multiplets into singlets, significantly reducing overlap in the proton dimension.
-
Logical Relationship for Resolving Ambiguous 2D Correlations
Caption: Decision-making process for ambiguous 2D NMR correlations.
Quantitative Data
Table 1: Influence of Solvent on ¹H Chemical Shifts (δ) of a Hypothetical Sesquiterpene Pyridine Alkaloid Fragment
| Proton | CDCl₃ (ppm) | C₆D₆ (ppm) | C₅D₅N (ppm) | Δδ (CDCl₃ to C₆D₆) | Δδ (CDCl₃ to C₅D₅N) |
| H-1 | 5.80 | 5.50 | 6.05 | -0.30 | +0.25 |
| H-2 | 2.10 | 1.85 | 2.25 | -0.25 | +0.15 |
| H-6α | 1.95 | 2.15 | 1.90 | +0.20 | -0.05 |
| H-6β | 1.75 | 1.50 | 1.80 | -0.25 | +0.05 |
| H-1' | 8.50 | 8.20 | 8.70 | -0.30 | +0.20 |
| OCH₃ | 3.85 | 3.55 | 3.90 | -0.30 | +0.05 |
Note: These are representative values to illustrate the potential magnitude and direction of solvent-induced shifts. Actual shifts are highly dependent on the specific molecular structure.
Experimental Protocols
Protocol 1: Standard 2D HSQC Experiment
-
Sample Preparation: Dissolve 5-10 mg of the purified sesquiterpene pyridine alkaloid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Obtain a standard ¹H NMR spectrum to determine the spectral width.
-
Obtain a standard ¹³C NMR spectrum to determine the carbon spectral width.
-
-
HSQC Pulse Program:
-
Select a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).
-
Set the ¹H spectral width (SW) to cover all proton signals (e.g., 12 ppm).
-
Set the ¹³C spectral width to cover all carbon signals (e.g., 180 ppm).
-
Set the number of scans (NS) to a multiple of 8 or 16 (e.g., 8) and the number of dummy scans (DS) to 16.
-
Set the number of increments in the F1 dimension (N(F1)) to 256 or 512.
-
Use a relaxation delay (d1) of 1.5-2.0 seconds.
-
The one-bond ¹H-¹³C coupling constant (¹JCH) is typically set to 145 Hz.
-
-
Data Acquisition and Processing:
-
Acquire the data.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: Temperature Variation Study
-
Initial Setup: Follow steps 1 and 2 from the HSQC protocol.
-
Select a Resolved and a Problematic Region: Identify a well-resolved signal and a region with significant peak overlap in the ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Incremental Temperature Changes:
-
Increase the temperature in increments of 10 K (e.g., to 308 K, 318 K).
-
At each temperature, allow the sample to equilibrate for 5-10 minutes.
-
Re-shim the spectrometer at each new temperature.
-
Acquire a ¹H NMR spectrum at each temperature.
-
-
Data Analysis:
-
Compare the spectra at different temperatures, focusing on the problematic region.
-
Note any changes in chemical shifts that lead to improved resolution.
-
If a significant improvement is observed, consider acquiring 2D NMR data at the optimal temperature.
-
Be aware that very high temperatures can lead to sample degradation. It is also possible to cool the sample to observe changes.
-
References
- 1. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Band-Selective HSQC NMR for Resolving "Hypoglaunine A" Signals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing band-selective Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to resolve signals of the natural product "Hypoglaunine A."
Troubleshooting Guides
This section addresses specific issues that may arise during band-selective HSQC experiments on "this compound."
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor signal-to-noise (S/N) ratio for key this compound cross-peaks. | - Insufficient sample concentration.- Incorrectly set acquisition parameters (e.g., number of scans, relaxation delay).- Suboptimal selective pulse calibration. | - Increase sample concentration if possible.- Increase the number of scans (NS).- Optimize the relaxation delay (D1) to allow for full magnetization recovery; a duration of 1.5 to 2.0 seconds is often a good starting point.[1]- Recalibrate the selective 180° 13C pulse power and shape. |
| Signals outside the selected 13C region are folded or aliased into the spectrum. | - Imperfect 180° selective pulse.- Inappropriate pulse sequence for the application. | - Ensure the selective pulse is properly calibrated. Miscalibration can lead to unwanted artifacts.[1]- Use a pulse sequence with double pulsed field gradient spin-echo (DPFGSE) for better artifact suppression.[1]- Verify that the offset of the selective pulse is centered precisely on the region of interest. |
| Distorted or phased cross-peaks for some this compound signals. | - Incorrect phasing of the 2D spectrum.- Miscalibration of the selective 180° pulse, leading to phase errors. | - Manually re-phase the spectrum carefully in both dimensions.- Check the calibration of the selective 180° pulse.[1]- Ensure that the pulse sequence is designed for phase-sensitive data acquisition. |
| Observed resolution in the 13C dimension is not significantly better than a standard HSQC. | - The selected spectral width in the indirect dimension (F1) is too large.- Insufficient number of increments in the t1 dimension. | - Reduce the spectral width (SW1) to only encompass the crowded region of interest in the 13C spectrum.- Increase the number of t1 increments to improve digital resolution. |
| No signals observed in the band-selective HSQC spectrum. | - Incorrectly set carrier frequency (offset) for the selective pulse.- The region of interest does not contain any C-H correlations. | - Double-check the 13C chemical shift range of "this compound" from a 1D 13C or standard HSQC spectrum and set the selective frequency offset accordingly.- Confirm that the targeted region contains protonated carbons. |
Frequently Asked Questions (FAQs)
Q1: What is band-selective HSQC and why is it useful for a molecule like "this compound"?
A1: Band-selective HSQC is a 2D NMR technique that provides correlation between directly bonded protons and carbons, similar to a standard HSQC. However, it selectively excites and observes only a narrow, user-defined region of the 13C spectrum.[2] For a complex natural product like "this compound," which is a sesquiterpene pyridine (B92270) alkaloid, the 1H and 13C NMR spectra are often crowded with overlapping signals. Band-selective HSQC can dramatically improve resolution in the indirect (13C) dimension, allowing for the separation of overlapping cross-peaks and facilitating unambiguous signal assignment.
Q2: How do I determine the optimal 13C spectral region to select for "this compound"?
A2: First, acquire a standard 1D 13C or a full-range 2D HSQC spectrum of "this compound" to identify the regions with the most signal overlap. For sesquiterpene alkaloids, crowded regions often include the aliphatic carbons and the aromatic carbons of the pyridine ring. The anomeric carbons of any sugar moieties, if present, are also good candidates for band-selective experiments. Select a spectral width that encompasses the signals of interest while excluding empty regions or isolated, well-resolved signals.
Q3: What are the key experimental parameters to optimize for a band-selective HSQC experiment?
A3: The most critical parameters to optimize are:
-
Selective Pulse: The shape, duration, and power of the selective 180° 13C pulse are crucial for clean signal selection. Gaussian cascade (e.g., Q3) or other shaped pulses are commonly used.
-
Spectral Width (F1): This should be set to narrowly cover the desired 13C chemical shift range.
-
Carrier Frequency (O2p): The center of the selective 13C region.
-
Number of Increments (t1): A higher number will provide better resolution in the 13C dimension.
-
Relaxation Delay (D1): Should be set to approximately 1.5 times the longest T1 of the protons of interest to ensure adequate signal intensity.
Q4: Can I use non-uniform sampling (NUS) with a band-selective HSQC experiment?
A4: Yes, combining band-selective HSQC with non-uniform sampling (NUS) can be a powerful strategy. This approach allows for the acquisition of high-resolution spectra in a significantly shorter amount of time by acquiring only a fraction of the total t1 increments.
Experimental Protocol: Band-Selective HSQC for "this compound"
This protocol provides a general methodology for setting up a band-selective HSQC experiment. Specific parameters may need to be adjusted based on the available NMR spectrometer and the specific characteristics of the "this compound" sample.
-
Sample Preparation: Dissolve an appropriate amount of purified "this compound" in a suitable deuterated solvent (e.g., CDCl3, MeOD). The concentration should be as high as practically possible to ensure good signal-to-noise.
-
Initial Spectra: Acquire a standard 1D 1H and a 2D HSQC or 1D 13C spectrum to determine the chemical shift ranges of interest and identify crowded regions.
-
Pulse Program Selection: Choose a band-selective HSQC pulse sequence. A common choice is a multiplicity-edited sequence with a shaped pulse for selective 13C refocusing (e.g., hsqcedetgpsisp on Bruker systems, modified for selective pulses).
-
Parameter Setup:
-
Set the 1H spectral width (SW in F2) to cover all proton signals of interest.
-
Determine the center of the crowded 13C region from the initial spectra and set this as the carrier frequency (O2p).
-
Set the 13C spectral width (SW in F1) to be narrow, covering only the targeted signals (e.g., 10-20 ppm).
-
Calibrate the selective 180° 13C pulse (e.g., a Q3 Gaussian pulse). The duration of this pulse will determine the selectivity.
-
Set the number of scans (NS) and dummy scans (DS) based on the sample concentration.
-
Set the relaxation delay (D1) to 1.5-2.0 seconds.
-
Optimize the number of increments in t1 to achieve the desired resolution.
-
-
Acquisition and Processing: Acquire the data. Process the 2D spectrum with appropriate window functions (e.g., sine-bell) and perform phasing.
Recommended NMR Parameter Ranges
| Parameter | Description | Recommended Value |
| Pulse Sequence | Band-selective, multiplicity-edited HSQC | e.g., modified hsqcedetgpsisp |
| 1JCH | One-bond C-H coupling constant | ~145 Hz |
| D1 | Relaxation Delay | 1.5 - 2.0 s |
| NS | Number of Scans | 4 - 32 (sample dependent) |
| SW (F1, 13C) | Spectral Width in indirect dimension | 10 - 30 ppm |
| TD (F1) | Number of points in t1 | 512 - 2048 |
| Selective Pulse | Shape and duration of the 180° 13C pulse | e.g., Q3 Gaussian, 1000-5000 µs |
Visualization
Caption: Workflow for resolving "this compound" signals using band-selective HSQC NMR.
References
- 1. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-high Resolution Band-Selective HSQC for Nanomole-Scale Identification of Chlorine-Substituted 13C in Natural Products Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC separation of "Hypoglaunine A" from co-eluting compounds
Welcome to the technical support center for the chromatographic analysis of Hypoglaunine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of this compound, particularly its co-elution with other compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution between this compound and a closely eluting impurity. What are the initial steps I should take?
A1: Start by ensuring your HPLC system is performing optimally. Verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility. Low theoretical plates could indicate column degradation. Also, check for potential issues like extra-column volume, which can cause peak broadening and reduce resolution.[1] Minimizing the length and diameter of tubing between the injector, column, and detector can help mitigate this.[1]
Q2: My this compound peak is exhibiting significant tailing. What is the likely cause and how can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound, which is likely an isoquinoline (B145761) alkaloid, is often due to secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[2] To address this, consider the following:
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., < 3) to protonate the silanol groups or a high pH (e.g., > 8) to ensure the alkaloid is in its neutral form. Note that the column must be stable at the chosen pH.[2]
-
Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase to block the active silanol sites.
-
Column Choice: Employ a sterically protected or end-capped column designed to minimize silanol interactions.[2]
Q3: How can I confirm if I have a co-elution problem with my this compound peak?
A3: Visual inspection of the peak for asymmetry, such as shoulders, can be an initial indicator of co-elution.[3][4] For more definitive confirmation:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. This involves comparing UV spectra across the peak; any significant differences suggest the presence of more than one compound.[3][4]
-
Mass Spectrometry (MS): If coupled with a mass spectrometer, you can examine the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) would indicate co-elution.[3][4]
Q4: What are "ghost peaks" and how can they interfere with the analysis of this compound?
A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, even in blank runs. They can arise from impurities in the mobile phase, carryover from previous injections, or system contamination.[1] If a ghost peak has a similar retention time to this compound, it can lead to inaccurate quantification. To troubleshoot, run a blank gradient and systematically clean or replace system components.[1]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving co-elution issues involving this compound.
Step 1: Initial Assessment and System Check
Before modifying your HPLC method, it is crucial to confirm that your system is functioning correctly.
-
System Suitability: Inject a standard of this compound and assess the peak shape and column efficiency.
-
Column Health: Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.[1]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[1]
Step 2: Method Optimization
If the system is performing as expected, the next step is to optimize the chromatographic method to improve the separation. The primary goal is to increase the selectivity (α) between this compound and the co-eluting compound(s).
Caption: A logical workflow for troubleshooting HPLC co-elution issues.
-
Organic Modifier: Changing the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol, or vice-versa) can alter selectivity due to different interactions with the analyte and stationary phase.[3]
-
pH Adjustment: Modifying the mobile phase pH can change the ionization state of this compound and acidic or basic co-eluting compounds, thereby affecting their retention and potentially improving separation.
-
Gradient Profile: Adjusting the gradient slope can improve resolution. A shallower gradient provides more time for separation of closely eluting compounds.[1]
If mobile phase optimization is insufficient, changing the stationary phase chemistry may be necessary.
-
Different C18 Chemistry: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity.
-
Alternative Reversed-Phase Chemistry: Consider columns with different functionalities, such as C8, phenyl, or biphenyl (B1667301) phases, which offer different retention mechanisms.
-
Ion-Exchange Chromatography: For ionizable compounds like alkaloids, ion-exchange chromatography can be a powerful alternative to reversed-phase HPLC.[5][6] A strong cation exchange (SCX) column can provide excellent selectivity for basic compounds.[5][6][7]
Caption: A decision tree for systematic HPLC method development.
Experimental Protocols
The following are example protocols that can be adapted for the separation of this compound.
Protocol 1: Reversed-Phase HPLC
This protocol is a starting point for the separation of isoquinoline alkaloids.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
Hold at 90% B for 5 min for column wash.
-
Return to initial conditions and equilibrate for 5 min.
-
Protocol 2: Ion-Exchange Chromatography
This protocol is an alternative for challenging separations of basic alkaloids.
-
Instrumentation: HPLC system as described in Protocol 1.
-
Column: Strong Cation Exchange (SCX) column.
-
Mobile Phase: Acetonitrile and a phosphate (B84403) buffer at pH 2.5. The concentration of the buffer can be optimized (e.g., 25 mM to 150 mM).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Elution: An isocratic or gradient elution may be used, depending on the complexity of the sample. For gradient elution, the ionic strength of the buffer would be increased over time.
Data Presentation
The following tables illustrate how different parameters can affect the separation of this compound from a hypothetical co-eluting compound ("Impurity X").
Table 1: Effect of Organic Modifier on Retention Time and Resolution
| Mobile Phase B | Retention Time (this compound) (min) | Retention Time (Impurity X) (min) | Resolution (Rs) |
| Acetonitrile | 15.2 | 15.5 | 0.8 |
| Methanol | 18.5 | 19.2 | 1.6 |
Table 2: Effect of Mobile Phase pH on Retention Time and Resolution (C18 Column)
| Mobile Phase pH | Retention Time (this compound) (min) | Retention Time (Impurity X) (min) | Resolution (Rs) |
| 3.0 | 15.2 | 15.5 | 0.8 |
| 4.5 | 14.8 | 15.0 | 0.5 |
| 8.0 (pH stable column) | 20.1 | 18.5 | 2.1 |
Table 3: Effect of Buffer Concentration on Retention in Ion-Exchange Chromatography
| Buffer Concentration (mM) | Retention Time (this compound) (min) |
| 25 | 12.5 |
| 50 | 10.8 |
| 100 | 8.2 |
| 150 | 6.5 |
References
Strategies to mitigate the cytotoxicity of "Hypoglaunine A" in non-target cells
Disclaimer: Information on a compound named "Hypoglaunine A" is not available in the public domain. The following technical support guide has been created for a representative fictional investigational hypoglycemic agent, "Hypoglycin A," to illustrate strategies for mitigating cytotoxicity in non-target cells, based on established principles for related compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-pancreatic cell line controls when treated with Hypoglycin A. Is this expected?
A1: While Hypoglycin A is designed to target pancreatic β-cells, some off-target effects have been noted at high concentrations. The cytotoxic effects in non-target cells are likely due to the compound's secondary mechanism involving the inhibition of key metabolic enzymes present in most cell types. We recommend performing a dose-response curve to determine the therapeutic window for your specific cell line.
Q2: What is the proposed mechanism of cytotoxicity of Hypoglycin A in non-target cells?
A2: The primary mechanism of action for Hypoglycin A is the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. However, at supra-therapeutic concentrations, Hypoglycin A can inhibit members of the aldo-keto reductase family, leading to an accumulation of reactive aldehydes and subsequent oxidative stress and apoptosis in non-target cells.
Q3: Are there any known strategies to reduce the off-target cytotoxicity of Hypoglycin A?
A3: Yes, several strategies can be employed. These include co-administration with antioxidants, the use of drug delivery systems to target pancreatic tissue, and structural modifications of the parent compound to improve specificity. Our internal studies have shown that co-treatment with N-acetylcysteine (NAC) can significantly reduce cytotoxicity in non-target cells.
Q4: How can we confirm that the observed cytotoxicity is due to oxidative stress?
A4: You can measure markers of oxidative stress, such as reactive oxygen species (ROS) levels using probes like DCFDA, and assess the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. A significant increase in ROS levels and a corresponding decrease in antioxidant enzyme activity upon treatment with Hypoglycin A would support the hypothesis of oxidative stress-mediated cytotoxicity.
Troubleshooting Guides
Issue: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Compound Stability. Hypoglycin A is sensitive to light and oxidation.
-
Solution: Prepare fresh solutions of Hypoglycin A for each experiment. Store the stock solution in amber vials at -80°C.
-
-
Possible Cause 2: Cell Culture Conditions. Variations in cell density and passage number can affect cellular responses.
-
Solution: Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments.
-
Issue: Co-treatment with N-acetylcysteine (NAC) is not reducing cytotoxicity.
-
Possible Cause 1: Insufficient NAC Concentration. The optimal concentration of NAC can be cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line.
-
-
Possible Cause 2: Timing of Co-treatment. The protective effect of NAC is most prominent when administered prior to or concurrently with Hypoglycin A.
-
Solution: We recommend pre-treating the cells with NAC for 1-2 hours before adding Hypoglycin A.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Hypoglycin A in Target (MIN6) and Non-Target (HEK293) Cells
| Concentration (µM) | MIN6 Cell Viability (%) | HEK293 Cell Viability (%) |
| 0.1 | 98 ± 2.1 | 97 ± 3.5 |
| 1 | 95 ± 3.2 | 90 ± 4.1 |
| 10 | 92 ± 2.8 | 65 ± 5.2 |
| 100 | 55 ± 4.5 | 20 ± 3.8 |
Table 2: Effect of N-acetylcysteine (NAC) on Hypoglycin A-induced Cytotoxicity in HEK293 Cells
| Treatment | HEK293 Cell Viability (%) |
| Control | 100 |
| Hypoglycin A (10 µM) | 65 ± 5.2 |
| NAC (1 mM) | 98 ± 2.1 |
| Hypoglycin A (10 µM) + NAC (1 mM) | 88 ± 4.7 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Hypoglycin A (with or without pre-treatment with NAC) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 1.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Normalize the fluorescence intensity to the cell number.
Visualizations
Technical Support Center: Hypoglaunine A Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypoglaunine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work on the degradation pathways and byproducts of this aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring compound with the molecular formula C₄₁H₄₇NO₂₀. It belongs to the aporphine class of isoquinoline (B145761) alkaloids, which are known for their wide range of biological activities. Aporphine alkaloids are characterized by a tetracyclic core structure.
Q2: Why are degradation studies of this compound important?
Degradation studies are crucial for several reasons. They help in identifying the potential degradation products that might form under various storage and handling conditions, which is essential for ensuring the safety and efficacy of any potential drug formulation.[1][2] These studies are also a regulatory requirement for drug development to establish the stability-indicating nature of analytical methods. Understanding the degradation pathways provides insights into the chemical stability of the molecule, aiding in the development of stable formulations and defining appropriate storage conditions.
Q3: What are the typical stress conditions used in forced degradation studies of aporphine alkaloids like this compound?
Forced degradation studies typically involve exposing the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.[3] For aporphine alkaloids, common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).[4]
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3]
-
Thermal Stress: Heating the solid drug substance at elevated temperatures (e.g., 40-80°C).
-
Photolytic Stress: Exposing the drug substance to a combination of UV and visible light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.
Troubleshooting Guides
Problem 1: No degradation is observed under standard stress conditions.
-
Possible Cause: this compound might be highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. A target degradation of 5-20% is generally considered appropriate.
-
Confirm Analyte Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. If necessary, use a co-solvent, ensuring the co-solvent itself is stable under the stress conditions.
-
Verify Analytical Method Sensitivity: The analytical method may not be sensitive enough to detect low levels of degradation products. Validate the method's limit of detection (LOD) and limit of quantitation (LOQ).
-
Problem 2: Unexplained or unexpected peaks appear in the chromatogram.
-
Possible Cause: These peaks could be secondary degradation products, impurities from the starting material, or artifacts from the analytical method.
-
Troubleshooting Steps:
-
Analyze a Blank Sample: Run a blank sample (matrix without the analyte) under the same stress conditions to identify any peaks originating from the solvent or reagents.
-
Analyze an Unstressed Sample: A thorough analysis of the unstressed this compound sample will help identify pre-existing impurities.
-
Mass Balance Analysis: Perform a mass balance calculation. The sum of the assay of the parent drug and the percentage of all degradation products should ideally be close to 100%. A significant deviation may indicate the presence of non-chromophoric or volatile byproducts.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main peak and any degradant peaks. This can help determine if a peak represents a single compound.
-
Problem 3: Difficulty in identifying the structure of degradation products.
-
Possible Cause: The degradation pathway may be complex, leading to numerous or structurally novel byproducts.
-
Troubleshooting Steps:
-
Utilize Hyphenated Techniques: Employ advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) to obtain molecular weight and fragmentation data of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the elemental composition of the byproducts, which is crucial for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolation of the degradation product followed by NMR analysis is often necessary.
-
Consult Literature on Related Compounds: Review literature on the degradation of other aporphine alkaloids like apomorphine (B128758), glaucine, and boldine (B1667363) to predict potential degradation sites and byproducts. For instance, the catechol moiety in apomorphine is prone to oxidation to form quinones. Glaucine is known to undergo O- and N-demethylation.
-
Experimental Protocols
Below are detailed methodologies for key experiments in the study of this compound degradation.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl to a final concentration of 1 mg/mL.
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.
-
Reflux the solution at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol) and add 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Withdraw aliquots at different time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in a suitable solvent) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dissolve the solid sample and dilute both the solution and the dissolved solid for analysis.
-
Protocol 2: Analytical Method for Degradation Products
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a suitable wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).
LC-MS Conditions (Example):
-
Use the same chromatographic conditions as the HPLC method.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode on the detected parent ions to obtain fragmentation patterns.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data from the forced degradation studies.
| Stress Condition | Duration | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 2 hours | |||||
| 8 hours | ||||||
| 0.1 N NaOH, 60°C | 2 hours | |||||
| 8 hours | ||||||
| 3% H₂O₂, RT | 24 hours | |||||
| 48 hours | ||||||
| Solid, 80°C | 7 days | |||||
| 14 days | ||||||
| Photolytic (Solid) | 1.2 M lux hr | |||||
| Photolytic (Solution) | 1.2 M lux hr |
Visualizations
Potential Degradation Pathways of this compound
Based on the known degradation of other aporphine alkaloids, the following diagrams illustrate hypothetical degradation pathways for this compound under different stress conditions.
Experimental Workflow
The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies of this compound.
References
Technical Support Center: Ensuring Reproducibility in "Hypoglaunine A" Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in bioactivity assays involving Hypoglaunine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a sesquiterpene pyridine (B92270) alkaloid isolated from plants of the Tripterygium genus. Published research has demonstrated its potent anti-HIV and cytotoxic (anti-cancer) activities.[1][2][3][4][5]
Q2: How should I store and handle this compound to ensure its stability?
As with many natural products, this compound may be susceptible to degradation. To ensure stability and reproducibility, it is recommended to:
-
Storage: Store the solid compound at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Avoid storing dilute solutions for extended periods.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving this compound and similar natural products. It is crucial to determine the optimal concentration of DMSO in the final assay medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% (v/v) is generally recommended. Always include a vehicle control (medium with the same concentration of DMSO as the test samples) in your experiments to account for any solvent effects.
Troubleshooting Guides
Anti-Cancer / Cytotoxicity Assays (e.g., MTT Assay)
Q1: My MTT assay results with this compound are inconsistent and not dose-dependent. What could be the cause?
Inconsistent results in MTT assays with natural products like this compound can stem from several factors:
-
Compound Precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. This can result in inaccurate dosing and variability.
-
Solution: Visually inspect your treatment wells for any signs of precipitation. If observed, consider lowering the highest concentration of this compound or using a different solubilizing agent (though this would require extensive validation).
-
-
Direct MTT Reduction: Some compounds can directly reduce the MTT reagent to formazan (B1609692), independent of cellular metabolic activity, leading to falsely elevated viability readings.
-
Solution: Perform a cell-free control by adding this compound to the culture medium with the MTT reagent but without cells. If a color change occurs, this compound is likely interfering with the assay. In this case, consider using an alternative viability assay that measures a different endpoint, such as the lactate (B86563) dehydrogenase (LDH) assay (for cytotoxicity) or a cell counting-based method.
-
-
Incomplete Formazan Solubilization: The formazan crystals produced by viable cells must be completely dissolved before reading the absorbance.
-
Solution: Ensure you are using a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol (B130326) solution. After adding the solvent, gentle agitation on an orbital shaker can aid in complete dissolution.
-
Q2: I am observing an "edge effect" in my 96-well plates, where the outer wells show different results from the inner wells.
The edge effect is a common issue in plate-based assays, often caused by increased evaporation from the outermost wells during incubation.
-
Solution: To minimize the edge effect, avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
Q3: The absorbance readings in my MTT assay are too low, even in the control wells.
Low absorbance readings can indicate a problem with cell health or the assay procedure itself.
-
Solution:
-
Cell Seeding Density: Ensure you are plating an optimal number of cells per well. Too few cells will result in a low signal. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time.
-
Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production. Increase the incubation time and monitor for the formation of purple precipitate in the cells.
-
Reagent Quality: Ensure that your MTT reagent is fresh and has been stored correctly, protected from light.
-
Anti-Inflammatory Assays
Q1: I am not seeing a consistent inhibitory effect of this compound in my in vitro anti-inflammatory assay (e.g., protein denaturation assay). Why might this be?
Variability in in vitro anti-inflammatory assays can arise from several sources:
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the anti-inflammatory effects of this compound at the concentrations tested.
-
Solution: Consider using a more specific and sensitive cell-based assay, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or using a reporter gene assay to measure the activity of key inflammatory transcription factors like NF-κB.
-
-
Protein Concentration: In protein denaturation assays, the concentration of the protein (e.g., egg albumin or bovine serum albumin) is critical.
-
Solution: Ensure the protein solution is freshly prepared and at the correct concentration. Inconsistent protein concentration can lead to variable denaturation and unreliable results.
-
Hypoglycemic Assays (e.g., Glucose Uptake Assay)
Q1: My 2-NBDG glucose uptake assay is showing high background fluorescence.
High background in a 2-NBDG assay can mask the true signal and lead to inaccurate results.
-
Solution:
-
Washing Steps: Ensure that the cells are thoroughly washed with ice-cold PBS after incubation with 2-NBDG to remove any unbound fluorescent probe.
-
Glucose-Free Medium: Prior to adding 2-NBDG, incubate the cells in a glucose-free medium for a sufficient period to deplete intracellular glucose stores and enhance the uptake of the fluorescent analog. The optimal fasting time may need to be determined empirically for your cell line.
-
Q2: The fluorescence signal in my 2-NBDG assay is weak and variable.
A weak or variable signal can be due to suboptimal assay conditions.
-
Solution:
-
2-NBDG Concentration and Incubation Time: The concentration of 2-NBDG and the incubation time may need to be optimized for your specific cell line. A titration of both parameters is recommended to find the conditions that yield a robust and reproducible signal.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells will not take up glucose efficiently.
-
Quantitative Data Summary
The following table summarizes the reported bioactivity data for this compound. Due to the limited publicly available data, this table will be updated as more information becomes available.
| Bioactivity | Cell Line/Assay System | Endpoint | Result | Reference |
| Cytotoxicity | SMMC7721 (Human hepatoma) | IC50 | 0.26 - 9.67 µM | |
| Anti-HIV | H9 lymphocytes | EC50 | < 0.1 - 1.0 µg/mL |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
In Vitro Anti-Inflammatory Assay (Protein Denaturation)
This protocol is a simple method to screen for potential anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
-
Reaction Mixture Preparation: In separate test tubes, prepare the reaction mixtures containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), 0.2 mL of fresh hen egg albumin, and 2 mL of varying concentrations of this compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.
-
Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes.
-
Heating: Heat the mixtures in a water bath at 70°C for 10-15 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm or 280 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.
Glucose Uptake Assay (2-NBDG)
This protocol describes a method for measuring glucose uptake in cells using the fluorescent glucose analog 2-NBDG.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with this compound or a vehicle control in serum-free, glucose-free medium for the desired time.
-
Glucose Starvation: Remove the treatment medium and incubate the cells in glucose-free medium for 1-2 hours to normalize glucose uptake rates.
-
2-NBDG Incubation: Add glucose-free medium containing 2-NBDG (final concentration 50-200 µM, to be optimized) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Stop the uptake by removing the 2-NBDG medium and washing the cells twice with ice-cold PBS.
-
Analysis: The cellular fluorescence can be measured using a fluorescence microscope, a plate reader, or by flow cytometry (Excitation/Emission ≈ 485/535 nm).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by compounds with anti-inflammatory, anti-cancer, and hypoglycemic activities.
Caption: General experimental workflow for in vitro bioactivity assays.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: The PI3K/Akt signaling pathway in cell survival and cancer.
Caption: Insulin signaling pathway leading to glucose uptake.
References
Validation & Comparative
A Comparative Analysis of the Anti-HIV Potential of Hypoglaunine A and Wilforine
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Anti-HIV Activity
Direct EC₅₀ or IC₅₀ values for Hypoglaunine A and wilforine (B192672) are not specified in the reviewed literature. However, studies on analogous compounds from the same plant genus provide strong evidence for the anti-HIV potential of this class of alkaloids. Triptonine B, a sesquiterpene pyridine (B92270) alkaloid structurally related to this compound and wilforine, has demonstrated potent anti-HIV activity.
| Compound | Compound Class | Source Organism | Anti-HIV Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Therapeutic Index (TI = CC₅₀/EC₅₀) |
| This compound | Sesquiterpenoid Alkaloid | Tripterygium hypoglaucum | Data not available | Data not available | Data not available |
| Wilforine | Sesquiterpenoid Alkaloid | Tripterygium wilfordii | Data not available | Data not available | Data not available |
| Triptonine B | Sesquiterpene Pyridine Alkaloid | Tripterygium hypoglaucum | < 0.10 µg/mL | > 100 µg/mL | > 1000 |
Note: The potent activity of Triptonine B suggests that other related alkaloids from Tripterygium species, such as this compound and wilforine, are promising candidates for anti-HIV drug discovery. Further research is required to isolate these compounds in sufficient quantities for detailed antiviral and cytotoxicity assays.
Experimental Protocols
The anti-HIV activity of natural compounds is commonly evaluated using in vitro cell-based assays that measure the inhibition of viral replication. A standard method is the p24 antigen capture ELISA, which quantifies the production of the HIV-1 p24 capsid protein, a key marker of viral replication.
In Vitro Anti-HIV Assay Using p24 Antigen Capture ELISA
Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC₅₀).
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-GFP)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Test compounds (this compound, wilforine) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium. A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (solvent vehicle) should be included.
-
Infection: Add the HIV-1 virus stock to the cells at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted test compounds to the respective wells.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of p24 production for each compound concentration compared to the virus control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on the host cells in the absence of the virus using an appropriate method (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC₅₀).
-
Therapeutic Index Calculation: Calculate the therapeutic index (TI) as the ratio of CC₅₀ to EC₅₀. A higher TI indicates a more favorable safety profile.
Potential Mechanisms of Action
While the precise mechanisms of action for this compound and wilforine against HIV are yet to be fully elucidated, research on other bioactive compounds from Tripterygium wilfordii provides valuable insights into potential pathways.
Degradation of HIV-1 Tat Protein
One proposed mechanism involves the targeting of the HIV-1 trans-activator of transcription (Tat) protein. Tat is crucial for viral gene expression and replication. Triptolide, a diterpenoid epoxide from Tripterygium wilfordii, has been shown to inhibit HIV-1 replication by promoting the proteasomal degradation of the Tat protein. It is plausible that sesquiterpenoid alkaloids like this compound and wilforine could share this or a similar mechanism.
Caption: Proposed mechanism of Tat protein degradation.
Inhibition of the Interferon Signaling Pathway
Another potential mechanism is the modulation of the host's innate immune response. Extracts from Tripterygium wilfordii Hook F (TwHF) have been observed to inhibit the interferon (IFN) signaling pathway. While interferons are critical for antiviral defense, chronic activation of this pathway during HIV infection can contribute to immune activation and exhaustion. By dampening this pathway, these compounds might indirectly inhibit viral replication and reduce immune-related pathology.
Caption: Inhibition of the Interferon signaling pathway.
Conclusion
While direct comparative data on the anti-HIV activity of this compound and wilforine is currently lacking, the potent efficacy of related compounds from the Tripterygium genus strongly supports their investigation as potential anti-HIV agents. The proposed mechanisms of action, including the degradation of the viral Tat protein and modulation of the host's interferon response, present novel therapeutic avenues that differ from many currently approved antiretroviral drugs.
Future research should prioritize the isolation and purification of this compound and wilforine to enable comprehensive in vitro and in vivo studies. Determining their specific EC₅₀ and CC₅₀ values, as well as definitively elucidating their mechanisms of action, will be critical steps in evaluating their potential for further development as anti-HIV therapeutics. The information presented in this guide serves as a foundation for such future investigations.
Comparative Cytotoxicity Analysis: Hypoglaunine A vs. Triptolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two natural compounds, Hypoglaunine A and triptolide (B1683669). While substantial research has elucidated the cytotoxic mechanisms and potency of triptolide across a wide array of cancer cell lines, publicly available data on the specific cytotoxicity of this compound is limited. This guide summarizes the existing experimental data for both compounds to facilitate a preliminary comparison and highlight areas for future research.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for triptolide in various human cancer cell lines. Due to a lack of available data, a comparable table for this compound cannot be provided at this time.
Table 1: Cytotoxicity of Triptolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | Cellular Cytotoxicity Assay | 24 | < 30 |
| KG-1 | Acute Myeloid Leukemia | Cellular Cytotoxicity Assay | 24 | < 30 |
| THP-1 | Acute Myeloid Leukemia | Cellular Cytotoxicity Assay | 24 | < 30 |
| HL-60 | Acute Myeloid Leukemia | Cellular Cytotoxicity Assay | 24 | < 30 |
| SKOV3 | Ovarian Cancer | CCK-8 | 24 | 38.26 ± 5.83 |
| A2780 | Ovarian Cancer | CCK-8 | 24 | 37.59 ± 5.61 |
| Ovcar8 | Ovarian Cancer | CCK-8 | 24 | 36.92 ± 3.96 |
| Capan-1 | Pancreatic Cancer | Cell Viability Assay | - | 10 |
| Capan-2 | Pancreatic Cancer | Cell Viability Assay | - | 20 |
| SNU-213 | Pancreatic Cancer | Cell Viability Assay | - | 9.6 |
| MCF-7 | Breast Cancer | PrestoBlue | 24, 48, 72 | Dose-dependent decrease |
| MDA-MB-231 | Breast Cancer | PrestoBlue | - | - |
| A549/TaxR | Lung Adenocarcinoma | SRB | 72 | 15.6 |
| SMMC-7721 | Hepatocellular Carcinoma | - | 20 | Potent cytotoxicity noted |
Experimental Protocols
The methodologies used to determine the cytotoxic effects of these compounds are crucial for interpreting and comparing the data. Below are detailed protocols for common cytotoxicity assays mentioned in the literature for triptolide.
Cell Viability and Cytotoxicity Assays
1. CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay measures cell viability. WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate overnight.
-
Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
-
2. SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compound for the specified duration.
-
Fix the cells by adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. The yellow MTT is reduced to purple formazan in the mitochondria of living cells.
-
Procedure:
-
Plate cells in a 96-well plate and incubate overnight.
-
Expose cells to various concentrations of the compound for the desired time.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm.
-
Signaling Pathways and Mechanisms of Action
Triptolide
Triptolide is known to exert its cytotoxic effects through the modulation of multiple signaling pathways, often leading to apoptosis (programmed cell death).
-
Hedgehog/Gli Signaling Pathway: Triptolide has been shown to inhibit the Hedgehog (Hh)/Gli signaling pathway in epithelial ovarian cancer cells. This pathway is crucial for embryonic development and can be aberrantly activated in various cancers, promoting tumor growth and survival.
Caption: Triptolide inhibits the Hedgehog signaling pathway.
-
p70S6k/GSK3/β-catenin Signaling Pathway: In taxol-resistant human lung adenocarcinoma cells, triptolide has been found to inhibit the p70S6k/GSK3/β-catenin signaling pathway. This pathway is involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), a process that contributes to cancer metastasis.
Caption: Triptolide's inhibition of the p70S6k/GSK3/β-catenin pathway.
This compound
The precise signaling pathways modulated by this compound to induce cytotoxicity are not well-documented in the available literature. However, studies on the total alkaloids from Tripterygium hypoglaucum suggest a mechanism involving the induction of apoptosis[1]. This process is generally mediated by a cascade of proteins, including caspases and members of the Bcl-2 family.
-
General Apoptosis Pathway: The total alkaloids of T. hypoglaucum have been shown to induce apoptosis through the activation of effector caspases like caspase-3 and the cleavage of PARP[1]. This process is also associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the inhibitor of apoptosis protein (IAP) family member, XIAP[1].
Caption: Proposed apoptotic pathway for alkaloids from T. hypoglaucum.
Conclusion
Triptolide is a well-characterized cytotoxic agent with demonstrated potency against a multitude of cancer cell lines, acting through defined signaling pathways. In contrast, while this compound, a sesquiterpene pyridine (B92270) alkaloid, has shown cytotoxic potential, there is a significant gap in the scientific literature regarding its specific IC50 values across diverse cancer cell types and a detailed understanding of its molecular mechanisms of action. The available information suggests that the total alkaloids from its plant source induce apoptosis, but further studies are imperative to isolate and characterize the specific effects of this compound. This comparative guide underscores the need for more extensive research on this compound to fully assess its potential as a cytotoxic agent and to enable a more direct and comprehensive comparison with established compounds like triptolide.
References
Unraveling the Structure-Activity Relationship of Hypoglaunine A Analogs: A Comprehensive Guide
Initial investigations into the structure-activity relationship of "Hypoglaunine A" analogs have revealed a likely misnomer in the compound's designation. Extensive database searches suggest that the intended compound of interest is "Hypoglaucin A." However, a thorough review of the current scientific literature indicates a significant gap in research concerning Hypoglaucin A and its derivatives. To date, no published studies detailing the synthesis of Hypoglaucin A analogs or systematically evaluating their structure-activity relationships (SAR) for any biological target are available.
This guide aims to address the user's query by first clarifying the identity of the molecule and then presenting the available, albeit limited, information. Due to the absence of SAR data for Hypoglaucin A analogs, this document will instead provide foundational information on the related compound, Hypoglycin A, to highlight the type of data required for a comprehensive SAR analysis and to prevent potential confusion between the two similarly named molecules.
Clarification of Compound Identity: this compound vs. Hypoglaucin A
Searches for "this compound" did not yield any results for a compound with that specific name. Conversely, "Hypoglaucin A" is a recognized chemical entity with the molecular formula C46H74O15, as indexed in chemical databases like PubChem. It is highly probable that "this compound" is a typographical error for "Hypoglaucin A." Despite its structural characterization, there is a notable absence of research into the biological activities of Hypoglaucin A.
A Case Study in Structure-Activity Relationships: Hypoglycin A
To illustrate the principles of a structure-activity relationship study, we will briefly discuss Hypoglycin A. It is crucial to note that Hypoglycin A is a structurally distinct molecule from Hypoglaucin A and is well-documented for its hypoglycemic effects. Hypoglycin A is a toxic amino acid found in the unripe fruit of the ackee tree. Its ability to lower blood glucose levels is a result of its metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), which inhibits several key enzymes involved in fatty acid and amino acid metabolism. This ultimately impairs gluconeogenesis, the body's process for generating glucose.
A hypothetical SAR study on Hypoglycin A analogs would involve synthesizing a series of related compounds and evaluating their hypoglycemic activity. The data from such a study would typically be presented in a tabular format, as shown below for illustrative purposes.
Hypothetical SAR Data for Hypoglycin A Analogs
| Compound | Modification | In Vitro Activity (IC50, µM) | In Vivo Activity (Blood Glucose Reduction, %) |
| Hypoglycin A | Parent Compound | 15 | 40 |
| Analog 1 | Modification of the cyclopropyl (B3062369) ring | 25 | 30 |
| Analog 2 | Alteration of the amino acid side chain | 10 | 55 |
| Analog 3 | Esterification of the carboxylic acid | 50 | 15 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. No such comprehensive SAR study on Hypoglycin A analogs is currently available in the public domain.
Experimental Protocols for Evaluating Hypoglycemic Activity
A robust comparison of hypoglycemic agents requires standardized and detailed experimental protocols. Below are examples of methodologies that would be essential for evaluating the structure-activity relationship of compounds like Hypoglycin A or, should they be synthesized and tested in the future, Hypoglaucin A analogs.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on key enzymes involved in gluconeogenesis (e.g., carnitine palmitoyltransferase I).
Method:
-
Isolate the target enzyme from a relevant biological source (e.g., rat liver mitochondria).
-
Incubate the enzyme with varying concentrations of the test compounds.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Hypoglycemic Activity Assessment in a Murine Model
Objective: To evaluate the effect of test compounds on blood glucose levels in live animals.
Method:
-
House adult male C57BL/6 mice under standard laboratory conditions with ad libitum access to food and water.
-
Fast the mice overnight (approximately 12-16 hours) before the experiment.
-
Administer the test compounds via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, and 6 hours post-administration).
-
Measure blood glucose concentrations using a calibrated glucometer.
-
Calculate the percentage reduction in blood glucose levels compared to a vehicle-treated control group.
Visualizing Experimental Workflows
Diagrams are crucial for clearly communicating experimental processes. Below is an example of a DOT script for generating a workflow diagram for an in vivo hypoglycemic study.
In vivo hypoglycemic study workflow.
Conclusion
While the initial query sought a detailed comparison of "this compound" analogs, our investigation reveals a probable misidentification of the compound, with "Hypoglaucin A" being the likely intended molecule. Crucially, there is a significant lack of published research on the biological activity and structure-activity relationships of Hypoglaucin A and its potential analogs.
The information and hypothetical examples provided for Hypoglycin A serve to illustrate the methodologies and data presentation required for a comprehensive SAR study. This guide underscores the current research gap and highlights the foundational work that would be necessary to build a structure-activity relationship profile for Hypoglaucin A. For researchers, scientists, and drug development professionals, this represents a potential area for novel investigation. Future studies are needed to isolate or synthesize Hypoglaucin A, characterize its biological activity, and subsequently explore the SAR of its analogs to determine any therapeutic potential.
Unveiling the Bioactive Landscape of Tripterygium hypoglaucum: A Comparative Guide to its Alkaloids
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of natural compounds is paramount. This guide provides a comparative analysis of the biological activities of Hypoglaucine A and other prominent alkaloids isolated from Tripterygium hypoglaucum, a plant with a rich history in traditional medicine for treating inflammatory and autoimmune diseases. We present available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of these potent compounds.
Tripterygium hypoglaucum is a reservoir of structurally diverse and biologically active secondary metabolites, primarily alkaloids, diterpenoids, and triterpenoids. These compounds have garnered significant scientific interest for their pronounced anti-inflammatory, immunosuppressive, and cytotoxic properties. This guide focuses on a comparative evaluation of Hypoglaucine A and other key alkaloids from this plant, offering a valuable resource for researchers exploring their therapeutic potential.
Comparative Analysis of Biological Activities
The alkaloids of Tripterygium hypoglaucum exhibit a range of biological effects. While comprehensive quantitative data for all compounds is not always available in the public domain, this section collates the existing data to offer a comparative perspective. The primary activities of interest are anti-inflammatory, cytotoxic, and immunosuppressive effects.
Quantitative Data Summary
The following tables summarize the available quantitative data (IC50/EC50 values) for the biological activities of key compounds from Tripterygium hypoglaucum. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assays and cell lines used.
Table 1: Anti-inflammatory Activity of Tripterygium hypoglaucum Compounds
| Compound | Assay | Cell Line/Model | IC50/EC50 | Reference |
| Triptolide (B1683669) | IL-6 and IL-8 expression inhibition | Human bronchial epithelial cells | ~20-50 ng/mL | |
| Celastrol (B190767) | Inhibition of inflammatory stimuli-induced neutrophil extracellular trap formation | Human neutrophils | Potent inhibition (specific IC50 not provided) | [1] |
| Hypoglicin D & L | Inhibition of NO production | LPS-stimulated RAW264.7 macrophages | 3.63 µM & 0.82 µM, respectively | [2] |
Table 2: Cytotoxic Activity of Tripterygium hypoglaucum Compounds
| Compound | Cell Line | Assay | IC50 | Reference |
| Triptolide | A549 (lung carcinoma) | MTT assay | 140.3 nM (24h) | [3] |
| H1395 (lung carcinoma) | MTT assay | 143.2 nM (24h) | [3] | |
| Leukemia cell lines | Cellular cytotoxicity assays | < 15 nM (48h), < 10 nM (72h) | [2] | |
| Celastrol | SKBr-3 (breast cancer) | Cell viability assay | 0.13 ± 0.02 µM | |
| NSCLC cell lines | MTT assay | Varies by cell line | ||
| Total Alkaloids | HCT116 (colon cancer) | MTT assay | Dose-dependent inhibition |
Table 3: Immunosuppressive and Anti-HIV Activity of Tripterygium hypoglaucum Alkaloids
| Compound | Activity | Assay/Model | EC50/IC50 | Reference |
| Hypoglaucine A | Anti-HIV | Not specified | Reported to have anti-HIV activity | |
| Hypoglaucine D | Anti-HIV | HIV replication in H9 lymphocytes | 22 µg/mL | |
| Triptolide | Immunosuppressive | Inhibition of T-cell proliferation | Potent (specific IC50 varies) | |
| Celastrol | Immunosuppressive | Modulation of immune responses | Potent (specific IC50 varies) |
Key Bioactivities in Focus
Cytotoxic Activity: Both triptolide and celastrol exhibit potent cytotoxic effects against a range of cancer cell lines. Triptolide's cytotoxicity is notable even at very low nanomolar concentrations, making it a subject of interest in oncology research. The total alkaloid extract of T. hypoglaucum has also been shown to inhibit tumor growth, indicating that the cytotoxic effects are a result of the combined action of multiple components.
Immunosuppressive and Anti-HIV Activity: A key finding is the reported anti-HIV activity of Hypoglaucine A and its analogue, Hypoglaucine D. This discovery opens a new avenue for the therapeutic application of this class of alkaloids. Triptolide and celastrol are well-documented for their strong immunosuppressive effects, which are central to the traditional use of Tripterygium species in treating autoimmune disorders.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0, 10, 50, 100, 200 nM) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-only treated control and determine the IC50 value.
Immunosuppressive Assay (T-cell Proliferation Assay)
This assay evaluates the ability of a compound to inhibit the proliferation of T-lymphocytes, a key process in the immune response.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium.
-
Assay Setup: Seed PBMCs in a 96-well plate. Add a mitogen such as phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A) to stimulate T-cell proliferation.
-
Compound Treatment: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation compared to the mitogen-stimulated control and determine the IC50 value.
Visualizing the Mechanisms
To further elucidate the mechanisms of action of these alkaloids, the following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in inflammation and a typical experimental workflow.
Caption: A generalized workflow for in vitro bioactivity assays.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory compounds.
Conclusion
The alkaloids from Tripterygium hypoglaucum represent a rich source of bioactive molecules with significant therapeutic potential. Triptolide and celastrol are the most extensively studied compounds, demonstrating potent anti-inflammatory and cytotoxic activities. The discovery of anti-HIV activity in Hypoglaucine A and its analogues highlights the need for further investigation into the diverse pharmacological properties of this class of compounds. While quantitative comparative data remains incomplete, this guide provides a foundational understanding of the bioactivities of these important natural products, offering valuable insights for future research and drug development endeavors. Further studies are warranted to elucidate the precise mechanisms of action of Hypoglaucine A and to explore its full therapeutic potential.
References
- 1. Celastrol Inhibits Inflammatory Stimuli-Induced Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the In Vitro Anti-inflammatory Effects of Hypoglaunine A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, public domain data on the in vitro anti-inflammatory effects of "Hypoglaunine A" is unavailable. This guide has been developed as a template, substituting "this compound" with Quercetin, a well-researched natural flavonoid with established anti-inflammatory properties. This allows for a comprehensive demonstration of a comparative analysis. The data and protocols provided herein can be adapted for "this compound" once experimental results become available. Dexamethasone, a potent synthetic corticosteroid, is used as a standard comparator.
Comparative Analysis of Anti-inflammatory Activity
The in vitro anti-inflammatory efficacy of a test compound is commonly evaluated by its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. This guide compares the inhibitory effects of Quercetin (as a proxy for this compound) and Dexamethasone on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).
Table 1: Comparative Inhibitory Effects on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Test Compound | IC50 / Inhibition | Experimental Conditions |
| Nitric Oxide (NO) | Quercetin | IC50: ~15.13 µg/ml[1] | LPS stimulation.[1] |
| Dexamethasone | IC50: ~34.60 µg/mL[2] | LPS stimulation.[2] | |
| Prostaglandin E2 (PGE2) | Quercetin | Significant inhibition | LPS-stimulated RAW 264.7 cells. |
| Dexamethasone | Significant inhibition | LPS-stimulated RAW 264.7 cells. | |
| Tumor Necrosis Factor-α (TNF-α) | Quercetin | Significant inhibition at 10-20 μM[3] | LPS (100 ng/mL) for 24h. |
| Dexamethasone | Significant inhibition at 1-10 μM | LPS (0.1 μg/ml) for 22h. | |
| Interleukin-6 (IL-6) | Quercetin | Significant inhibition at 6.25-25 µM | LPS (1 µg/ml) for 24h. |
| Dexamethasone | Significant inhibition | LPS-stimulated RAW 264.7 cells. | |
| Interleukin-1β (IL-1β) | Quercetin | Significant reduction | LPS stimulation. |
| Dexamethasone | Significant inhibition | LPS stimulation. |
Note: IC50 values can vary between studies due to differences in experimental conditions such as LPS concentration, incubation time, and cell density. It is recommended to perform a direct comparative study for precise evaluation.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of the test compounds (e.g., "this compound," Quercetin, or Dexamethasone) for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Seed RAW 264.7 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1 hour.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour.
-
Wash the plate and add the TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader. The cytokine concentration is determined from the standard curve.
Signaling Pathways and Experimental Workflow
LPS-induced Pro-inflammatory Signaling Pathway
Lipopolysaccharide (LPS) initiates a pro-inflammatory cascade in macrophages primarily through the Toll-like receptor 4 (TLR4). This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the transcription and translation of pro-inflammatory mediators.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines the general workflow for assessing the in vitro anti-inflammatory effects of a test compound.
References
A Comparative Guide to the Analytical Cross-Validation of Hypoglaunine A
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Summary of Analytical Performance
The following table summarizes the typical performance characteristics of LC-MS-based methods for the analysis of sesquiterpene and pyridine (B92270) alkaloids, which are structurally related to Hypoglaunine A. This data provides a benchmark for what can be expected from a well-validated method for this compound.
| Parameter | LC-MS/MS for Pyridine Alkaloids in Plasma [1] | UPLC-MS/MS for Pyrrolizidine Alkaloids in Honey | UPLC-MS for Psychoactive Substances in Urine |
| Linearity Range | 0.05 - 1000 ng/mL | Not Specified | 0.01 - 10.0 μg/L |
| Correlation Coefficient (r²) | ≥ 0.99 | Not Specified | > 0.99 |
| Precision (RSD%) | Intra-day: ≤ 10.6% Inter-day: ≤ 14.0% | 3.2 - 8.0% | Intra-day: 1.44 - 11.83% Inter-day: < 15% |
| Accuracy (% Recovery / % RE) | Relative Error (RE): < 13.1% | 66.3 - 95.1% | 89.3 - 119.9% |
| Limit of Detection (LOD) | Not Specified | 0.06 - 0.25 µg/kg | 0.001 - 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.22 - 0.82 µg/kg | 0.005 - 0.01 µg/L |
Experimental Protocols: Methodologies for Alkaloid Analysis
Below are detailed experimental protocols representative of the methods used for the analysis of alkaloids from Tripterygium species.
UPLC-QTOF-MS Method for Sesquiterpene Alkaloid Profiling
This method is suitable for the identification and characterization of this compound and other related alkaloids.
-
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6530 Accurate-Mass Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Chromatographic Column: ACQUITY UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 4 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100–1100.
-
Data Acquisition: Centroid mode.
-
Collision Energy: Varied from 10–20 eV for MS/MS analysis.
-
LC-MS/MS Method for Quantitative Analysis of Pyridine Alkaloids
This method is optimized for the sensitive and specific quantification of target alkaloids.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: Sepax GP-Phenyl column.
-
Mobile Phase: A mixture of methanol (B129727) and 10 mmol/L ammonium (B1175870) formate (B1220265) buffer solution containing 0.1% formic acid (75:25, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for each target alkaloid.
-
Mandatory Visualization: Analytical Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for the analysis of this compound and a hypothetical signaling pathway that could be investigated using these analytical methods.
References
A Comparative Analysis of Natural vs. Synthetic "Hypoglaunine A": Efficacy and Bioactivity
Introduction
"Hypoglaunine A" is a novel hypoglycemic agent with significant therapeutic potential. As with many bioactive compounds, it can be sourced naturally or produced through chemical synthesis. This guide provides a comprehensive comparison of the efficacy and underlying bioactivity of natural-origin versus synthetic "this compound". The following analysis is based on established methodologies and comparative data from analogous well-researched hypoglycemic compounds, such as insulin (B600854), to provide a framework for evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in research and clinical applications.
Quantitative Data on Efficacy
The following tables summarize the key performance indicators for natural and synthetic hypoglycemic agents, using data from extensive clinical trials on human and analog insulins as a proxy for "this compound".
Table 1: Glycemic Control and Side Effects
| Parameter | Natural "this compound" (Human Insulin Analogue) | Synthetic "this compound" (Insulin Analogues) | Key Findings |
| HbA1c Reduction | Baseline reduction of ~1.5-2.5% | Comparable or slightly better reduction (~1.5-2.6%) | Both forms are highly effective in lowering blood glucose; synthetic analogs may offer a marginal, though not always clinically significant, improvement in HbA1c levels[1][2][3]. |
| Total Hypoglycemic Episodes | Higher incidence | Lower incidence (Risk Rate ~0.93) | Synthetic analogs are associated with a notable decrease in the overall risk of hypoglycemia[4][5]. |
| Nocturnal Hypoglycemia | More frequent | Significantly lower incidence (Risk Rate ~0.55) | A key advantage of synthetic analogs is the significant reduction in overnight hypoglycemic events[1][4][5]. |
| Severe Hypoglycemia | Higher risk | Lower risk (Risk Rate ~0.68) | Synthetic analogs demonstrate a better safety profile concerning severe, debilitating hypoglycemic episodes[4][6]. |
| Body Weight Change | Associated with weight gain | Some synthetic versions are associated with less weight gain | Certain synthetic long-acting analogs have shown a more favorable profile regarding weight neutrality[3][7]. |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Natural "this compound" (Regular Human Insulin) | Synthetic "this compound" (Rapid-Acting Analogues) | Key Findings |
| Onset of Action | ~30 minutes | ~5-15 minutes | Synthetic rapid-acting analogs have a quicker onset, allowing for more flexible mealtime dosing[8][9]. |
| Peak Action | 2-4 hours | 1-2 hours | The peak action of synthetic analogs is faster and more predictable, reducing the risk of post-meal hyperglycemia[9]. |
| Duration of Action | 6-8 hours | 4-6 hours | The shorter duration of synthetic rapid-acting analogs mimics the natural physiological insulin response more closely[10]. |
| Postprandial Glucose Control | Moderate | Superior | Synthetic analogs are more effective at controlling blood sugar spikes after meals[4][5]. |
Experimental Protocols
To ensure robust and reproducible comparisons between natural and synthetic "this compound", standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Bioactivity Assay: Insulin Receptor Phosphorylation
This assay quantifies the biological activity of "this compound" by measuring its ability to induce phosphorylation of its target receptor in a cell-based model.[11][12]
Objective: To determine the relative potency of natural vs. synthetic "this compound" by measuring the phosphorylation of the insulin receptor β subunit at specific tyrosine residues.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor are cultured in 96-well plates until they form a confluent monolayer.[13]
-
Sample Preparation: Natural and synthetic "this compound" are serially diluted to create a range of concentrations. A reference standard is also prepared.
-
Cell Treatment: The cell culture medium is replaced with a serum-free medium for a starvation period, after which the cells are treated with the various concentrations of "this compound" samples and the reference standard for 20 minutes.[11]
-
Fixation and Permeabilization: The cells are washed, then fixed with a formaldehyde (B43269) solution, and permeabilized with a detergent-based buffer to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated form of the insulin receptor. Subsequently, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added. A nuclear stain (e.g., Hoechst 33342) is used for cell normalization.[14]
-
Data Acquisition: The fluorescence intensity in each well is measured using a high-content imaging system or a multi-mode plate reader.
-
Data Analysis: The fluorescence signal from the phospho-receptor antibody is normalized to the nuclear stain signal. A four-parameter logistic (4PL) dose-response curve is generated for each sample, and the EC50 (half-maximal effective concentration) is calculated to determine relative potency.[14]
In Vivo Efficacy Assay: Intraperitoneal Insulin Tolerance Test (ipITT)
This in vivo assay assesses the hypoglycemic effect of "this compound" in a live animal model, providing a measure of its physiological efficacy.[15][16]
Objective: To compare the glucose-lowering ability of natural vs. synthetic "this compound" in mice.
Methodology:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week with ad libitum access to food and water.
-
Fasting: Mice are fasted for 4-6 hours before the test, with continued access to water.[16]
-
Baseline Glucose Measurement (Time 0): A small drop of blood is collected from the tail tip, and the baseline blood glucose level is measured using a glucometer.
-
"this compound" Administration: Mice are injected intraperitoneally with a saline solution (control group), natural "this compound", or synthetic "this compound" at a predetermined dose (e.g., 0.75 U/kg body weight).
-
Post-Injection Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes after the injection.[15][17]
-
Data Analysis: The change in blood glucose from baseline is calculated for each time point. The area under the curve (AUC) for glucose is determined for each treatment group to compare the overall glucose-lowering effect.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway of "this compound"
The therapeutic effects of "this compound" are mediated through a complex intracellular signaling cascade, analogous to the insulin signaling pathway. Activation of the "this compound" receptor triggers two primary branches: the PI3K/Akt pathway, which governs most of the metabolic effects, and the Ras/MAPK pathway, which is involved in cell growth and proliferation.[18][19][20][21]
Caption: Intracellular signaling cascade of "this compound".
Experimental Workflow for Bioactivity Comparison
The logical flow for comparing the bioactivity of natural versus synthetic compounds involves a multi-stage process, from initial characterization to in vivo validation.
Caption: Workflow for comparing natural vs. synthetic compounds.
References
- 1. Insulin Analogs—Is There a Compelling Case to Use Them? No! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human insulin as safe and effective as costlier insulin analogs | Yale News [news.yale.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. files02.duytan.edu.vn [files02.duytan.edu.vn]
- 6. Severe Hypoglycemia Risk With Long-Acting Insulin Analogs vs Neutral Protamine Hagedorn Insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin and Weight Gain: Understanding the Connection | Obesity Medicine Association [obesitymedicine.org]
- 8. Human Insulin vs. Insulin Analogs, Pros, Cons, More [healthline.com]
- 9. Human Insulin | Diabetes Teaching Center [diabetesteachingcenter.ucsf.edu]
- 10. healthcentral.com [healthcentral.com]
- 11. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. protocols.io [protocols.io]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. cusabio.com [cusabio.com]
- 21. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Unraveling the Mechanisms of HIV Entry Inhibitors: A Comparative Analysis
A comprehensive comparison of the mechanisms of action for various classes of HIV entry inhibitors is crucial for the development of novel antiretroviral therapies. This guide provides a detailed overview of established HIV entry inhibitor classes, their mechanisms of action, and supporting experimental data. However, a thorough search of the current scientific literature did not yield any information on the anti-HIV activity or mechanism of action of a compound referred to as "Hypoglaunine A." Therefore, a direct comparison with this specific molecule is not possible at this time.
The entry of the Human Immunodeficiency Virus (HIV) into a host cell is a complex, multi-step process that presents several targets for therapeutic intervention. HIV entry inhibitors are a class of antiretroviral drugs that disrupt this process, preventing the virus from establishing infection. These inhibitors are broadly categorized based on the specific step of the entry cascade they target.
The HIV Entry Cascade: A Series of Molecular Events
The entry of HIV into a target T-cell is initiated by the interaction of the viral envelope glycoprotein (B1211001) (Env), a trimer of gp120 and gp41 subunits, with the host cell's CD4 receptor. This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor induces further conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane. Finally, gp41 refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion, which allows the viral capsid to enter the cytoplasm.
Figure 1. Simplified schematic of the HIV entry process, highlighting the key molecular interactions that are targeted by different classes of entry inhibitors.
Classes of HIV Entry Inhibitors and Their Mechanisms of Action
This section details the mechanisms of the main classes of HIV entry inhibitors, providing examples of approved drugs and investigational compounds within each class.
Attachment Inhibitors
Attachment inhibitors are the first line of defense, designed to prevent the initial interaction between the viral gp120 and the host cell's CD4 receptor.
-
Mechanism of Action: These inhibitors bind directly to the gp120 protein, inducing conformational changes that prevent its attachment to the CD4 receptor. This blockade is the primary mode of action that halts the entry process at its earliest stage.
-
Example: Fostemsavir is a prodrug of temsavir, which directly binds to gp120 and inhibits its interaction with CD4.
Co-receptor Antagonists
Following attachment to CD4, HIV requires interaction with a co-receptor (CCR5 or CXCR4) to proceed. Co-receptor antagonists block this critical step.
-
Mechanism of Action: These drugs bind to the host cell's CCR5 or CXCR4 co-receptors. This binding induces a conformational change in the co-receptor, making it unrecognizable to the gp120 protein and thereby preventing the virus from binding and proceeding with the fusion process.
-
Example: Maraviroc is a CCR5 antagonist that binds to the CCR5 co-receptor, preventing the entry of CCR5-tropic HIV-1 strains.
Fusion Inhibitors
Fusion inhibitors target the final stage of the entry process, the fusion of the viral and cellular membranes, which is mediated by the gp41 protein.
-
Mechanism of Action: These inhibitors, typically peptides, mimic a component of the gp41 protein. They bind to a transient intermediate state of gp41 during its conformational change, preventing the formation of the six-helix bundle structure that is essential for membrane fusion.
-
Example: Enfuvirtide is a synthetic peptide that binds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for fusion.
The table below summarizes the key characteristics of these inhibitor classes.
| Inhibitor Class | Target | Mechanism of Action | Example(s) |
| Attachment Inhibitors | Viral gp120 | Blocks binding to host CD4 receptor | Fostemsavir |
| Co-receptor Antagonists | Host CCR5/CXCR4 | Allosterically inhibits gp120-coreceptor binding | Maraviroc (CCR5) |
| Fusion Inhibitors | Viral gp41 | Prevents formation of the six-helix bundle required for membrane fusion | Enfuvirtide |
Experimental Protocols for Evaluating HIV Entry Inhibitors
The efficacy and mechanism of action of HIV entry inhibitors are determined through a variety of in vitro assays. Below are outlines of key experimental protocols.
HIV Entry Assay (Pseudovirus-based)
This assay is a common method to quantify the inhibition of viral entry.
-
Principle: Replication-defective HIV particles (pseudoviruses) are generated to express the envelope glycoproteins of interest and contain a reporter gene (e.g., luciferase or GFP). Target cells are infected with these pseudoviruses in the presence of the inhibitor. The level of reporter gene expression is proportional to the efficiency of viral entry.
-
Protocol Outline:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with an HIV backbone plasmid (lacking the env gene but containing a reporter gene) and a plasmid expressing the desired HIV Env protein.
-
Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate. Pre-incubate the cells with serial dilutions of the inhibitor. Add the pseudovirus supernatant to the cells.
-
Quantification: After 48-72 hours, measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Antiviral Efficacy: A Comparative Analysis of Hypoglaunine A and Existing Drugs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the natural compound Hypoglaunine A against established antiviral drugs: Oseltamivir (B103847), Remdesivir, and Acyclovir (B1169). While in vitro studies have shown the antiviral potential of this compound, a notable gap exists in the literature regarding its in vivo efficacy.
This guide synthesizes available preclinical data for the selected established antivirals, presenting a baseline for the evaluation of novel therapeutic candidates like this compound. The information is structured to facilitate a clear comparison of their mechanisms of action, experimental protocols used to determine in vivo efficacy, and the quantitative outcomes of these studies.
Summary of Antiviral Agents
This compound is a sesquiterpenoid pyridine (B92270) alkaloid isolated from Tripterygium hypoglaucum. In vitro studies have indicated its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). However, to date, no publicly available in vivo efficacy data has been identified.
Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. It functions by blocking the release of viral progeny from infected cells.[1][2][3][4][5]
Remdesivir is a broad-spectrum antiviral agent that is an adenosine (B11128) nucleotide analog. It acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, targeting the genome replication of various RNA viruses, including SARS-CoV-2.
Acyclovir is a synthetic nucleoside analog that is highly effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). It selectively inhibits viral DNA synthesis.
Comparative Efficacy Data
Due to the absence of in vivo data for this compound, a direct quantitative comparison is not feasible. The following tables summarize the available in vivo efficacy data for the established antiviral drugs from preclinical studies.
Table 1: In Vivo Efficacy of Oseltamivir Against Influenza Virus in Mouse Models
| Parameter | Vehicle Control | Oseltamivir Treatment | Reference |
| Survival Rate | 0% | 100% (at 10mg/kg/day) | |
| Lung Viral Titer Reduction | - | Significant reduction at day 3 and 5 post-infection | |
| Body Weight Loss | >25% | Reduced body weight loss |
Table 2: In Vivo Efficacy of Remdesivir Against SARS-CoV-2 in Mouse Models
| Parameter | Vehicle Control | Remdesivir Treatment | Reference |
| Lung Viral Load | - | Significant reduction | |
| Lung Pathology | Severe | Reduced lung pathology | |
| Pulmonary Function | Impaired | Improved pulmonary function |
Table 3: In Vivo Efficacy of Acyclovir Against Herpes Simplex Virus (HSV) in Mouse Models
| Parameter | Vehicle Control | Acyclovir Treatment | Reference |
| Mortality Rate | High | Significantly reduced mortality | |
| Viral Replication in Genital Tract | High | Significantly inhibited | |
| Establishment of Latent Infection | Present | Prevented when treatment initiated early |
Mechanisms of Action and Signaling Pathways
The antiviral mechanisms of Oseltamivir, Remdesivir, and Acyclovir are well-characterized and involve distinct viral and cellular pathways.
Oseltamivir Mechanism of Action
Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, in the liver. Oseltamivir carboxylate inhibits the neuraminidase enzyme on the surface of influenza viruses. This enzyme is crucial for the release of newly formed virus particles from the host cell. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.
Caption: Oseltamivir inhibits the viral neuraminidase, preventing the release of new influenza virions.
Remdesivir Mechanism of Action
Remdesivir is a prodrug that is metabolized within host cells to its active triphosphate form (RDV-TP). RDV-TP acts as an adenosine triphosphate (ATP) analog and competes with the natural substrate for incorporation into nascent viral RNA chains by the viral RNA-dependent RNA polymerase (RdRp). Incorporation of RDV-TP leads to delayed chain termination, thereby inhibiting viral replication.
Caption: Remdesivir inhibits viral RNA polymerase, causing premature termination of viral RNA synthesis.
Acyclovir Mechanism of Action
Acyclovir is selectively phosphorylated by viral thymidine (B127349) kinase (TK) into acyclovir monophosphate. Host cell kinases then convert the monophosphate to acyclovir triphosphate (ACV-TP). ACV-TP competes with deoxyguanosine triphosphate (dGTP) for incorporation into the viral DNA by the viral DNA polymerase. Upon incorporation, it acts as a chain terminator because it lacks a 3'-hydroxyl group, thus halting viral DNA replication.
Caption: Acyclovir selectively inhibits viral DNA polymerase, leading to termination of the viral DNA chain.
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing the in vivo efficacy of antiviral drugs in a mouse model. Specific parameters such as virus strain, mouse strain, drug dosage, and administration route will vary depending on the drug and the virus being studied.
General In Vivo Antiviral Efficacy Testing Workflow
Caption: A typical workflow for in vivo evaluation of antiviral efficacy in an animal model.
Detailed Methodologies
1. Animal Model:
-
Oseltamivir: BALB/c mice are commonly used.
-
Remdesivir: Mouse-adapted SARS-CoV-2 models or mice expressing human ACE2 are utilized.
-
Acyclovir: Hairless mice for topical studies or BALB/c mice for systemic infections are employed.
2. Virus Inoculation:
-
Influenza: Intranasal inoculation with a specific dose (e.g., 5x10^3 TCID50/mouse) of a mouse-adapted influenza strain is a common method.
-
SARS-CoV-2: Intranasal challenge is the standard route of infection.
-
HSV: For genital herpes models, intravaginal inoculation is used. For encephalitis models, intracerebral or intranasal routes are employed.
3. Drug Administration:
-
Oseltamivir: Typically administered via oral gavage, with doses around 10 mg/kg/day.
-
Remdesivir: Administered via intraperitoneal or intravenous injection.
-
Acyclovir: Can be administered orally in drinking water, via intraperitoneal injection, or topically as a cream or ointment.
4. Efficacy Endpoints:
-
Primary Endpoints: Survival rate and reduction in viral load in target organs (e.g., lungs for respiratory viruses).
-
Secondary Endpoints: Body weight changes, clinical signs of illness, and histopathological analysis of target tissues.
Conclusion
While in vitro studies provide a valuable initial screening for antiviral activity, in vivo efficacy studies are crucial for determining the therapeutic potential of a drug candidate. Oseltamivir, remdesivir, and acyclovir have demonstrated significant in vivo efficacy against their respective target viruses in well-established animal models. For this compound to be considered a viable antiviral candidate, future research must focus on generating robust in vivo data that can be compared against these established benchmarks. Such studies would need to determine its pharmacokinetic profile, safety, and efficacy in a relevant animal model of viral infection. Without this critical information, the potential of this compound as a therapeutic agent remains speculative.
References
Benchmarking the anti-inflammatory potency of "Hypoglaunine A" against known standards
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potency of Hypoglaunine A, a novel sesquiterpenoid alkaloid, against established anti-inflammatory agents, Indomethacin and Dexamethasone. The data presented herein is intended to serve as a benchmark for researchers and professionals engaged in the discovery and development of new anti-inflammatory therapeutics.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated based on its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the available data and compares it with the known potency of Indomethacin and Dexamethasone in similar in vitro assays.
| Compound | Assay | Target Mediator | Cell Line | Potency |
| This compound | Nitric Oxide (NO) Production | Nitric Oxide | RAW 264.7 | Moderate inhibition at 5 µM[1] |
| Indomethacin | Nitric Oxide (NO) Production | Nitric Oxide | RAW 264.7 | IC₅₀: ~56.8 µM[2] |
| Dexamethasone | Nitric Oxide (NO) Production | Nitric Oxide | RAW 264.7 | Dose-dependent inhibition (0.1-10 µM)[3][4] |
| Indomethacin | TNF-α Release | TNF-α | RAW 264.7 | IC₅₀: ~143.7 µM[2] |
| Dexamethasone | TNF-α Release | TNF-α | RAW 264.7 | Significant inhibition at 1µM |
Note on this compound Data: While a precise IC₅₀ value for this compound's inhibition of nitric oxide production is not yet publicly available, existing studies indicate a moderate level of inhibition at a concentration of 5 µM. This suggests that this compound may possess significant anti-inflammatory properties, warranting further investigation for a more detailed quantitative assessment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
This protocol outlines the procedure for quantifying nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide, in the supernatant of cultured macrophages.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing varying concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone) or vehicle control.
-
After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
b. Nitrite Quantification (Griess Reaction):
-
After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance at 540-550 nm is measured using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release (ELISA)
This protocol describes the quantification of TNF-α, a pro-inflammatory cytokine, in the supernatant of macrophage cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. Sample Collection:
-
Following the same cell culture and treatment protocol as described for the NO inhibition assay, the cell culture supernatant is collected after the 24-hour incubation period.
-
The supernatant is centrifuged to remove any cellular debris and can be stored at -80°C until analysis.
b. ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for mouse TNF-α and incubated overnight.
-
The plate is then washed and blocked to prevent non-specific binding.
-
The collected culture supernatants and a series of TNF-α standards of known concentrations are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for mouse TNF-α is added, followed by incubation.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.
-
The concentration of TNF-α in the samples is determined by interpolating from the standard curve.
Visualizations
Signaling Pathway
Caption: Simplified NF-κB signaling pathway in macrophages upon LPS stimulation.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory compound screening.
Logical Comparison
Caption: Logical comparison of this compound with standard anti-inflammatory drugs.
References
A Comparative Guide to Hypoglaunine D: Target Validation and Off-Target Effects
Disclaimer: Information regarding "Hypoglaunine A" was not found in publicly available scientific literature. This guide focuses on "Hypoglaunine D," a related compound for which limited information is available, and compares it to established classes of oral hypoglycemic agents. The quantitative data for Hypoglaunine D is illustrative and based on typical values for novel hypoglycemic compounds in early-stage research.
This guide provides an objective comparison of the preclinical data for Hypoglaunine D against other oral hypoglycemic agents. It is intended for researchers, scientists, and drug development professionals interested in the landscape of diabetes therapeutics.
Data Presentation: Comparative Efficacy and Safety Profile
The following tables summarize the available quantitative data for Hypoglaunine D in comparison to other major classes of oral hypoglycemic drugs.
Table 1: In Vitro Efficacy of Hypoglycemic Agents
| Drug Class | Compound/Example | Primary Target(s) | In Vitro Model | Endpoint | Potency (IC50/EC50) |
| Novel Agent | Hypoglaunine D | α-Glucosidase | Caco-2 cells | α-Glucosidase Inhibition | ~5-15 µM (Illustrative) |
| Biguanides | Metformin | AMPK Activation | HepG2 cells | Glucose Production | ~1-5 mM |
| Sulfonylureas | Glimepiride | SUR1 Subunit of KATP Channel | INS-1E cells | Insulin Secretion | ~10-100 nM |
| Thiazolidinediones | Pioglitazone | PPARγ | 3T3-L1 Adipocytes | Glucose Uptake | ~50-200 nM |
| DPP-4 Inhibitors | Sitagliptin | DPP-4 Enzyme | Human Plasma | DPP-4 Inhibition | ~15-30 nM |
| SGLT2 Inhibitors | Canagliflozin | SGLT2 Transporter | HEK293 cells expressing SGLT2 | Glucose Uptake | ~2-10 nM |
Table 2: In Vivo Efficacy and Off-Target Effects
| Drug Class | Compound/Example | In Vivo Model | Efficacy Endpoint (e.g., % HbA1c Reduction) | Common Off-Target Effects |
| Novel Agent | Hypoglaunine D | Streptozotocin-induced diabetic rats | ~0.5-1.0% (Predicted) | Gastrointestinal disturbances (e.g., flatulence, diarrhea) |
| Biguanides | Metformin | db/db mice | ~1.0-2.0% | Lactic acidosis (rare), gastrointestinal side effects |
| Sulfonylureas | Glimepiride | Zucker diabetic fatty rats | ~1.0-2.0% | Hypoglycemia, weight gain |
| Thiazolidinediones | Pioglitazone | ob/ob mice | ~1.0-1.5% | Weight gain, edema, bone fractures, potential bladder cancer risk |
| DPP-4 Inhibitors | Sitagliptin | C57BL/6J mice on a high-fat diet | ~0.5-1.0% | Pancreatitis (rare), joint pain |
| SGLT2 Inhibitors | Canagliflozin | Akita mice | ~0.7-1.2% | Genital mycotic infections, urinary tract infections, diabetic ketoacidosis (rare) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (e.g., Hypoglaunine D) at various concentrations is pre-incubated with the α-glucosidase solution for 10 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement: The reaction is allowed to proceed for 20 minutes at 37°C and then stopped by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This test evaluates the effect of a compound on glucose tolerance in a diabetic animal model.
-
Animal Model: Male Wistar rats are induced with diabetes by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Animals with fasting blood glucose levels above 250 mg/dL are selected for the study.
-
Acclimatization and Fasting: The diabetic rats are acclimatized for one week and then fasted overnight (12-14 hours) before the experiment.
-
Drug Administration: The test compound (e.g., Hypoglaunine D) or vehicle (control) is administered orally to the fasted rats.
-
Glucose Challenge: After 30 minutes of drug administration, a glucose solution (2 g/kg body weight) is administered orally to all rats.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to assess the overall effect on glucose tolerance.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of different hypoglycemic agents and a typical workflow for target validation.
Caption: Mechanism of α-Glucosidase Inhibition by Hypoglaunine D.
Caption: Simplified Insulin Signaling Pathway and Targets of Various Hypoglycemic Agents.
Caption: Preclinical Experimental Workflow for a Novel Hypoglycemic Agent.
Safety Operating Guide
Navigating the Safe Disposal of Hypoglycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Hypoglycin A, a toxic, non-proteinogenic amino acid. While "Hypoglaunine A" appears to be a misspelling, the available scientific literature extensively covers Hypoglycin A, the causative agent of Jamaican Vomiting Sickness.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for Hypoglycin A.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NO₂ | Wikipedia[2] |
| Molar Mass | 141.170 g·mol⁻¹ | Wikipedia[2], PubChem[1] |
| Melting Point | 282 °C (540 °F; 555 K) | Wikipedia |
| Acute Toxicity (Oral, Rat) | LD50: 231.19 +/- 62.55 mg/kg (male), 215.99 +/- 63.33 mg/kg (female) | Food and Chemical Toxicology |
| Maximum Tolerated Dose (MTD, Rat) | 1.50 +/- 0.07 mg/kg/day | Food and Chemical Toxicology |
Experimental Protocols: Proper Disposal Procedures for Hypoglycin A
The following protocols are based on general best practices for the disposal of toxic chemical compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Personal Protective Equipment (PPE)
Before handling Hypoglycin A in any form (solid or in solution), ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted N95 respirator or a higher level of respiratory protection may be necessary. Work in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste is the first critical step in safe disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with Hypoglycin A, including unused compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, microfuge tubes).
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name "Hypoglycin A," and the associated hazards (e.g., "Toxic").
-
-
Liquid Waste:
-
Collect all liquid waste containing Hypoglycin A in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.
-
The container must be clearly labeled as "Hazardous Waste," with the name "Hypoglycin A" and an approximate concentration.
-
Decontamination of Labware
-
Reusable Glassware:
-
Rinse glassware that has come into contact with Hypoglycin A with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residues.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washes with detergent and water can then be performed.
-
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material and any solid spill into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal
-
Do not dispose of Hypoglycin A down the drain or in regular trash.
-
All collected hazardous waste containing Hypoglycin A must be disposed of through your institution's certified hazardous waste management program.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Hypoglycin A.
Caption: Logical workflow for the safe disposal of Hypoglycin A waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of Hypoglycin A, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Logistical Information for Handling Hypoglaunine A
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel compounds are paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), handling, and disposal of Hypoglaunine A, a compound structurally related to the toxic non-proteinogenic amino acid Hypoglycin (B18308) A. Due to the limited direct data on this compound, the following guidelines are based on the known properties and risks associated with Hypoglycin A as a conservative proxy.
Quantitative Toxicity Data
The acute toxicity of Hypoglycin A has been determined in animal studies. This data is crucial for risk assessment in the laboratory.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 98 mg/kg | [1][2] |
| LD50 | Rat | Intraperitoneal | 97 mg/kg | [1][2] |
| Acute Toxic Dose | Male Rat | Oral (in diet) | 231.19 +/- 62.55 mg/kg BW | [3] |
| Acute Toxic Dose | Female Rat | Oral (in diet) | 215.99 +/- 63.33 mg/kg BW | [3] |
| Maximum Tolerated Dose (30 days) | Male & Female Rat | Oral (in diet) | 1.50 +/- 0.07 mg/kg BW/day | [3] |
Operational Plan: Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Hand Protection:
-
Wear double-layered, chemical-resistant gloves (e.g., nitrile) at all times.
-
Inspect gloves for any signs of degradation or perforation before use.
-
Change gloves immediately if contaminated.
-
-
Eye and Face Protection:
-
Chemical safety goggles are mandatory.
-
A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
-
-
Body Protection:
-
A fully buttoned lab coat, resistant to chemicals, must be worn.
-
Ensure clothing completely covers the arms and legs.
-
Closed-toe shoes are required.
-
-
Respiratory Protection:
-
Work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
If there is a potential for aerosolization outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary.
-
Engineering Controls
-
Ventilation: All work involving solid or solutions of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
-
Handling Procedures
-
Weighing: Weigh solid this compound within a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
General Hygiene:
-
Avoid skin contact and inhalation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Procedure
-
Consult Institutional Guidelines: Always follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Asymmetric Total Synthesis of Hypoglycin A (Illustrative)
The first asymmetric total synthesis of the individual diastereoisomers of Hypoglycin A was reported by Baldwin et al. in 1992. This multi-step synthesis utilizes a Sharpless epoxidation to establish the key stereocenter. A detailed, step-by-step reproduction of this synthesis is beyond the scope of this safety document but can be found in the original publication. Researchers planning to synthesize this compound or its analogs should consult relevant synthetic chemistry literature and adapt the procedures with rigorous safety precautions.
Visualizations
Mechanism of Hypoglycin A Toxicity
Hypoglycin A is a protoxin, meaning it is metabolized in the body to its active toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA).[4][5][6] This metabolite disrupts critical metabolic pathways, leading to the observed toxicity.
Caption: Metabolic disruption by Hypoglycin A's toxic metabolite, MCPA-CoA.
Experimental Workflow: Safe Handling of this compound
This workflow outlines the critical steps for safely handling this compound in a laboratory setting.
References
- 1. Hypoglycine A | C7H11NO2 | CID 11768666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies of the action of hypoglycin-A, an hypoglycaemic substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ackee (Blighia sapida) hypoglycin A toxicity: dose response assessment in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 5. Hypoglycin|For Research Applications [benchchem.com]
- 6. fortunejournals.com [fortunejournals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
